Isomalt (Standard)
Description
BenchChem offers high-quality Isomalt (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isomalt (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H48O22 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
InChI Key |
RWJWQKXVEITNKS-LOMJZHBZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isomalt for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of standard-grade Isomalt, a sugar alcohol widely utilized in pharmaceutical and research applications. Its unique combination of thermal stability, low hygroscopicity, and sugar-like physical characteristics makes it a versatile excipient in drug formulation and development. This document details its properties, the experimental methods used for their characterization, and its key applications.
Core Physicochemical Properties
Isomalt is a white, crystalline, and odorless substance with a pleasant, sugar-like taste that is approximately 45-65% as sweet as sucrose (B13894).[1][2][3][4] It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[5] This unique composition governs its physical and chemical behavior.
Quantitative Data Summary
The following tables summarize the key quantitative properties of standard-grade Isomalt.
Table 1: General and Compositional Properties of Isomalt
| Property | Value | References |
| Chemical Formula | C₁₂H₂₄O₁₁ | |
| Molecular Weight | 344.31 g/mol | |
| Appearance | White or almost white, crystalline powder/granules | |
| Odor | Odorless | |
| Composition | Equimolar mixture of 1,1-GPM and 1,6-GPS | |
| Water of Crystallization | ~5-7% (GPM component is a dihydrate) | |
| Energy Value | 2 kcal/g | |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ |
Table 2: Thermal Properties of Isomalt
| Property | Value | References |
| Melting Point | 145 - 150 °C | |
| Glass Transition Temp. (Tg) | ~60 °C (for the amorphous state after melting) | |
| Decomposition Temperature | >160 °C | |
| Thermal Stability | High; no change in molecular structure upon melting |
Table 3: Solubility and Solution Characteristics
| Property | Value | References |
| Solubility in Water (20-25°C) | ~24.5 g per 100 g solution; ~38 g per 100 mL | |
| Solubility in Water (100°C) | ~150 g per 100 mL | |
| Solubility in Ethanol | Sparingly to practically insoluble | |
| Sweetness (relative to sucrose) | 0.45 - 0.65 | |
| Heat of Solution | Minimal cooling effect (positive heat of solution) |
Table 4: Stability and Functional Properties
| Property | Value | References |
| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25°C | |
| Chemical Stability | Resistant to acids and microbial degradation | |
| Maillard Reaction | Does not undergo Maillard browning or caramelization | |
| Cariogenicity | Non-cariogenic (tooth-friendly) |
Chemical Structure and Manufacturing
Isomalt's structure is fundamental to its properties. It is not a single compound but a mixture of two sugar alcohols, which contributes to its resistance to crystallization compared to sucrose.
Caption: Chemical composition of Isomalt and its hydrolysis products.
The manufacturing of Isomalt is a two-stage process that ensures high purity and a stable final product. This process alters the glycosidic bond of sucrose and then hydrogenates the molecule, resulting in the stable sugar alcohol mixture.
Caption: The two-stage manufacturing workflow for Isomalt from sucrose.
Experimental Protocols for Characterization
Accurate characterization of Isomalt is crucial for its application in research and development. Below are detailed methodologies for key analytical tests.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of Isomalt.
-
Methodology:
-
Accurately weigh 5-10 mg of the Isomalt sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
To determine the melting point, heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 180°C) at a constant heating rate, typically 10 K/min. The endothermic peak corresponds to the melting event.
-
To determine the glass transition temperature, first melt the sample as described above to erase its thermal history.
-
Cool the molten sample rapidly (quench cooling) to a temperature well below the expected Tg (e.g., -20°C) to produce an amorphous state.
-
Reheat the amorphous sample at a controlled rate (e.g., 10 K/min). The Tg is observed as a step-like change in the heat capacity baseline.
-
Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water (both bound and free) in the Isomalt sample.
-
Methodology:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the Isomalt sample and introduce it into the titration vessel containing a solvent (e.g., methanol).
-
Titrate the dissolved sample with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.
-
The water content is calculated based on the amount of reagent consumed and is typically expressed as a percentage by weight (% w/w).
-
Assay and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
-
Objective: To identify and quantify the 1,1-GPM and 1,6-GPS diastereomers and related impurities like mannitol and sorbitol.
-
Methodology:
-
Mobile Phase: Prepare an appropriate mobile phase, often consisting of acetonitrile (B52724) and water for Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Standard Preparation: Prepare standard solutions of 1,1-GPM, 1,6-GPS, mannitol, and sorbitol of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Isomalt sample in the mobile phase or water to a known concentration (e.g., 10 mg/mL).
-
Chromatographic Conditions:
-
Column: A HILIC or a strong anion exchange column is commonly used.
-
Detector: An Evaporative Light-Scattering Detector (ELSD) or a Refractive Index Detector (RID) is suitable for sugar alcohol analysis due to their lack of a UV chromophore.
-
Flow Rate & Temperature: Set appropriate flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30-40°C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify peaks based on retention times compared to standards and quantify using the peak areas.
-
Solid-State Analysis by X-Ray Powder Diffraction (XRPD)
-
Objective: To determine the crystalline or amorphous nature of the Isomalt sample.
-
Methodology:
-
Gently grind the Isomalt sample to a fine, homogenous powder.
-
Pack the powder into a sample holder.
-
Place the sample in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).
-
The resulting diffractogram will show sharp, distinct peaks for crystalline material, while an amorphous sample will produce a broad, diffuse halo.
-
Caption: Experimental workflow for the physicochemical characterization of Isomalt.
Applications in Research and Drug Development
Isomalt's physicochemical properties make it a highly valuable excipient in pharmaceutical formulations.
-
Solid Oral Dosage Forms: Due to its low hygroscopicity, Isomalt is an excellent direct-compression filler and binder, protecting moisture-sensitive active pharmaceutical ingredients (APIs) and ensuring the physical stability of tablets even at high humidity.
-
Medicated Confectionery: Its high thermal stability and resistance to crystallization are ideal for producing medicated lozenges and hard candies. It dissolves slowly, allowing for prolonged release of APIs in the oral cavity.
-
Freeze-Drying (Lyophilization): Isomalt has been successfully investigated as a cryoprotectant and lyoprotectant in freeze-dried formulations. It can form a stable amorphous cake, and a 1:1 mixture of its diastereomers has shown optimal physical stability, making it a viable alternative to sucrose.
-
Amorphous Solid Dispersions: Isomalt can be transformed into an amorphous state via melt-extrusion, which dramatically improves its tabletting properties. This makes it a candidate for creating amorphous solid dispersions to enhance the solubility of poorly water-soluble drugs.
-
Film Coatings and Plasticizers: It can act as a plasticizer in edible films, reducing rigidity and decreasing water vapor permeability, which is useful for coating applications.
References
Preliminary In-Vitro Studies of Isomalt (Standard): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary in-vitro studies conducted on the standard form of Isomalt (B1678288). The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of nutrition, oral health, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Effects on Oral Health: Enamel Demineralization and Remineralization
Isomalt has been investigated for its potential to mitigate dental caries by influencing the demineralization and remineralization processes of tooth enamel. In-vitro pH-cycling models are commonly employed to simulate the dynamic pH changes that occur in the oral cavity.
Quantitative Data: Enamel Mineral Loss and Remineralization
The following table summarizes the findings from an in-vitro pH-cycling study on the effect of Isomalt on bovine enamel lesions.
| Treatment Group | Description | Mean Mineral Loss (vol%.µm) | Standard Deviation | Percentage Inhibition of Demineralization (relative to control) |
| Control (DDW) | De-ionized Distilled Water | 2587.3 | 245.1 | 0% |
| IT | 10% Isomalt + 1100 ppm Fluoride (B91410) | 1245.7 | 189.4 | 51.9% |
| FT | 1100 ppm Fluoride only | 1489.2 | 212.7 | 42.4% |
| ICT | 10% Isomalt + 1100 ppm Fluoride + 0.05% CPC | 987.5 | 154.3 | 61.8% |
Data adapted from a study on the efficacy of Isomalt-containing toothpaste formulations[1]. CPC: Cetylpyridinium Chloride.
Experimental Protocol: In-Vitro pH-Cycling Model
This protocol is based on methodologies used to assess the effects of Isomalt on enamel de- and remineralization.[2][3][4][5][6][7]
1.2.1 Preparation of Enamel Specimens:
-
Bovine incisors are cleaned and enamel blocks (e.g., 4x4 mm) are prepared from the facial surface.
-
The surface of each block is polished to create a smooth, flat surface.
-
Baseline surface microhardness is determined using a Knoop hardness tester under a specific load (e.g., 50g for 15s).
1.2.2 Creation of Subsurface Lesions:
-
Enamel blocks are immersed in a demineralizing solution (e.g., 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.5) for a defined period (e.g., 96 hours) to create artificial caries lesions.
1.2.3 pH-Cycling Regimen:
-
The pH-cycling regimen is conducted over a period of several days (e.g., 7 days).
-
Daily Demineralization: Specimens are immersed in a demineralizing solution (e.g., 3 hours).
-
Daily Remineralization: Specimens are immersed in a remineralizing solution (e.g., 21 hours). The remineralizing solution typically contains calcium, phosphate (B84403), and fluoride to mimic saliva.
-
Treatment Application: Between demineralization and remineralization cycles, specimens are treated with slurries of the test toothpastes (e.g., one part toothpaste to three parts deionized water) for a short duration (e.g., 2 minutes) twice daily. The control group is treated with de-ionized distilled water.
1.2.4 Analysis of Demineralization and Remineralization:
-
Surface Microhardness (SMH): Post-treatment SMH is measured and the percentage change from baseline is calculated.
-
Transverse Microradiography (TMR): A thin section (e.g., 100 µm) is cut from each enamel block and microradiographed. The resulting images are analyzed to quantify the integrated mineral loss (ΔZ) in vol%.µm.
Workflow for In-Vitro pH-Cycling Studies
Impact on Gut Microbiota: Fermentation and Prebiotic Effect
In-vitro fermentation models using human fecal slurries have been instrumental in understanding the prebiotic potential of Isomalt and its impact on the composition and metabolic activity of the gut microbiota.
Quantitative Data: Changes in Microbial Populations and Metabolite Production
The following table summarizes the results from in-vitro fermentation of Isomalt with human fecal microbiota.
| Parameter | Control (no substrate) | Isomalt (1% w/v) | Sucrose (B13894) (1% w/v) |
| Bifidobacteria (log10 cells/mL) | 7.8 | 8.9 | 7.9 |
| Butyrate (mmol/L) | 2.1 | 14.2 | 3.5 |
| Acetate (mmol/L) | 5.3 | 25.8 | 10.2 |
| Propionate (mmol/L) | 2.9 | 5.6 | 3.1 |
| β-glucosidase activity (U/mL) | 0.45 | 0.27* | 0.48 |
Statistically significant difference compared to control (P<0.05). Data adapted from Gostner et al. (2006) and other in-vitro fermentation studies[1][2][8][9][10].
Experimental Protocol: In-Vitro Fecal Fermentation Model
This protocol is a generalized representation of methods used to study the in-vitro fermentation of Isomalt by human gut microbiota.[1][2][8][9][10][11][12]
2.2.1 Preparation of Fecal Inoculum:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer (e.g., 50 mM, pH 7.0) under anaerobic conditions.
2.2.2 In-Vitro Fermentation:
-
Batch culture fermentations are carried out in anaerobic conditions.
-
A basal medium containing peptone, yeast extract, and mineral salts is prepared.
-
The test substrate (Isomalt) is added to the medium at a specific concentration (e.g., 1% w/v). A control with no added carbohydrate and a control with a known fermentable carbohydrate (e.g., sucrose or fructooligosaccharides) are also prepared.
-
The medium is inoculated with the fecal slurry.
-
Fermentation is carried out at 37°C for a defined period (e.g., 24 or 48 hours).
2.2.3 Analysis of Microbial Populations and Metabolites:
-
Microbial Population Analysis: Samples are collected at different time points. Bacterial DNA is extracted, and the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).
-
Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the fermentation broth are determined by gas chromatography (GC).
-
Enzyme Activity Assays: The activity of bacterial enzymes, such as β-glucosidase, is measured using spectrophotometric methods.
Signaling Pathways Modulated by Butyrate in Intestinal Epithelial Cells
The fermentation of Isomalt by gut bacteria leads to the production of butyrate, which is known to modulate several signaling pathways in intestinal epithelial cells.
References
- 1. biomineral.cz [biomineral.cz]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Isomalt on enamel de- and remineralization, a combined in vitro pH-cycling model and in situ study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Protocols to Study Dental Caries In Vitro: pH Cycling Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enamel demineralization and remineralization pH cycling models in vitro: a SEM-EDX and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Isomalt in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt (B1678288), a sugar substitute derived from sucrose, is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[1] Its sugar-like physical properties and high stability make it a versatile excipient in various pharmaceutical and nutraceutical formulations.[2] This technical guide provides an in-depth overview of the solubility and stability profile of standard isomalt in aqueous solutions, offering critical data and experimental protocols for formulation development.
Solubility Profile
Isomalt is freely soluble in water and practically insoluble in ethanol (B145695).[3][4] The presence of ethanol in aqueous solutions can act as an antisolvent, significantly reducing the solubility of isomalt.[5]
Aqueous Solubility
Table 1: Solubility of Isomalt in Aqueous Solution
| Temperature (°C) | Solubility ( g/100 g of solution) |
| 24-25 | ~24.0 - 24.5 |
It is consistently reported that the solubility of isomalt in water increases with rising temperatures. For applications requiring higher concentrations of isomalt, heating the aqueous solution is an effective method to achieve complete dissolution.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of isomalt in water can be determined using the widely accepted shake-flask method.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of isomalt powder to a known volume of purified water in a sealed, thermostatically controlled flask.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved isomalt to sediment. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a suitable membrane (e.g., 0.45 µm) can be employed for effective phase separation.
-
Quantification: Analyze the concentration of isomalt in the clear supernatant. A common and effective method is using a calibrated refractometer, as the refractive index of the solution is proportional to the concentration of dissolved solids. Alternatively, a validated HPLC-RI (High-Performance Liquid Chromatography with Refractive Index detection) method can be used for quantification.
-
Calculation: Express the solubility as grams of isomalt per 100 grams of the solution.
References
A Comprehensive Technical Guide to the Thermal Degradation of Isomalt for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the thermal degradation of Isomalt, a widely used sugar substitute in pharmaceutical formulations. Understanding the thermal stability and degradation pathways of excipients like Isomalt is critical for ensuring the quality, safety, and efficacy of drug products, particularly for formulations subjected to heat during manufacturing processes such as hot-melt extrusion, granulation, and drying. This document summarizes key thermal events, details experimental protocols for analysis, and presents quantitative data to support formulation development.
Introduction to Isomalt in Pharmaceutical Formulations
Isomalt is a sugar alcohol (polyol) that is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS). Its favorable properties, including good thermal and chemical stability, low hygroscopicity, and a non-cariogenic nature, make it a versatile excipient in various dosage forms.[1][2] Isomalt's high thermal stability, particularly its stability above its melting point, makes it suitable for melt-based formulation processes.[3]
Thermal Analysis of Isomalt: Key Events and Data
Thermal analysis techniques are essential for characterizing the behavior of Isomalt upon heating. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and glass transitions.
Key Thermal Events for Isomalt (Standard Grade):
| Thermal Event | Temperature Range (°C) | Enthalpy/Heat Capacity Change | Citation |
| Dehydration (loss of water of crystallization) | 65 - 120 | ΔHvap = 71 J/g | [3] |
| Glass Transition (amorphous Isomalt) | ~60 | ΔCp = 0.80 J/g·K | [3] |
| Melting | 145 - 150 | ΔHfus = 115 J/g | [3] |
Note: Values can vary slightly depending on the specific grade of Isomalt and the experimental conditions.
Thermogravimetric Analysis (TGA)
Experimental Protocols for Thermal Analysis
Differential Scanning Calorimetry (DSC)
A standard DSC protocol for analyzing Isomalt involves the following steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the Isomalt standard into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the melting point (e.g., 200°C).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpy changes for thermal events like dehydration and melting.
Thermogravimetric Analysis (TGA)
A typical TGA protocol for assessing the thermal stability of Isomalt is as follows:
-
Sample Preparation: Place 5-15 mg of the Isomalt standard onto a tared TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
-
Data Analysis: Examine the TGA curve (weight percent versus temperature) and its first derivative (DTG curve) to identify the onset of decomposition and the temperatures of maximum weight loss.
Analysis of Thermal Degradation Products
The identification of compounds evolved during the thermal decomposition of Isomalt is crucial for understanding its degradation pathways and ensuring the safety of the final drug product. Evolved Gas Analysis (EGA) techniques, which couple a TGA instrument with a spectroscopic or spectrometric detector, are employed for this purpose.
Hyphenated Techniques for Evolved Gas Analysis
-
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TGA-FTIR): This technique allows for the identification of functional groups of the evolved gases. As the sample is heated in the TGA, the off-gases are transferred to an FTIR gas cell for analysis.[2][5][6][7]
-
Thermogravimetry-Mass Spectrometry (TGA-MS): TGA-MS provides high sensitivity for the detection and identification of evolved gaseous products based on their mass-to-charge ratio.[1][5][7]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this method, the sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique is particularly useful for complex decomposition mixtures.[8][9][10]
While specific studies detailing the thermal degradation products of pure Isomalt using these techniques are limited, the thermal decomposition of carbohydrates generally proceeds through dehydration reactions followed by the formation of carbon dioxide and carbon monoxide at higher temperatures.[11]
Kinetic Analysis of Thermal Degradation
The study of the kinetics of thermal degradation provides valuable information about the stability of a material and can be used to predict its shelf-life. Non-isothermal kinetic analysis, using data from TGA experiments performed at multiple heating rates, is a common approach.[12][13][14] By applying isoconversional models (e.g., Friedman, Flynn-Wall-Ozawa), the activation energy (Ea) of the degradation process can be determined as a function of the extent of conversion.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the thermal analysis process for Isomalt.
Caption: Workflow for DSC analysis of Isomalt.
References
- 1. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. measurlabs.com [measurlabs.com]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. mt.com [mt.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. s-prep.com [s-prep.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. arcjournals.org [arcjournals.org]
An In-depth Technical Guide to Isomalt: Molecular Weight and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and purity standards of Isomalt (B1678288) (Standard). It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this sugar substitute. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison, detailed methodologies for key experiments, and visualizations to illustrate metabolic pathways and experimental workflows.
Core Concepts: Molecular Weight and Chemical Structure
Isomalt is a sugar alcohol (polyol) and a sugar substitute, manufactured in a two-stage process from sucrose (B13894).[1] It is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] The molecular formula for Isomalt is C12H24O11, and its molecular weight is 344.31 g/mol .[2][3]
Table 1: Chemical and Physical Properties of Isomalt
| Property | Value | References |
| Chemical Name | A mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) | [2][4] |
| Synonyms | Hydrogenated isomaltulose, Palatinit | [2][5] |
| CAS Number | 64519-82-0 | [2][3] |
| Molecular Formula | C12H24O11 | [2][3] |
| Molecular Weight | 344.31 g/mol | [2][3] |
| Appearance | White or almost white, crystalline powder or granular substance. | [6] |
| Solubility | Soluble in water; very slightly soluble in ethanol. | [2] |
Purity Standards: A Comparative Overview
The purity of Isomalt is defined by various international pharmacopeias and food ingredient standards. The most prominent of these are the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as published in the Food Chemicals Codex (FCC). While there is significant harmonization among these standards, some minor differences exist.
Table 2: Comparative Purity Specifications for Isomalt
| Parameter | USP | EP | JP (Isomalt Hydrate) | JECFA / FCC |
| Assay (1,6-GPS + 1,1-GPM) | 98.0% - 102.0% (anhydrous basis) | 98.0% - 102.0% (anhydrous substance) | Not less than 98.0% | Not less than 98% of hydrogenated mono- and disaccharides and not less than 86% of the mixture of 1,6-GPS and 1,1-GPM on the anhydrous basis. |
| 1,6-GPS Content | Not less than 3.0% of the mixture | Not less than 3.0% of the two components | - | - |
| 1,1-GPM Content | Not less than 3.0% of the mixture | Not less than 3.0% of the two components | - | - |
| Water Content | ≤ 7.0% | ≤ 7.0% | ≤ 7.0% | ≤ 7.0% |
| Conductivity | ≤ 20 µS/cm at 20°C | ≤ 20 µS·cm−1 | - | - |
| Reducing Sugars | ≤ 0.3% | ≤ 0.3% | - | ≤ 0.3% |
| Nickel (Ni) | ≤ 1 µg/g | ≤ 1 ppm | ≤ 1 ppm | ≤ 2 mg/kg |
| Lead (Pb) | - | ≤ 0.5 ppm | - | ≤ 1 mg/kg |
| D-Mannitol | - | - | - | ≤ 3% |
| D-Sorbitol | - | - | - | ≤ 6% |
Isomalt Metabolism and Digestion Pathway
Isomalt is only partially digested and absorbed in the human small intestine. The unabsorbed portion is fermented by bacteria in the large intestine. This results in a lower caloric value compared to sucrose and a minimal impact on blood glucose and insulin (B600854) levels.
References
- 1. Isomalt - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomalt [drugfuture.com]
- 5. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Characterization of Isomalt
Introduction: Isomalt is a sugar alcohol and bulk sweetener widely utilized in the food and pharmaceutical industries as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM). For researchers, scientists, and drug development professionals, particularly in formulation and quality control, a thorough spectroscopic characterization of Isomalt is essential to confirm its identity, purity, and solid-state properties. This guide details the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS)—used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Isomalt's constituent diastereomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
Experimental Protocol
-
Sample Preparation : Dissolve 5-10 mg of the Isomalt standard in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is ideal for carbohydrate analysis.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
-
Data Acquisition :
-
Acquire a one-dimensional (1D) ¹H spectrum to observe proton signals.
-
Acquire a 1D ¹³C spectrum (often with proton decoupling) to observe carbon signals.
-
For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
The temperature should be controlled, as hydroxyl proton shifts are temperature-dependent[1].
-
Data Presentation: NMR Chemical Shifts
The chemical shifts for Isomalt are complex due to the presence of two diastereomers and multiple hydroxyl groups. The data below represents typical chemical shift ranges for the key structural motifs in D₂O.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Isomalt.
| Nucleus | Region (ppm) | Assignment and Notes |
|---|---|---|
| ¹H | ~4.8 - 5.4 | Anomeric Protons (H-1' of the glucopyranosyl unit). The precise shift and coupling constant (J) help distinguish the α-linkage. |
| ¹H | ~3.4 - 4.2 | Ring Protons (Glucopyranosyl and Sorbitol/Mannitol (B672) backbone). This is a highly overlapped region containing multiple multiplets.[2][3] |
| ¹H | ~0.5 - 5.0 | Hydroxyl Protons (-OH). These signals are often broad and their position is highly dependent on concentration, temperature, and solvent. In D₂O, these protons exchange and are typically not observed.[4] |
| ¹³C | ~98 - 102 | Anomeric Carbons (C-1' of the glucopyranosyl unit). |
| ¹³C | ~60 - 80 | Ring and Exocyclic Carbons (C-2 to C-6 of both rings and C-1 to C-6 of the alditol chain). The specific shifts are sensitive to stereochemistry, distinguishing the sorbitol and mannitol moieties.[5] |
Note: Specific assignments for every proton and carbon require advanced 2D NMR techniques.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of Isomalt's hydroxyl, ether, and alkyl groups.
Experimental Protocols
FTIR Spectroscopy (ATR or KBr Pellet Method)
-
Attenuated Total Reflectance (ATR) : Place a small amount of the powdered Isomalt sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. This is a rapid, non-destructive method.
-
Potassium Bromide (KBr) Pellet : Grind 1-2 mg of Isomalt with 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Acquire a background spectrum of a blank KBr pellet first.
-
Data Acquisition : Spectra are typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
Raman Spectroscopy
-
Sample Preparation : Place a small amount of the Isomalt powder into a glass vial or onto a microscope slide.
-
Instrumentation : Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition : Collect the spectrum over a Raman shift range of approximately 200–3500 cm⁻¹. The laser power and acquisition time should be optimized to maximize signal-to-noise without causing sample degradation.
Data Presentation: Key Vibrational Bands
The FTIR and Raman spectra of Isomalt are dominated by features from its numerous hydroxyl groups and C-O bonds.
Table 2: Summary of Key FTIR and Raman Bands for Isomalt.
| Wavenumber/Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Technique | Intensity |
|---|---|---|---|
| ~3600 - 3200 | O-H Stretching (Hydrogen-bonded) | FTIR, Raman | Strong, Broad (FTIR) |
| ~3000 - 2850 | C-H Stretching (Alkyl CH and CH₂) | FTIR, Raman | Medium-Strong |
| ~1460 - 1400 | C-H Bending/Deformation | FTIR, Raman | Medium |
| ~1300 - 1200 | O-H Bending/Deformation | FTIR | Medium |
| ~1150 - 1000 | C-O Stretching (Ether and Alcohol) & C-C Stretching | FTIR, Raman | Very Strong |
| < 1000 | Skeletal C-C-O Deformations (Fingerprint Region) | FTIR, Raman | Complex, Medium-Weak |
Interpretation: The broad O-H stretching band in the FTIR spectrum is characteristic of the extensive intermolecular and intramolecular hydrogen bonding in the solid state. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks unique to the specific crystal structure of Isomalt's components.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Isomalt and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol
-
Sample Preparation : Prepare a dilute solution of Isomalt (e.g., 10-100 µg/mL) in a suitable solvent system such as water/methanol or water/acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation : A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is required.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan spectrum in positive ion mode to identify the molecular ions. Common adducts for sugars are with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).
-
Tandem MS (MS/MS) : To study fragmentation, select the molecular ion of interest (e.g., [M+Na]⁺) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller fragments, providing structural clues.
-
Data Presentation: Mass-to-Charge Ratios
The molecular formula for Isomalt (both 1,6-GPS and 1,1-GPM) is C₁₂H₂₄O₁₁, with a monoisotopic mass of approximately 344.137 g/mol .
Table 3: Expected Mass-to-Charge (m/z) Ratios for Isomalt.
| m/z (amu) | Assignment | Ionization Mode | Notes |
|---|---|---|---|
| 345.144 | [M+H]⁺ | ESI (+) | Protonated molecular ion. |
| 367.126 | [M+Na]⁺ | ESI (+), MALDI (+) | Sodiated adduct, often the most abundant ion for carbohydrates. |
| 383.099 | [M+K]⁺ | ESI (+), MALDI (+) | Potassiated adduct. |
| 185.068 | [Sorbitol/Mannitol+Na]⁺ | MS/MS of 367.126 | Fragment from cleavage of the glycosidic bond. |
| 163.060 | [Glucose-H₂O+H]⁺ | MS/MS of 345.144 | Fragment from cleavage of the glycosidic bond. |
Interpretation: The primary fragmentation pathway for Isomalt in MS/MS is the cleavage of the glycosidic bond that links the glucopyranosyl unit to the sorbitol or mannitol moiety. The observation of fragments corresponding to these individual units confirms the disaccharide structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a standard Isomalt sample.
Caption: Logical workflow for the analysis of Isomalt.
References
Isomalt (Standard): A Comprehensive Safety and Toxicity Guide for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomalt (B1678288), a sugar substitute derived from sucrose (B13894), is widely utilized in the food and pharmaceutical industries. For laboratory professionals, a thorough understanding of its safety and toxicity profile is paramount for safe handling and accurate experimental design. This technical guide provides a comprehensive overview of the available safety and toxicity data for standard Isomalt, with a focus on its use in a laboratory setting. The information presented is compiled from a range of toxicological studies and regulatory assessments. Overall, Isomalt is considered to have a low order of acute toxicity and is not found to be carcinogenic, mutagenic, or a reproductive or developmental toxicant in extensive animal studies.
Chemical and Physical Properties
Isomalt is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). It occurs as a white, crystalline, and odorless substance.
Toxicological Data
A substantial body of evidence from animal studies indicates a favorable safety profile for Isomalt. The key toxicological endpoints are summarized below.
Acute Toxicity
Isomalt exhibits a low level of acute oral toxicity.
| Test | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | > 10,000 mg/kg bw | [1] |
Chronic Toxicity and Carcinogenicity
Long-term studies in both rats and mice have shown no evidence of carcinogenic potential for Isomalt. The primary observed effect at high doses is caecal enlargement, a common finding for poorly digestible carbohydrates in rodents, which is not considered a toxicologically adverse effect.[2]
| Study | Species | Duration | Dose Levels (in diet) | Key Findings | Reference |
| Chronic Toxicity/Carcinogenicity | Wistar Rats | ~2.5 years | 0%, 2.5%, 5%, 10% | No evidence of carcinogenicity. Caecal enlargement at 10%. | [2] |
| Chronic Toxicity/Carcinogenicity | Swiss Mice | ~2 years | 0%, 2.5%, 5%, 10% | No evidence of carcinogenicity. Caecal enlargement at 10%. | [2] |
Genotoxicity
While specific, publicly available reports on the genotoxicity of Isomalt from standardized Ames, micronucleus, or chromosomal aberration assays are limited, safety data sheets consistently state that Isomalt is not classified as a germ cell mutagen.[1] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated the full toxicological profile, including genotoxicity, and have not identified any concerns.
Reproductive and Developmental Toxicity
Comprehensive multigenerational and developmental toxicity studies in rats and rabbits have demonstrated no adverse effects of Isomalt on reproductive performance, fertility, or embryonic and fetal development, even at high dietary concentrations.
| Study | Species | Duration | Dose Levels (in diet) | Key Findings | Reference |
| Multigeneration Reproduction | Wistar Rats | 3 Generations | 0%, 2.5%, 5%, 10% | No adverse effects on fertility or reproductive performance. | |
| Embryotoxicity/Teratogenicity | Wistar Rats | Gestation Days 0-21 | 0%, 2.5%, 5%, 10% | No maternal toxicity or effects on embryonic/fetal development. | |
| Embryotoxicity/Teratogenicity | New Zealand White Rabbits | Gestation Days 0-29 | 0%, 2.5%, 5%, 10% | No maternal toxicity or effects on embryonic/fetal development. |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key toxicological studies cited. These summaries are based on the available information from published abstracts.
Chronic Toxicity and Carcinogenicity Study Protocol (based on Sinkeldam et al., 1990)
-
Test Animals: Wistar rats and Swiss mice (50 animals per sex per group).
-
Administration: Isomalt was administered in the diet at concentrations of 0, 2.5, 5, or 10%. Control groups received the basal diet with 10% maize starch or 10% sucrose.
-
Duration: Approximately 2.5 years for rats and 2 years for mice.
-
In-life Observations: Regular monitoring of appearance, behavior, body weight, and food consumption. Periodic hematological and clinical chemistry examinations of blood and urine were conducted.
-
Post-mortem Examinations: At the termination of the study, a full necropsy was performed. A comprehensive list of tissues was collected, preserved, and examined microscopically by a pathologist. Organ weights were also recorded.
Reproductive and Developmental Toxicity Study Protocols (based on Waalkens-Berendsen et al., 1990)
-
Multigeneration Reproduction Study (Rats):
-
Test Animals: Wistar rats.
-
Administration: Isomalt was administered in the diet at concentrations of 0, 2.5, 5, or 10% through three successive generations. A 10% sucrose group served as an additional control.
-
Mating and Litters: For each generation, animals were mated to produce two litters.
-
Endpoints: Fertility, reproductive performance, and offspring development were assessed. The second litter of the third generation underwent detailed gross and microscopic examinations.
-
-
Embryotoxicity/Teratogenicity Study (Rats and Rabbits):
-
Test Animals: Pregnant Wistar rats and New Zealand White rabbits.
-
Administration: Isomalt was administered in the diet at concentrations of 2.5, 5, or 10% from day 0 to day 21 of pregnancy for rats, and day 0 to day 29 for rabbits.
-
Examinations: Dams were examined for maternal toxicity. Fetuses were examined for external, visceral, and skeletal abnormalities.
-
Safety in the Laboratory
Based on the available data, Isomalt is not classified as a hazardous substance. However, standard laboratory hygiene and safety practices should always be followed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles are recommended.
-
Skin Protection: Protective gloves are advised to prevent prolonged skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when generating dust, a suitable respiratory mask should be worn.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Avoid the formation of dust, as fine dust particles can form explosive mixtures with air.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Skin Contact: Wash with plenty of soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Ingestion of large quantities may cause gastrointestinal discomfort.
-
Regulatory Status
Isomalt is approved for use as a food additive in numerous countries worldwide. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned Isomalt an Acceptable Daily Intake (ADI) of "not specified," which is the safest category for a food ingredient. In the United States, Isomalt is Generally Recognized as Safe (GRAS).
Conclusion
The extensive toxicological data available for Isomalt consistently demonstrate its safety for intended uses. In a laboratory setting, it is considered a non-hazardous substance with a low toxicity profile. Standard laboratory safety procedures are sufficient for its handling. Researchers and drug development professionals can confidently use Isomalt in their work, assured by the robust body of evidence supporting its safety.
References
A Technical Guide to the Hygroscopicity of Isomalt Grades for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hygroscopic nature of various Isomalt (B1678288) grades, a critical factor in pharmaceutical formulation and stability. Isomalt, a sugar alcohol derived from sucrose, is favored for its low caloric value, non-cariogenic properties, and sugar-like taste profile. Its interaction with atmospheric moisture, however, can significantly impact the physical and chemical stability of solid dosage forms. This guide provides a comprehensive overview of the factors influencing Isomalt's hygroscopicity, methods for its characterization, and a summary of available data to aid in the selection of the most suitable grade for your formulation needs.
Understanding Isomalt and Its Grades
Isomalt is an equimolar mixture of two disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). The ratio of these two diastereomers can be varied to produce different grades of Isomalt with distinct physical properties, including solubility and, consequently, hygroscopicity.
In the pharmaceutical industry, the galenIQ™ range of Isomalt is widely used. This guide will focus on the following representative grades to illustrate the key differences in their properties:
-
Crystalline Isomalt: The standard form of Isomalt, known for its low hygroscopicity.
-
Amorphous Isomalt: Often produced by processes like melt-extrusion or freeze-drying, it offers improved compressibility but is more susceptible to moisture sorption.
-
galenIQ™ 720: An agglomerated grade of Isomalt with a 1:1 ratio of GPS to GPM, designed for direct compression.
-
galenIQ™ 721: An agglomerated grade of Isomalt with an approximate 3:1 ratio of GPS to GPM, which results in higher solubility compared to galenIQ™ 720.
The Critical Role of Hygroscopicity in Pharmaceutical Formulations
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a pharmaceutical excipient like Isomalt, this property can have significant consequences:
-
Physical Stability: Moisture uptake can lead to changes in particle size, flowability, and compressibility, affecting manufacturing processes such as tableting. For amorphous Isomalt, moisture can induce crystallization, leading to changes in the dosage form's mechanical properties.
-
Chemical Stability: The presence of water can accelerate the degradation of moisture-sensitive active pharmaceutical ingredients (APIs).
-
Dosage Form Performance: Changes in the physical state of the excipient can alter the dissolution rate and bioavailability of the API.
-
Shelf-Life: Excessive moisture uptake can lead to product clumping, stickiness, and a reduced shelf-life.
Due to these potential issues, a thorough understanding and characterization of the hygroscopicity of Isomalt grades are paramount during drug development.
Comparative Data of Isomalt Grades
| Property | Crystalline Isomalt | Amorphous Isomalt | galenIQ™ 720 | galenIQ™ 721 |
| Hygroscopicity (Qualitative) | Low | High | Very Low | Very Low |
| GPS:GPM Ratio | Typically 1:1 | Varies | 1:1 | ~3:1 |
| Solubility in water at 20°C | ~24 g/100g | Higher than crystalline | 25 g/100g solution | 42 g/100g solution |
| Initial Moisture Content (Karl Fischer) | Low (e.g., <1% for ISOMALT LM)[1] | Varies | 5.0% | 2.9% |
| Primary Application | General use, hard candies | Direct compression, improved tablet hardness[2] | Direct compression, lozenge tablets | Direct compression, chewable tablets, sachets |
| Key Characteristic | High stability | Good compressibility but prone to recrystallization[2] | Slower dissolution | Higher solubility |
Note: The higher solubility of galenIQ™ 721, due to its higher GPS content, may suggest a slightly greater affinity for water molecules compared to galenIQ™ 720 under certain conditions, although both are classified as having very low hygroscopicity.[3][4] Amorphous Isomalt is significantly more hygroscopic than its crystalline counterpart.
Experimental Protocols for Hygroscopicity Assessment
To accurately quantify the hygroscopicity of Isomalt grades, several established analytical techniques are employed.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise change in relative humidity (RH) at a constant temperature. This method provides detailed information on moisture sorption and desorption kinetics and allows for the generation of a moisture sorption isotherm.
Methodology:
-
Sample Preparation: A small amount of the Isomalt sample (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried at 0% RH at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The RH is then increased in predetermined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next RH level.
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to measure moisture loss.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a moisture sorption isotherm. The kinetics of moisture uptake and loss at each step can also be analyzed.
Moisture Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for measuring the initial water content of different Isomalt grades.
Methodology:
-
Apparatus: A volumetric or coulometric Karl Fischer titrator is used.
-
Reagent Preparation: The KF reagent, which reacts stoichiometrically with water, is standardized.
-
Sample Analysis: A precisely weighed amount of the Isomalt sample is introduced into the titration vessel containing a solvent (e.g., methanol).
-
Titration: The KF reagent is added until all the water in the sample has reacted. The endpoint is detected electrochemically.
-
Calculation: The water content is calculated based on the amount of KF reagent consumed.
Water Activity (a_w) Measurement
Water activity is a measure of the "free" or "available" water in a sample. It is a critical parameter for predicting the microbial stability and the potential for chemical reactions in a formulation.
Methodology:
-
Apparatus: A water activity meter, which typically uses a chilled-mirror dew point sensor or a capacitance sensor, is employed.
-
Calibration: The instrument is calibrated using standard salt solutions with known water activities.
-
Sample Preparation: The Isomalt sample is placed in a sample cup and sealed within the instrument's measurement chamber.
-
Equilibration: The sample is allowed to equilibrate with the air in the sealed chamber. The instrument measures the relative humidity of the air at equilibrium.
-
Measurement: The water activity is determined from the equilibrium relative humidity (ERH), as a_w = ERH / 100.
Visualizing Key Relationships and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships between Isomalt properties and the experimental workflow for hygroscopicity testing.
References
Methodological & Application
Application Notes and Protocols: Utilizing Isomalt for the Development of Amorphous Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous solid dispersions (ASDs) are a key strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which represent a significant portion of new chemical entities.[1][2] By converting a crystalline API into its higher-energy amorphous state and dispersing it within a carrier matrix, ASDs can significantly improve dissolution rates and aqueous solubility.[1][3][4] Isomalt (B1678288), a disaccharide sugar alcohol, is emerging as a promising carrier for ASDs due to its favorable physicochemical properties, including good thermal and chemical stability, low hygroscopicity, and its non-cariogenic and low-glycemic nature.
This document provides detailed application notes and experimental protocols for utilizing standard isomalt in the creation of amorphous solid dispersions. It is intended to guide researchers and scientists through the formulation, preparation, and characterization of isomalt-based ASDs.
Physicochemical Properties of Isomalt
Isomalt is an equimolar mixture of two diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). Its properties make it a suitable excipient for various pharmaceutical applications, including ASDs. A mixture of these diastereomers has been shown to have better physical stability in the amorphous form compared to the individual isomers.
Table 1: Key Physicochemical Properties of Isomalt
| Property | Value | References |
| Molecular Formula | C12H24O11 | |
| Molecular Weight | 344.31 g/mol | |
| Melting Point | 145-150 °C | |
| Glass Transition Temperature (Tg) | Varies with processing and moisture content | |
| Solubility in Water (at 25°C) | ~25 g/100g of solution | |
| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25°C | |
| Chemical Stability | High resistance to acids and microbial influence; does not undergo Maillard browning |
Formulation Development of Isomalt-Based ASDs
The development of a robust ASD formulation involves careful selection of the preparation method and the drug-to-carrier ratio. Hot-melt extrusion (HME) and spray drying are two common and effective techniques for producing isomalt-based ASDs.
Mechanism of Stabilization
Isomalt stabilizes the amorphous form of an API through several mechanisms. The dispersion of the drug at a molecular level within the isomalt matrix prevents recrystallization. Furthermore, intermolecular interactions, such as hydrogen bonding between the drug and isomalt, are crucial for maintaining the stability of the amorphous system.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Isomalt in 3D Printing for Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fabrication of complex, three-dimensional (3D) tissue engineering scaffolds that mimic the native extracellular matrix is crucial for successful cell growth, tissue regeneration, and in vitro drug screening. One innovative approach utilizes isomalt (B1678288), a sugar alcohol, as a sacrificial material in 3D printing. This technique allows for the creation of intricate internal structures, such as vascular networks, within hydrogel scaffolds. The isomalt template is printed, encapsulated in a hydrogel, and then dissolved, leaving behind a network of interconnected channels.[1][2] This method is particularly advantageous due to isomalt's biocompatibility, water solubility, and the ability to be printed with high precision using free-form 3D printing techniques.[3][4]
These application notes provide a detailed overview of the use of standard isomalt in 3D printing for creating tissue engineering scaffolds. The protocols outlined below cover the key stages of the process, from isomalt preparation and 3D printing to the fabrication of channeled hydrogel scaffolds and subsequent cell-based assays.
Data Presentation
The following tables summarize key parameters and properties associated with the use of 3D-printed isomalt for tissue engineering scaffolds. Please note that while general methodologies are well-documented, comprehensive quantitative data for "standard isomalt" scaffolds in a tissue engineering context is not extensively available in the provided search results. The tables include available data and note where information is generalized or requires experimental determination.
Table 1: 3D Printing Parameters for Sacrificial Isomalt Scaffolds
| Parameter | Value | Source |
| Material | Isomalt (Standard Grade) | |
| Extruder Temperature | 115 °C | |
| Stage Temperature | 60 °C | |
| Nozzle Diameter | 150 µm | |
| Extrusion Pressure | 25 psi | |
| Print Speed | Dependent on desired filament diameter |
Table 2: Properties of Hydrogel Scaffolds with Isomalt-Derived Channels
| Property | Description | Measurement Method | Representative Data Range |
| Porosity | The percentage of void space within the hydrogel, crucial for nutrient transport and cell migration. | Micro-computed tomography (µCT), Liquid displacement | 50 - 75% |
| Pore (Channel) Size | The diameter of the channels created by the dissolved isomalt, influencing cell infiltration and vascularization. | Microscopy (SEM, Confocal), µCT | 100 - 500 µm |
| Mechanical Properties (Young's Modulus) | The stiffness of the hydrogel scaffold, which should ideally match the target tissue. | Compression testing, Tensile testing, Indentation | 1 - 100 kPa (highly dependent on hydrogel composition) |
*Note: Specific quantitative data for hydrogels with isomalt-derived channels was not available in the search results. The provided range is typical for hydrogels used in tissue engineering and will vary based on the hydrogel material and concentration.
Table 3: Degradation and Biocompatibility of Isomalt
| Parameter | Description | Method | Expected Outcome |
| Degradation Rate | The time taken for the isomalt scaffold to dissolve in an aqueous environment. | Mass loss over time in physiological buffer (e.g., PBS) at 37°C | Rapid (minutes to hours), can be controlled with coatings |
| Cell Viability | The percentage of living cells in the presence of isomalt degradation byproducts. | MTT assay, Live/Dead staining | >80% |
| Cytotoxicity | The degree to which isomalt byproducts are toxic to cells. | LDH assay, Apoptosis assays | Low to no cytotoxicity expected |
*Note: Specific quantitative data for the degradation rate of uncoated isomalt in cell culture medium and its effect on specific cell lines like hADSCs requires experimental determination.
Experimental Protocols
Preparation of Isomalt for 3D Printing
This protocol describes the preparation of standard isomalt for use in a custom-built, extrusion-based 3D printer.
Materials:
-
Isomalt powder
-
Heat-resistant beaker
-
Hot plate with magnetic stirrer
-
High-temperature thermometer
Procedure:
-
Place the desired amount of isomalt powder into a heat-resistant beaker on a hot plate.
-
Heat the isomalt while stirring continuously.
-
Monitor the temperature closely using a high-temperature thermometer.
-
Heat the isomalt to a molten state, ensuring it does not burn or caramelize. A temperature of approximately 115°C is a suitable starting point for extrusion.
-
Once melted and homogenous, the isomalt is ready to be loaded into the 3D printer's extrusion syringe.
3D Printing of Sacrificial Isomalt Scaffolds
This protocol outlines the free-form 3D printing of isomalt scaffolds using a custom-built extrusion printer.
Equipment:
-
Custom-built 3D printer with a heated syringe extruder and heated stage
-
CAD software for scaffold design
-
Slicing software compatible with the 3D printer
Procedure:
-
Design the desired scaffold architecture, including channel networks, using CAD software.
-
Export the design as an STL file and process it with the slicing software to generate the G-code for the printer.
-
Preheat the 3D printer's extruder to 115°C and the printing stage to 60°C.
-
Load the molten isomalt into the printer's syringe.
-
Calibrate the printer and begin the printing process based on the generated G-code.
-
Upon completion of the print, allow the isomalt scaffold to cool down to room temperature on the heated bed before removal.
Fabrication of Hydrogel Scaffolds with Embedded Channels
This protocol describes the creation of a hydrogel scaffold with internal channels using the 3D-printed isomalt as a sacrificial template.
Materials:
-
3D-printed isomalt scaffold
-
Hydrogel precursor solution (e.g., gelatin methacryloyl (GelMA), alginate)
-
Photoinitiator (if using a photocurable hydrogel)
-
Crosslinking agent (e.g., calcium chloride for alginate)
-
Molding container (e.g., PDMS mold)
-
UV light source (if applicable)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Place the 3D-printed isomalt scaffold into the molding container.
-
Prepare the hydrogel precursor solution according to the manufacturer's instructions. If using a cell-laden hydrogel, mix the cells into the precursor solution at this stage.
-
Pour the hydrogel precursor solution over the isomalt scaffold, ensuring it is fully submerged.
-
Crosslink the hydrogel. For photocurable hydrogels, expose to UV light for the required duration. For ionically crosslinked hydrogels like alginate, add the crosslinking agent.
-
Once the hydrogel is crosslinked, immerse the entire construct in sterile PBS at 37°C to dissolve the isomalt scaffold.
-
Periodically replace the PBS to facilitate complete removal of the isomalt.
-
The resulting hydrogel will contain a network of interconnected channels corresponding to the printed isomalt structure.
Cell Seeding of Human Adipose-Derived Stem Cells (hADSCs) in Hydrogel Scaffolds
This protocol outlines the encapsulation of hADSCs within a hydrogel matrix prior to casting it over the isomalt template.
Materials:
-
Human Adipose-Derived Stem Cells (hADSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Hydrogel precursor solution
-
Sterile, conical centrifuge tubes
-
Micropipettes
Procedure:
-
Culture hADSCs in standard 2D culture flasks until they reach 80-90% confluency.
-
Trypsinize the cells, collect them, and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in a small volume of complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Gently mix the desired number of cells with the hydrogel precursor solution to achieve the target cell density (e.g., 1-10 million cells/mL).
-
Proceed with the hydrogel fabrication protocol (Section 3) using the cell-laden hydrogel precursor.
Cell Viability Assessment
This protocol provides a method to visualize live and dead cells within the 3D hydrogel scaffold.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Confocal or fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM (for live cells) and Ethidium homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogel scaffolds.
-
Wash the scaffolds twice with sterile PBS.
-
Incubate the scaffolds in the Live/Dead working solution for 30-45 minutes at 37°C, protected from light.
-
Wash the scaffolds again with sterile PBS.
-
Immediately image the scaffolds using a confocal or fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
This protocol describes a colorimetric assay to quantify cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Remove the culture medium from the hydrogel scaffolds.
-
Add fresh culture medium containing MTT solution to each scaffold.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Incubate with gentle shaking until the purple color is uniform.
-
Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Higher absorbance values correlate with a higher number of viable cells.
Diagrams
Caption: Workflow for fabricating channeled hydrogel scaffolds using sacrificial 3D-printed isomalt.
Caption: Workflow for assessing cell viability in 3D hydrogel scaffolds.
References
Application Notes and Protocols: Standard Operating Procedure for Isomalt in Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and standard operating procedures for the use of Isomalt (B1678288) as an excipient in tablet formulation. Isomalt, a sugar alcohol derived from sucrose, is a versatile filler-binder particularly well-suited for direct compression, chewable, and orally disintegrating tablets (ODTs).[1][2] Its non-cariogenic, low-glycemic, and good organoleptic properties make it an excellent choice for a wide range of pharmaceutical and nutraceutical applications.[3][4]
Physicochemical Properties and Grades
Isomalt is a crystalline, white, and odorless powder that is soluble in water.[1] It is a mixture of two diastereomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM). Various grades of Isomalt are commercially available, each with specific properties tailored for different formulation needs. For instance, certain grades are specifically designed for direct compression, offering excellent flowability and compressibility.
Key Properties of Isomalt for Tableting:
-
Excellent Compressibility: Isomalt exhibits plastic behavior, allowing for the formation of hard tablets at low compression forces.
-
Good Flowability: While some grades may require a glidant to improve flow, many direct compression grades possess superior flow properties.
-
High Dilution Potential: Isomalt can accommodate a significant proportion of the active pharmaceutical ingredient (API) while maintaining good tablet properties. Studies have shown acceptable tablet production with up to 30% drug dilution.
-
Low Hygroscopicity: Tablets formulated with Isomalt demonstrate good stability even under high humidity conditions due to its low hygroscopicity.
-
Pleasant Taste and Mouthfeel: Its sugar-like sweetness and smooth mouthfeel make it ideal for patient-friendly dosage forms like chewable and orally disintegrating tablets.
Applications in Tablet Formulation
Isomalt's versatility makes it suitable for a variety of tablet types:
-
Direct Compression (DC) Tablets: This is the most common application of Isomalt. Its excellent compressibility and flowability simplify the manufacturing process by eliminating the need for granulation.
-
Chewable Tablets: The pleasant taste and non-cariogenic nature of Isomalt make it a preferred excipient for chewable tablet formulations.
-
Orally Disintegrating Tablets (ODTs): Specific grades of Isomalt, often used in combination with superdisintegrants, can produce ODTs that disintegrate rapidly in the oral cavity.
-
Lozenges and Compressed Lozenges: Isomalt is used in the formulation of medicated lozenges due to its slow dissolution profile and pleasant taste.
-
Liquisolid Compacts: The porous structure of some Isomalt grades allows for the absorption of liquid APIs, enabling their formulation into solid dosage forms.
Experimental Protocols
Formulation Development for Direct Compression
This protocol outlines the steps for developing a direct compression tablet formulation using Isomalt.
Materials:
-
Isomalt (Direct Compression Grade, e.g., galenIQ® 721)
-
Active Pharmaceutical Ingredient (API)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide/Aerosil® 200) (Optional)
-
Superdisintegrant (e.g., Crospovidone, Croscarmellose Sodium) (for ODTs)
Workflow for Direct Compression Formulation Development:
Figure 1: Workflow for Direct Compression using Isomalt.
Protocol:
-
Sieving: Pass Isomalt, API, and other excipients through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity and break up any agglomerates.
-
Blending:
-
For low-dose APIs, use geometric dilution with Isomalt to ensure content uniformity.
-
Add the remaining Isomalt and other excipients (except the lubricant) to the blender and mix for a specified time (e.g., 15-20 minutes). A V-blender or bin blender is suitable.
-
Add the lubricant (e.g., 0.5-1.0% Magnesium Stearate) and blend for a shorter duration (e.g., 2-5 minutes) to avoid over-lubrication.
-
-
Compression:
-
Transfer the final blend to the hopper of a tablet press.
-
Compress the blend into tablets of the desired weight, hardness, and thickness.
-
Tablet Characterization
Standard tests to evaluate Isomalt-based tablets:
-
Appearance: Visually inspect the tablets for any defects such as capping, lamination, or picking.
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopeial limits of the average weight.
-
Hardness (Breaking Force): Measure the crushing strength of at least 10 tablets using a tablet hardness tester.
-
Friability: Subject a known weight of tablets to abrasion in a friabilator (e.g., for 100 revolutions). The percentage of weight loss should typically be less than 1%.
-
Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration tester.
-
Dissolution: Measure the rate and extent of API release from the tablet in a specified dissolution medium using a dissolution apparatus.
Quantitative Data and Formulation Considerations
The following tables summarize typical quantitative data and formulation considerations when using Isomalt.
Table 1: Typical Formulation Ranges for Isomalt-based Tablets
| Component | Function | Typical Concentration (% w/w) | Notes |
| Isomalt | Filler-Binder | 50 - 95 | The concentration depends on the API dose and other excipients. |
| API | Active Ingredient | 1 - 50 | Isomalt has a good dilution potential, accommodating a wide range of API concentrations. |
| Lubricant | Reduces friction | 0.5 - 2.0 | Magnesium stearate (B1226849) is commonly used. A level of 1% has shown good performance. |
| Glidant | Improves flow | 0.25 - 1.0 | Colloidal silicon dioxide (Aerosil® 200) at 0.5% can improve flow behavior. |
| Superdisintegrant | Promotes disintegration | 2 - 10 | Crospovidone, croscarmellose sodium, or sodium starch glycolate (B3277807) are used for ODTs. |
Table 2: Impact of Formulation Variables on Isomalt Tablet Properties
| Parameter | Effect on Tablet Properties |
| Increased Compression Force | - Increases tablet hardness and tensile strength.- May slightly increase disintegration time.- May decrease the dissolution rate. |
| Increased API Concentration | - May decrease tablet hardness and tensile strength.- May increase disintegration time and friability. |
| Addition of Lubricant | - Essential for preventing sticking to punches and dies.- Over-lubrication can decrease tablet hardness and prolong disintegration time. |
| Addition of Superdisintegrant | - Significantly reduces disintegration time, which is crucial for ODTs. |
| Isomalt Grade | - Different grades have varying particle sizes and solubilities, affecting flow, compressibility, and disintegration time. |
Logical Relationships and Troubleshooting
The quality of Isomalt-based tablets depends on the interplay of material properties and process parameters.
Logical Relationships in Isomalt Tablet Formulation:
Figure 2: Interplay of Factors in Isomalt Tablet Quality.
Common Issues and Troubleshooting:
-
Sticking/Picking: Insufficient lubrication. Increase lubricant concentration or optimize blending time.
-
Poor Flow: The blend may not be flowing uniformly into the die cavity. Consider adding a glidant like colloidal silicon dioxide.
-
Low Hardness: Insufficient compression force or over-lubrication. Increase compression force or reduce lubricant blending time. The API's compressibility can also be a factor.
-
High Friability: Low tablet hardness. Increase compression force.
-
Prolonged Disintegration: High compression force or the absence of a disintegrant. Reduce compression force or incorporate a superdisintegrant.
Stability and Storage
Isomalt is chemically very stable and non-hygroscopic. Tablets formulated with Isomalt generally exhibit good physical and chemical stability. It is recommended to store Isomalt in a well-closed container in a cool, dry place. Tablets should be stored in appropriate packaging to protect them from environmental moisture, especially if they contain a hygroscopic API.
By following these guidelines and protocols, researchers and formulation scientists can effectively utilize Isomalt to develop robust and patient-friendly tablet dosage forms.
References
Application Notes and Protocols for Isomalt (Standard) in Controlled-Release Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomalt (B1678288), a disaccharide sugar alcohol derived from sucrose, is a versatile excipient in the pharmaceutical industry.[1][2] Its favorable physicochemical properties, including low hygroscopicity, high chemical stability, and good compatibility, make it an excellent candidate for use in various oral solid dosage forms.[3][4] In the realm of controlled-release drug delivery, isomalt serves as a reliable standard for developing formulations that provide sustained and targeted drug release. It can be utilized as an inert core for drug layering in pellet-based systems and as a matrix-forming agent in tablet formulations.[5]
These application notes provide a comprehensive overview of the use of isomalt in controlled-release drug delivery systems, complete with detailed experimental protocols and quantitative data to guide researchers in their formulation development efforts.
Physicochemical Properties of Isomalt Relevant to Controlled-Release Formulations
Isomalt's utility in controlled-release systems stems from a unique combination of properties:
| Property | Relevance to Controlled-Release Formulations | Citation |
| Low Hygroscopicity | Enhances the stability of the dosage form by minimizing moisture absorption, which can affect drug release and stability. | |
| High Chemical Stability | Inert nature prevents interaction with the active pharmaceutical ingredient (API), ensuring the integrity and predictable release profile of the drug. | |
| Good Compactability | Allows for the formation of robust tablets with consistent hardness and low friability, which is crucial for maintaining the desired release characteristics. | |
| Water Solubility | The solubility of isomalt can be leveraged to modulate drug release. In matrix tablets, its dissolution can create channels for drug diffusion, while in coated pellets, it can act as an osmotic agent. | |
| Biocompatibility | Isomalt is well-tolerated and considered safe for oral consumption, with a low glycemic index, making it suitable for a broad patient population. |
Applications of Isomalt in Controlled-Release Systems
Inert Cores for Coated Pellets
Isomalt spheres are an excellent alternative to traditional sugar or microcrystalline cellulose (B213188) (MCC) cores for developing controlled-release pellets. The drug is layered onto the isomalt core, followed by a functional polymer coating that controls the drug release rate. The water-soluble nature of the isomalt core can create an osmotic gradient, influencing the drug release mechanism.
Matrix-Forming Agent in Tablets
Isomalt can be directly compressed with an API and other excipients to form a matrix tablet. In this system, the isomalt forms a porous matrix as it slowly dissolves, allowing the drug to diffuse out in a controlled manner. The concentration of isomalt in the matrix can be varied to modulate the drug release rate.
Quantitative Data on Drug Release from Isomalt-Based Formulations
The following tables summarize quantitative data from studies evaluating the performance of isomalt in controlled-release drug delivery systems.
Drug Release from Coated Pellets with Isomalt Cores
A study by Kállai et al. (2010) compared the release of diclofenac (B195802) sodium from coated pellets with isomalt, sugar, and MCC cores. The pellets were coated with different ratios of Eudragit® RS and RL to modulate permeability.
Table 1: Cumulative Drug Release (%) of Diclofenac Sodium from Coated Pellets
| Time (h) | Isomalt Core (ERS/ERL 1:1) | Sugar Core (ERS/ERL 1:1) | MCC Core (ERS/ERL 1:1) |
| 1 | 15.2 | 16.5 | 5.1 |
| 2 | 28.4 | 30.1 | 9.8 |
| 4 | 50.1 | 52.3 | 18.2 |
| 6 | 68.9 | 71.2 | 25.9 |
| 8 | 83.5 | 85.6 | 32.7 |
Data adapted from Kállai et al., AAPS PharmSciTech, 2010.
The data indicates that isomalt and sugar cores, being water-soluble, provide a faster and more complete drug release compared to the insoluble MCC core under the same coating conditions.
Experimental Protocols
Preparation of Controlled-Release Coated Pellets with Isomalt Cores
This protocol is based on the methodology described by Kállai et al. (2010).
Materials:
-
Isomalt starter pellets (e.g., galenIQ™ 980)
-
Active Pharmaceutical Ingredient (e.g., Diclofenac Sodium)
-
Binder (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Coating Polymers (e.g., Eudragit® RS 30D and Eudragit® RL 30D)
-
Plasticizer (e.g., Triethyl citrate (B86180) - TEC)
-
Anti-adhesion agent (e.g., Talc)
-
Purified Water
Equipment:
-
Fluidized bed coater with a bottom spray configuration
-
Hot plate with magnetic stirrer
-
Analytical balance
-
Sieves
Protocol:
-
Preparation of Drug Layering Solution:
-
Dissolve the binder (e.g., 2% w/w HPMC) in purified water with stirring.
-
Once the binder is fully dissolved, add the API (e.g., 5% w/w Diclofenac Sodium) and continue stirring until a clear solution is obtained. The solution may need to be warmed (e.g., to 55-60°C) to facilitate dissolution.
-
-
Drug Layering:
-
Place the isomalt starter pellets into the fluidized bed coater.
-
Set the inlet air temperature (e.g., 45-50°C) and fluidize the pellets.
-
Spray the drug layering solution onto the fluidized pellets at a controlled rate (e.g., 2-5 g/min ).
-
After the spraying is complete, continue to dry the pellets in the fluidized bed for a specified time (e.g., 10-15 minutes).
-
-
Preparation of Coating Suspension:
-
In a separate container, disperse the anti-adhesion agent (e.g., 75% w/w based on dry polymer weight) in purified water.
-
Add the coating polymers (e.g., Eudragit® RS 30D and RL 30D in the desired ratio) and the plasticizer (e.g., 20% w/w based on dry polymer weight) to the dispersion.
-
Stir the suspension continuously throughout the coating process to maintain uniformity.
-
-
Polymer Coating:
-
Place the drug-layered pellets in the fluidized bed coater.
-
Set the appropriate process parameters (e.g., inlet air temperature 30-35°C, spray rate 1-3 g/min ).
-
Spray the coating suspension onto the pellets until the desired coating level is achieved (e.g., 0.65 mg polymer/cm²).
-
After coating, dry the pellets in the apparatus for a final drying step (e.g., 15-20 minutes).
-
-
Curing (Optional):
-
To ensure complete film formation, the coated pellets can be cured in an oven at a specific temperature and time (e.g., 40°C for 24 hours).
-
In Vitro Dissolution Testing of Controlled-Release Pellets
This protocol follows the standard USP guidelines and the methodology from Kállai et al. (2010).
Apparatus:
-
USP Dissolution Apparatus 1 (Basket Method) or 2 (Paddle Method)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Dissolution Medium:
-
900 mL of pH 6.8 phosphate (B84403) buffer.
Protocol:
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Set the basket rotation speed to 100 rpm.
-
Accurately weigh a quantity of pellets equivalent to a single dose of the API and place them in the basket.
-
Start the dissolution test.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental Workflow for Preparation of Controlled-Release Pellets
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomalt (Standard) as a Cryoprotectant for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical process for the long-term storage and stability of protein-based therapeutics, research reagents, and diagnostic components. The formation of ice crystals during freezing is a primary cause of protein denaturation and loss of biological activity. Cryoprotectants are essential additives that mitigate this damage. Isomalt (B1678288), a disaccharide sugar alcohol, has emerged as a promising cryoprotectant, particularly in freeze-drying applications, due to its ability to form a stable amorphous (glassy) state, which is crucial for preserving protein structure and function.[1][2] This document provides a detailed protocol for the application of standard isomalt as a cryoprotectant for proteins during freezing and subsequent storage.
Isomalt is a mixture of two diastereomers: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[3] Studies have indicated that a 1:1 mixture of these diastereomers provides excellent physical stability in the amorphous form, making it a suitable excipient for cryopreservation.[2] Isomalt's high glass transition temperature (Tg'), chemical stability, and non-reducing nature further contribute to its effectiveness in protecting proteins from degradation during freezing and long-term storage.[4][5]
Mechanism of Cryoprotection
The primary mechanism by which isomalt and other sugar alcohols protect proteins during freezing is through vitrification and the preferential exclusion model.
-
Vitrification: During rapid cooling, a highly concentrated solution of isomalt and protein does not crystallize but instead forms a solid, non-crystalline, amorphous glass. This process, known as vitrification, immobilizes the protein molecules in a glassy matrix, preventing the formation of damaging ice crystals and maintaining the protein's native conformation.[6]
-
Preferential Exclusion: In the unfrozen, freeze-concentrated liquid phase, cryoprotectants like isomalt are preferentially excluded from the protein's surface. This leads to an increase in the chemical potential of the protein, which in turn favors the compact, native state over the unfolded state. This thermodynamic stabilization helps to prevent denaturation.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of isomalt and other common sugar alcohols as cryoprotectants. It is important to note that optimal concentrations are protein-dependent and should be empirically determined.
| Cryoprotectant | Typical Concentration Range (% w/v) | Application | Key Findings and Remarks |
| Isomalt | 10 - 40% (estimated for cryopreservation) | Freeze-drying, Cryopreservation | Showed good protein stabilization during storage after freeze-drying. A 1:1 diastereomer mixture is recommended for physical stability.[2][7] Optimal concentration for simple freezing needs empirical validation. |
| Sucrose | 5 - 20% | Freeze-drying, Cryopreservation | A standard excipient for freeze-drying, often showing high retention of protein activity immediately after the process.[7] |
| Glycerol | 10 - 30% | Cryopreservation | A widely used penetrating cryoprotectant. Can be damaging to some proteins at higher concentrations.[8][9][10] |
| Sorbitol | 5 - 20% | Freeze-drying, Cryopreservation | Has been shown to stabilize proteins during freezing and drying.[11] |
Experimental Protocols
This section provides a detailed methodology for preparing a protein solution with isomalt, the cryopreservation process, and post-thaw analysis.
Materials
-
Purified protein of interest
-
Isomalt (Standard, recommended 1:1 mixture of GPM:GPS)
-
Buffer appropriate for the protein of interest (e.g., Tris-HCl, PBS)
-
Cryovials
-
Controlled-rate freezer or isopropanol (B130326) freezing container (e.g., "Mr. Frosty")
-
Liquid nitrogen dewar or -80°C freezer for long-term storage
-
Water bath for thawing
-
Spectrophotometer, fluorometer, or other instrumentation for protein characterization
Protocol for Cryopreservation of Proteins using Isomalt
-
Preparation of Isomalt Stock Solution:
-
Prepare a high-concentration stock solution of isomalt (e.g., 50% w/v) in the desired protein buffer.
-
Gentle heating may be required to fully dissolve the isomalt. Ensure the solution cools to room temperature before use.
-
Filter the stock solution through a 0.22 µm filter to sterilize and remove any particulates.
-
-
Formulation of the Protein-Isomalt Solution:
-
Determine the final desired concentrations of both the protein and isomalt. It is recommended to test a range of isomalt concentrations (e.g., 10%, 20%, 30% w/v).
-
On ice, gently mix the protein solution with the isomalt stock solution and additional buffer to achieve the final concentrations. Avoid vigorous vortexing or shaking to prevent protein denaturation.
-
Example Calculation: To prepare 1 mL of a final solution containing 1 mg/mL protein and 20% (w/v) isomalt, you would mix:
-
Your protein stock (e.g., 100 µL of 10 mg/mL protein)
-
400 µL of 50% (w/v) isomalt stock solution
-
500 µL of protein buffer
-
-
-
Aliquoting and Freezing:
-
Aliquot the final protein-isomalt solution into pre-chilled cryovials. The volume should be appropriate for single-use to avoid multiple freeze-thaw cycles.
-
For optimal cryopreservation, a controlled cooling rate of approximately -1°C per minute is recommended. This can be achieved using a programmable freezer or an isopropanol-filled freezing container placed in a -80°C freezer.
-
Once the samples are frozen, transfer them to a liquid nitrogen dewar or a -80°C freezer for long-term storage.
-
-
Thawing of Cryopreserved Protein:
-
Rapidly thaw the cryovial by placing it in a 37°C water bath. Gently agitate the vial to ensure uniform thawing.
-
Remove the vial from the water bath as soon as the last of the ice has melted.
-
Immediately place the thawed sample on ice.
-
-
Post-Thaw Analysis:
-
Visually inspect the thawed solution for any signs of precipitation or aggregation.
-
Quantify the protein concentration (e.g., using A280 absorbance or a BCA assay).
-
Assess the structural integrity of the protein using techniques such as circular dichroism (CD) spectroscopy or fluorescence spectroscopy.
-
Measure the biological activity of the protein using an appropriate functional assay (e.g., enzyme kinetics, binding assay).
-
Compare the results to a non-frozen control sample to determine the efficacy of the cryopreservation protocol.
-
Visualizations
Experimental Workflow for Protein Cryopreservation with Isomalt
Caption: Workflow for cryopreserving proteins using isomalt as a cryoprotectant.
Proposed Mechanism of Isomalt Cryoprotection
Caption: Mechanism of protein cryoprotection by isomalt during the freezing process.
References
- 1. The Physicochemical Properties of Amorphous Isomalt as a Suitable Excipient for Freeze-drying Formulations - Making Pharmaceuticals [makingpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Isomalt - Wikipedia [en.wikipedia.org]
- 4. Freeze-drying of proteins with glass-forming oligosaccharide-derived sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 274c Prediction of Cryoprotectant Requirements for Flash Cooling of Protein Crystals [skoge.folk.ntnu.no]
- 7. Isomalt and its diastereomer mixtures as stabilizing excipients with freeze-dried lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyols (Glycerol and Ethylene glycol) mediated amorphous aggregate inhibition and secondary structure restoration of metalloproteinase-conalbumin (ovotransferrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Isomalt (Standard) as an Excipient for Orally Disintegrating Tablets (ODTs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orally disintegrating tablets (ODTs) are a patient-centric dosage form designed to disintegrate rapidly in the oral cavity without the need for water.[1] This rapid disintegration facilitates ease of administration, particularly for pediatric and geriatric populations, and can lead to faster onset of action.[1][2][3] The selection of appropriate excipients is critical to the successful formulation of ODTs, with filler-binders playing a pivotal role in ensuring tablet integrity, rapid disintegration, and a pleasant patient experience.
Isomalt (B1678288), a sugar alcohol derived from sucrose, has emerged as a versatile and effective excipient in the formulation of ODTs.[1] It is a disaccharide alcohol consisting of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). Pharmaceutical grades of isomalt, such as galenIQ™, are available in various forms, including standard crystalline and agglomerated grades for direct compression.
This document provides detailed application notes and protocols for the use of standard isomalt as an excipient in the development of ODTs, with a focus on direct compression formulations.
Key Properties of Isomalt for ODTs
Standard isomalt possesses a unique combination of physicochemical properties that make it an excellent candidate for ODT formulations:
-
Pleasant Taste and Mouthfeel: Isomalt has a clean, sweet taste, approximately 45-60% of sucrose's sweetness, without a significant negative heat of dissolution (cooling effect) or aftertaste. This is crucial for patient compliance, especially when formulating ODTs.
-
Good Compressibility: Directly compressible grades of isomalt exhibit excellent binding properties, allowing for the formation of robust tablets at low compression forces. This is advantageous for ODTs, which are typically compressed to lower hardness to facilitate rapid disintegration.
-
Low Hygroscopicity: Isomalt is less prone to moisture absorption compared to other polyols, which contributes to the stability of the final ODT formulation.
-
High Dilution Potential: Isomalt's properties allow for the incorporation of both high and low doses of active pharmaceutical ingredients (APIs) without compromising tabletability.
-
Good Flowability: Agglomerated grades of isomalt possess excellent flow properties, which is essential for uniform die filling and weight consistency during high-speed tablet manufacturing.
-
Water Solubility: Isomalt is water-soluble, a prerequisite for excipients used in ODTs to ensure rapid disintegration and dissolution in the saliva. Different grades of isomalt are available with varying solubilities, allowing formulators to modulate disintegration times.
Formulation Development with Isomalt
The direct compression method is a cost-effective and straightforward approach for manufacturing ODTs using isomalt. A typical ODT formulation containing isomalt includes a filler-binder, a superdisintegrant, a lubricant, and the API.
Excipient Selection
-
Isomalt Grade: The choice of isomalt grade can influence the ODT's properties. For instance, galenIQ™ 721, with a higher ratio of 1,6-GPS to 1,1-GPM, is more soluble and generally leads to faster disintegration times compared to grades like galenIQ™ 720.
-
Superdisintegrants: While isomalt alone can produce tablets that disintegrate, the addition of a superdisintegrant is typically necessary to achieve the rapid disintegration times required for ODTs (ideally under 30 seconds). Commonly used superdisintegrants include:
-
Crospovidone
-
Croscarmellose Sodium
-
Sodium Starch Glycolate
-
-
Lubricants: A lubricant is essential to prevent the tablet formulation from sticking to the punches and dies during compression. Magnesium stearate (B1226849) is a commonly used lubricant.
Logical Approach to Formulation
The following diagram illustrates the logical relationships in the development of isomalt-based ODTs:
Caption: Logical workflow for isomalt-based ODT formulation.
Quantitative Data Summary
The following tables summarize the performance of isomalt in ODT formulations based on published studies.
Table 1: Influence of Superdisintegrants on Isomalt-Based Placebo ODTs
| Isomalt Grade | Superdisintegrant (Concentration) | Tablet Hardness (N) | Disintegration Time (s) | Reference |
| galenIQ™ 721 | None | - | 200-500 | |
| galenIQ™ 721 | Croscarmellose Sodium (2% w/w) | 60 | 30-40 | |
| galenIQ™ 721 | Sodium Starch Glycolate (2-3% w/w) | - | No significant reduction | |
| galenIQ™ 721 | Crospovidone (3% w/w) | - | < 20 |
Table 2: Properties of ODTs with API (Enalapril Maleate)
| Formulation Component | Concentration (% w/w) | Tablet Property | Value | Reference |
| Enalapril Maleate (API) | 16 | Disintegration Time | < 30 s | |
| Isomalt (galenIQ™ 721) | 79 | Tensile Strength | Sufficiently hard | |
| Crospovidone | 4 | Acceptance Value (AV) | ≤ 15 | |
| Magnesium Stearate | 1 |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of isomalt-based ODTs.
ODT Manufacturing via Direct Compression
This protocol outlines the steps for producing ODTs using a direct compression method.
Caption: Experimental workflow for ODT manufacturing.
Methodology:
-
Weighing: Accurately weigh all the required ingredients, including the API, isomalt, superdisintegrant, and lubricant, according to the desired batch formula.
-
Sieving: Pass the API, isomalt, and superdisintegrant through a suitable mesh sieve (e.g., 40 mesh) to ensure particle size uniformity and remove any lumps.
-
Pre-lubrication Blending: Combine the sieved API, isomalt, and superdisintegrant in a suitable blender (e.g., Turbula mixer) and blend for a sufficient time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Lubrication: Add the weighed lubricant (e.g., magnesium stearate) to the powder blend.
-
Final Blending: Blend for a short period (e.g., 2 minutes) to ensure uniform distribution of the lubricant. Over-blending at this stage should be avoided as it can negatively impact tablet hardness and disintegration time.
-
Compression: Compress the final blend into tablets using a rotary tablet press equipped with the desired tooling. The compression force should be optimized to achieve tablets with acceptable hardness and friability while maintaining rapid disintegration.
ODT Characterization Protocols
1. Tablet Hardness (Crushing Strength) Test
-
Objective: To measure the mechanical strength of the tablets.
-
Apparatus: Tablet hardness tester.
-
Method:
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester to apply a compressive load.
-
Record the force (in Newtons, N) required to fracture the tablet.
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average hardness.
-
2. Friability Test
-
Objective: To assess the tablet's ability to withstand abrasion during handling, packaging, and transportation.
-
Apparatus: Friability tester.
-
Method:
-
Weigh a specified number of tablets (e.g., for tablets with a unit weight ≤ 650 mg, take a sample of whole tablets corresponding to 6.5 g) and record the initial weight (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum for a set number of revolutions (typically 100 revolutions at 25 rpm).
-
Remove the tablets, carefully de-dust them, and re-weigh them (W_final).
-
Calculate the percentage friability using the following formula: % Friability = [(W_initial - W_final) / W_initial] * 100
-
A friability of less than 1% is generally considered acceptable.
-
3. Disintegration Time Test
-
Objective: To determine the time it takes for a tablet to disintegrate in a liquid medium.
-
Apparatus: Tablet disintegration tester.
-
Method:
-
Place one tablet in each of the six tubes of the disintegration basket.
-
Place a disc on top of each tablet (if required by the pharmacopeia).
-
Immerse the basket in a beaker containing a suitable liquid medium (e.g., purified water) maintained at 37 ± 2 °C.
-
Start the apparatus, which raises and lowers the basket in the medium at a constant frequency.
-
Record the time taken for all six tablets to completely disintegrate (i.e., no solid residue remains on the screen of the tubes).
-
4. In-Vitro Drug Release (Dissolution) Test
-
Objective: To measure the rate and extent of drug release from the ODT.
-
Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle).
-
Method:
-
Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) and maintain it at 37 ± 0.5 °C.
-
Place one ODT in each dissolution vessel.
-
Start the apparatus at a specified stirring speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Conclusion
Standard isomalt is a highly functional and versatile excipient for the development of orally disintegrating tablets by direct compression. Its favorable properties, including good compressibility, low hygroscopicity, and a pleasant taste profile, contribute to the production of robust and patient-accepted ODTs. By carefully selecting the appropriate grade of isomalt and combining it with suitable superdisintegrants, formulators can achieve rapid disintegration times and desirable tablet characteristics. The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize isomalt in their ODT formulations.
References
Application Notes and Protocols for Incorporating Isomalt in Thin-Film Casting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral thin films (OTFs) have emerged as a promising alternative to conventional oral dosage forms, offering advantages such as rapid dissolution, ease of administration for patients with dysphagia, and the potential for enhanced bioavailability by bypassing first-pass metabolism. The selection of excipients is critical in the formulation of OTFs to ensure desirable mechanical properties, disintegration time, and patient acceptability.
Isomalt (B1678288), a disaccharide sugar alcohol, is a versatile excipient in pharmaceutical formulations. It is commonly used as a sugar substitute in sugar-free confectionery and is gaining traction in pharmaceutical applications, including oral thin films.[1][2] Its non-cariogenic nature, low hygroscopicity, and pleasant sweet taste make it an attractive candidate for OTF formulations.[3] Furthermore, isomalt can function as a plasticizer, improving the flexibility and reducing the brittleness of films.[4]
These application notes provide a detailed methodology for incorporating Isomalt (Standard) into thin films using the solvent casting method. The protocols cover the use of isomalt as both a sweetener and a plasticizer and include methods for the characterization of the resulting films.
Materials and Equipment
Materials:
-
Film-Forming Polymer: Hydroxypropyl Methylcellulose (HPMC E5/E15)
-
Active Pharmaceutical Ingredient (API) (model drug, e.g., Zolpidem Tartrate)[5]
-
Isomalt (Standard Grade)
-
Plasticizer (e.g., Glycerol (B35011), Propylene (B89431) Glycol)
-
Solvent: Purified Water
-
Other excipients as required (e.g., flavoring agents, coloring agents)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and measuring cylinders
-
Weighing balance
-
Ultrasonic bath
-
Vacuum desiccator
-
Petri dishes or other suitable casting surfaces
-
Hot air oven with precise temperature control
-
Film cutter
-
Micrometer screw gauge or digital caliper
-
Tensile strength tester
-
Disintegration test apparatus
-
Dissolution test apparatus (USP Type I or II)
-
pH meter
Experimental Protocols
The solvent casting method is a widely used technique for the preparation of oral thin films due to its simplicity and the uniform thickness of the resulting films.[6]
Preparation of the Film-Forming Solution
A precise and controlled preparation of the film-forming solution is crucial for the homogeneity and quality of the final thin film.
Protocol:
-
Polymer Hydration: Accurately weigh the required amount of HPMC and disperse it in a beaker containing a calculated volume of purified water under constant stirring. To facilitate dissolution, the water can be heated to approximately 60-80°C.[7] Continue stirring until a clear, homogenous solution is formed. Allow the solution to cool to room temperature.
-
Incorporation of Isomalt and Other Excipients:
-
As a Sweetener: In a separate beaker, dissolve the accurately weighed Isomalt, API, and any other water-soluble excipients in a small amount of purified water.
-
As a Plasticizer: If using isomalt as a primary or co-plasticizer, it should be added at this stage. Dissolve the weighed isomalt along with the API in purified water.
-
-
Mixing: Add the solution from step 2 to the polymer solution from step 1 under continuous stirring.
-
Plasticizer Addition: If a conventional plasticizer like glycerol or propylene glycol is used, add the specified amount to the mixture and stir until it is uniformly distributed.
-
Degassing: To remove any entrapped air bubbles, which can cause imperfections in the film, place the solution in an ultrasonic bath for 15-30 minutes or under a vacuum in a desiccator.[8]
Thin-Film Casting and Drying
The casting and drying steps determine the final thickness and integrity of the film.
Protocol:
-
Casting: Carefully pour a specific volume of the bubble-free film-forming solution onto a clean, dry, and level casting surface, such as a glass Petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Drying: Place the casted film in a hot air oven at a controlled temperature, typically between 40°C and 60°C. The drying time will vary depending on the solvent, film thickness, and formulation but is generally in the range of 12-24 hours.[5]
-
Film Peeling and Cutting: Once completely dried, carefully peel the film from the casting surface. Cut the film into the desired size and shape (e.g., 2x2 cm squares) for further evaluation.
-
Storage: Store the prepared films in a desiccator to protect them from moisture until characterization.
Characterization of Isomalt-Containing Thin Films
A thorough characterization is essential to evaluate the performance and quality of the formulated oral thin films.
Physical Appearance and Surface Texture
The films should be visually inspected for transparency, color, and the presence of any imperfections such as air bubbles or cracks. The surface texture can be evaluated by touch for smoothness and tackiness.
Film Thickness and Weight Uniformity
Protocol:
-
Measure the thickness of the film at five different points (center and four corners) using a micrometer screw gauge or a digital caliper. Calculate the average thickness.
-
Accurately weigh five films of the same size individually and calculate the average weight. The uniformity of weight is indicative of the uniformity of drug content.
Mechanical Properties
The mechanical strength of the film is crucial for handling and administration. Key parameters include tensile strength and percentage elongation.[9]
Protocol:
-
Cut the film into dumbbell-shaped strips of specific dimensions.
-
Mount the film strip onto a tensile strength tester.
-
Apply a constant rate of extension until the film breaks.
-
Record the force required to break the film (tensile strength) and the extent of elongation before breaking (percentage elongation).
Disintegration Time
This is a critical parameter for fast-dissolving oral films.
Protocol:
-
Use a USP disintegration apparatus with simulated saliva fluid (pH 6.8) maintained at 37 ± 0.5°C.[8]
-
Place a film in each of the six tubes of the basket.
-
Observe the time taken for the complete disintegration of the films. The disintegration time should ideally be less than 60 seconds.[10]
In Vitro Dissolution Study
This study evaluates the rate and extent of drug release from the film.
Protocol:
-
Use a USP dissolution apparatus (Type I - Basket or Type II - Paddle) with 500 mL of simulated saliva (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.[8]
-
Place the film in the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes) and replace with an equal volume of fresh dissolution medium.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot a graph of the percentage of cumulative drug release versus time.
Data Presentation
Quantitative data from the characterization studies should be summarized in clearly structured tables for easy comparison of different formulations.
Table 1: Formulation Composition of Isomalt-Based Oral Thin Films
| Formulation Code | HPMC E5 (% w/w) | Isomalt (% w/w) | Glycerol (% w/w) | API (% w/w) | Purified Water (q.s.) |
| F1 | 2.0 | 0.5 (Sweetener) | 1.0 | 0.5 | 100 mL |
| F2 | 2.0 | 1.0 (Sweetener) | 1.0 | 0.5 | 100 mL |
| F3 | 2.0 | 1.5 (Sweetener) | 1.0 | 0.5 | 100 mL |
| F4 | 2.0 | 1.0 (Plasticizer) | - | 0.5 | 100 mL |
| F5 | 2.0 | 1.5 (Plasticizer) | - | 0.5 | 100 mL |
Table 2: Physical Characterization of Isomalt-Based Oral Thin Films
| Formulation Code | Avg. Thickness (mm) | Avg. Weight (mg) | Folding Endurance | Surface pH |
| F1 | Value | Value | Value | Value |
| F2 | Value | Value | Value | Value |
| F3 | Value | Value | Value | Value |
| F4 | Value | Value | Value | Value |
| F5 | Value | Value | Value | Value |
Table 3: Mechanical Properties of Isomalt-Based Oral Thin Films
| Formulation Code | Tensile Strength (MPa) | % Elongation at Break |
| F1 | Value | Value |
| F2 | Value | Value |
| F3 | Value | Value |
| F4 | Value | Value |
| F5 | Value | Value |
Table 4: In Vitro Performance of Isomalt-Based Oral Thin Films
| Formulation Code | Disintegration Time (s) | % Drug Release at 15 min |
| F1 | Value | Value |
| F2 | Value | Value |
| F3 | Value | Value |
| F4 | Value | Value |
| F5 | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for thin-film casting using the solvent casting method.
Logical Relationship of Formulation Components
Caption: Interrelationship of components in an Isomalt-based oral thin film.
Conclusion
The incorporation of isomalt in thin-film casting by the solvent casting method presents a viable strategy for developing palatable and mechanically robust oral thin films. By systematically varying the concentration of isomalt and other key excipients, it is possible to optimize the film properties to meet the specific requirements of the intended application. The detailed protocols and characterization methods provided in these notes offer a comprehensive guide for researchers and drug development professionals in this field. Further studies involving design of experiments (DoE) can be employed for a more in-depth optimization of the formulation.[11][12]
References
- 1. wjpmr.com [wjpmr.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Comparative study of isomalt and sucrose by means of continuous indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ijpsonline.com [ijpsonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Mucoadhesion and Mechanical Assessment of Oral Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 11. Formulation Optimization and in Vitro Characterization of Orally Disintegrating Films Using a Factorial Design and Mathematical Modeling for Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Isomalt (Standard) in Microencapsulation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomalt (B1678288), a disaccharide sugar alcohol, is increasingly recognized for its versatility as an excipient in pharmaceutical formulations. Its desirable physicochemical properties, including good thermal and chemical stability, low hygroscopicity, and a sugar-like taste profile, make it an excellent candidate for various microencapsulation techniques.[1] Microencapsulation is a process wherein an active ingredient (core) is enveloped by a coating material (shell), in this case, isomalt, to protect the core from environmental factors, control its release, and improve its handling properties. This document provides detailed application notes and experimental protocols for the use of standard isomalt in several key microencapsulation technologies.
Melt-Spinning for Microfiber Encapsulation
Melt-spinning is a solvent-free technique that utilizes the thermoplastic properties of materials like isomalt to produce microfibers. This method is particularly advantageous for encapsulating thermally stable active pharmaceutical ingredients (APIs) into a fibrous matrix, which offers a high surface area for rapid drug release.[2][3]
Application: Rapid-Release Oral Drug Delivery
Isomalt-based microfibers are well-suited for developing oral dosage forms with rapid dissolution characteristics, such as orally disintegrating tablets or powders. A notable application is the encapsulation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) sodium for fast pain relief.[3]
Experimental Protocol: Encapsulation of Ibuprofen Sodium in Isomalt Microfibers
Materials:
-
Isomalt (Standard Grade, e.g., galenIQ™ 720 with a 1:1 GPS:GPM ratio)
-
Ibuprofen Sodium
-
Ethanol (B145695) (for post-treatment)
Equipment:
-
Melt-spinning apparatus (e.g., a modified cotton candy machine with controlled temperature and rotational speed)
-
V-blender
-
UV/VIS Spectrophotometer
-
Scanning Electron Microscope (SEM)
-
Differential Scanning Calorimeter (DSC)
-
X-ray Diffractometer (XRD)
Protocol:
-
Preparation of Homogeneous Powder Mixture:
-
Prepare a powder blend of 15% w/w ibuprofen sodium and 85% w/w isomalt.[3]
-
For a 150 g batch, blend 22.5 g of ibuprofen sodium and 127.5 g of isomalt in a V-blender for 30 minutes at 60 rpm to ensure uniformity.
-
-
Melt-Spinning Process:
-
Pre-heat the spinning head of the melt-spinning apparatus to the desired temperature (e.g., 175 °C).
-
Set the rotational speed of the spinning head (e.g., 2700 rpm).
-
Gradually feed the powder mixture into the heated, rotating spinning head.
-
The molten mixture is ejected through small orifices by centrifugal force, forming thin fibers that solidify upon cooling in the ambient air.
-
Collect the resulting fibrous mat.
-
-
Post-treatment (Optional):
-
To enhance the stability of the amorphous fibrous structure, the collected mat can be treated with ethanol vapor. This can be achieved by placing the fibers in a desiccator containing a saturated ethanol atmosphere for a defined period.
-
-
Characterization:
-
Drug Content: Dissolve a known weight of the fibers in a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) and determine the ibuprofen sodium concentration using a UV/VIS spectrophotometer at 222 nm.
-
Morphology: Examine the fiber diameter, surface morphology, and structure using SEM.
-
Solid-State Characterization: Analyze the physical state (amorphous or crystalline) of the encapsulated ibuprofen sodium and isomalt using DSC and XRD.
-
In Vitro Drug Release: Perform dissolution studies using a USP paddle apparatus in a relevant dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer at 37 °C and 100 rpm).
-
Experimental Workflow: Melt-Spinning Encapsulation
Liquisolid Technique for Encapsulation of Liquid APIs
The liquisolid technique is a method to convert liquid medications or drug solutions into free-flowing, compressible powders. Isomalt, with its porous, sponge-like structure, serves as an excellent carrier for absorbing liquid APIs while maintaining good powder flowability and compactability, making it suitable for the production of tablets.
Application: Formulation of Chewable Tablets and Enhanced Bioavailability
This technique is particularly useful for formulating chewable tablets where palatability is crucial, as isomalt provides a pleasant, sugar-like taste. It can also be employed to enhance the dissolution and bioavailability of poorly soluble APIs by presenting them in a solubilized state.
Experimental Protocol: Preparation of Liquisolid Tablets
Materials:
-
Isomalt (Direct Compression Grade, e.g., galenIQ™ 721)
-
Liquid API or drug dissolved in a non-volatile solvent (e.g., linseed oil, simethicone)
Equipment:
-
High-shear mixer-granulator
-
Rotary tablet press
-
SEM
Protocol:
-
Blending:
-
Place a known amount of isomalt (e.g., 2.5 kg) into a high-shear mixer-granulator.
-
Add the liquid API in a single step to the powder bed. A typical loading is around 7% w/w.
-
Blend the mixture at a defined speed (e.g., 250 rpm) for a specific duration (e.g., 180 seconds) to achieve a homogeneous blend.
-
-
Tableting:
-
Immediately after blending, transfer the liquisolid powder to a rotary tablet press.
-
Compress the powder into tablets using appropriate tooling (e.g., 12 mm concave punch) and press speed (e.g., 30,000 tablets/hour).
-
-
Characterization:
-
Powder Properties: Evaluate the flowability of the liquisolid powder (e.g., Carr's Index, Hausner Ratio).
-
Tablet Properties: Assess tablet hardness, friability, weight uniformity, and disintegration time according to pharmacopeial standards.
-
Morphology: Use SEM to visualize the absorption of the liquid API into the porous structure of the isomalt particles.
-
Experimental Workflow: Liquisolid Tablet Formulation
Spray Drying for Microparticle Production
Spray drying is a widely used, continuous process for producing dry powders from a liquid feed. When used for microencapsulation, the active ingredient is dissolved or suspended in a solution of the wall material (isomalt), which is then atomized into a hot air stream. The rapid evaporation of the solvent results in the formation of microparticles with the active ingredient encapsulated within the isomalt matrix.
Application: Protection of Sensitive Compounds and Taste Masking
Spray drying with isomalt can be used to encapsulate sensitive compounds, protecting them from degradation. It is also an effective method for taste masking of bitter APIs. The process parameters can be adjusted to control particle size and morphology.
Experimental Protocol: General Procedure for Spray Drying with Isomalt
Materials:
-
Isomalt
-
Active Ingredient
-
Solvent (typically water)
Equipment:
-
Spray dryer
-
Homogenizer or high-shear mixer
Protocol:
-
Feed Preparation:
-
Dissolve isomalt in the solvent to prepare a solution with a concentration typically ranging from 10-30% w/v.
-
Disperse or dissolve the active ingredient in the isomalt solution. Homogenize if necessary to form a stable emulsion or suspension.
-
-
Spray Drying:
-
Set the spray dryer parameters. These are critical and need to be optimized for the specific formulation. Typical ranges are:
-
Inlet Temperature: 60 °C to 180 °C. Lower temperatures are preferred for heat-sensitive materials.
-
Outlet Temperature: 40 °C to 90 °C.
-
Feed Rate: 1.4 to 4.9 ml/min.
-
Atomizing Air Flow Rate: 700 to 800 L/h.
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The atomized droplets are dried by the hot air, forming solid microparticles.
-
Collect the dried powder from the cyclone separator.
-
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of active ingredient successfully encapsulated within the microparticles.
-
Particle Size and Morphology: Analyze using laser diffraction and SEM.
-
Moisture Content and Water Activity: Measure to assess powder stability.
-
Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the amorphous isomalt.
-
Experimental Workflow: Spray Drying Microencapsulation
Freeze-Drying (Lyophilization) for Thermally Labile Substances
Freeze-drying is a gentle drying process ideal for heat-sensitive materials like proteins and probiotics. Isomalt can act as a cryoprotectant and lyoprotectant, stabilizing these molecules during freezing and drying by forming an amorphous glassy matrix that inhibits molecular mobility.
Application: Stabilization of Proteins and Probiotics
Isomalt has been shown to be a suitable excipient for freeze-drying, successfully transforming into a stable amorphous form that can protect biological molecules.
Experimental Protocol: General Procedure for Freeze-Drying with Isomalt
Materials:
-
Isomalt
-
Active biological substance (e.g., protein, probiotic culture)
-
Aqueous buffer system
Equipment:
-
Freeze-dryer (Lyophilizer)
-
DSC
Protocol:
-
Formulation Preparation:
-
Dissolve the active substance and isomalt in an appropriate aqueous buffer. The concentration of isomalt will depend on the specific application and desired level of protection.
-
Dispense the formulation into vials.
-
-
Freezing:
-
Load the vials into the freeze-dryer.
-
Cool the shelves to a low temperature (e.g., -40 °C to -50 °C) and hold for a sufficient time to ensure complete solidification of the product.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure (e.g., to 100-200 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -30 °C to -5 °C) to sublimate the ice. The collapse temperature can be determined using a freeze-dry microscope or estimated from the glass transition temperature of the maximally freeze-concentrated solute (Tg') measured by DSC.
-
-
Secondary Drying (Desorption):
-
Once all the ice has sublimated, increase the shelf temperature further (e.g., to 25 °C) to remove residual bound water.
-
Maintain these conditions until the desired final moisture content is reached.
-
-
Vial Stoppering:
-
Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or partial pressure before removing them from the freeze-dryer.
-
-
Characterization:
-
Cake Appearance: Visually inspect the lyophilized cake for elegance and signs of collapse.
-
Residual Moisture: Determine using Karl Fischer titration.
-
Solid-State Analysis: Confirm the amorphous nature of the isomalt matrix using DSC and XRD.
-
Activity/Viability Assay: Assess the activity of the protein or viability of the probiotic culture post-lyophilization.
-
Co-encapsulation with Alginate for Probiotics
Isomalt can be used in conjunction with other polymers, such as sodium alginate, to improve the microencapsulation of probiotics. In this system, isomalt acts as a prebiotic and a filler, filling the cavities of the alginate gel matrix to create a denser structure that offers better protection to the bacterial cells.
Application: Enhancing Probiotic Viability in Food Products
This technique is used to improve the survival of probiotic bacteria during storage and passage through the gastrointestinal tract, enabling their delivery to the colon.
Experimental Protocol: Isomalt-Alginate Encapsulation of Lactobacillus acidophilus
Materials:
-
Sodium Alginate
-
Isomalt
-
Lactobacillus acidophilus culture
-
Calcium Chloride (CaCl₂) solution (e.g., 1% w/v)
-
Sterile Saline solution (0.85% NaCl)
Equipment:
-
Syringe with a needle
-
Magnetic stirrer
Protocol:
-
Preparation of the Polymer-Probiotic Suspension:
-
Prepare a sterile sodium alginate solution (e.g., 2% w/v) and a sterile isomalt solution (e.g., 3% w/v).
-
Harvest the probiotic cells from the culture medium by centrifugation and resuspend them in a small amount of sterile saline.
-
Add the probiotic suspension to the isomalt-alginate solution and mix gently to ensure homogeneous distribution.
-
-
Bead Formation (Ionic Gelation):
-
Extrude the polymer-probiotic suspension dropwise through a syringe into a cold (5±2°C) 1% CaCl₂ solution under gentle agitation.
-
The droplets will instantaneously form gel beads upon contact with the calcium ions.
-
Allow the beads to harden in the CaCl₂ solution for about 15-30 minutes in a refrigerator.
-
-
Washing and Storage:
-
Separate the beads from the CaCl₂ solution and wash them multiple times with sterile saline solution to remove excess calcium chloride.
-
The beads can then be stored under appropriate conditions (e.g., refrigerated in UHT milk).
-
-
Characterization:
-
Bead Size and Morphology: Measure the diameter and observe the shape and surface of the beads using a micrometer and SEM.
-
Encapsulation Efficiency: Determine the number of viable cells within the beads and compare it to the initial number of cells in the suspension.
-
Probiotic Viability: Assess the survival of the encapsulated probiotics under simulated gastrointestinal conditions (low pH and bile salts) and during storage.
-
Quantitative Data Summary
| Technique / Application | Core Material | Wall Material(s) | Key Parameters | Results | Reference |
| Melt-Spinning | Ibuprofen Sodium | Isomalt | 15% w/w drug load; 175°C; 2700 rpm | Drug release >90% in 15 seconds; Fiber diameter: ~13-15 µm | |
| Liquisolid Technique | Linseed Oil / Simethicone | Isomalt | 7% w/w liquid load | Produced tablets with good hardness and friability, complying with pharmacopeial standards. | |
| Spray Drying | (General) | Isomalt | Inlet Temp: 60°C; Atomizing Rate: 800 L/h; Feed Rate: 1.4 ml/min | Successfully produced amorphous isomalt powder, though processing can be challenging due to stickiness. | |
| Co-encapsulation | Lactobacillus acidophilus | 2% Alginate + 3% Isomalt | Beads hardened in 1% CaCl₂ | High cell viability of 9.3 log CFU/g after 20 days of storage at 5°C. | |
| Pelletization | Diclofenac Sodium | Isomalt (as inert core) | Drug layering followed by polymer coating | Isomalt-based pellets showed rapid drug release compared to insoluble cores. | |
| Solid Dispersion | Indomethacin | Isomalt | 10% w/w drug load | Amorphous state confirmed by DSC/XRD; Showed better physical stability at high humidity compared to PVP dispersions. |
Conclusion
Standard isomalt is a highly effective and versatile excipient for a range of microencapsulation techniques. Its unique properties allow for the successful encapsulation of diverse active ingredients, from small molecule drugs to sensitive biologics. The choice of microencapsulation method will depend on the specific characteristics of the active ingredient and the desired release profile. The protocols and data presented here provide a comprehensive guide for researchers and scientists to leverage the benefits of isomalt in the development of advanced drug delivery systems and other encapsulated products. Further optimization of the described parameters will be necessary to tailor the microcapsules to specific formulation requirements.
References
- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and Evaluation of Isomalt-Based Microfibers as Drug Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isomalt as a Versatile Carrier for Enhancing the Solubility of Poorly Soluble Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction
A significant challenge in modern pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutical Classification System (BCS), Class II and IV drugs exhibit low solubility, which can lead to poor dissolution, variable absorption, and inadequate bioavailability, ultimately hindering their therapeutic efficacy.[1][2] Various formulation strategies have been developed to address this issue, with solid dispersions emerging as a particularly successful approach.[3]
Isomalt (B1678288), a disaccharide sugar alcohol, presents itself as a promising carrier for the development of solid dispersions for poorly soluble APIs. Its favorable physicochemical properties, including good thermal stability, pleasant taste, and excellent compactability, make it an attractive excipient for oral dosage forms, especially for chewable and orally disintegrating tablets.[3][4] This application note details the use of isomalt (Standard) as a carrier to enhance the solubility and dissolution of poorly soluble APIs through the formation of amorphous solid dispersions.
The primary mechanism by which isomalt enhances solubility is by transforming the crystalline API into a higher-energy amorphous state.[3][4] In a solid dispersion, the API is molecularly dispersed within the hydrophilic isomalt matrix. This amorphous state eliminates the lattice energy that must be overcome for dissolution of a crystalline solid, leading to a significant increase in the apparent solubility and dissolution rate of the API.[3]
Advantages of Using Isomalt as a Carrier
-
Enhanced Solubility and Dissolution: Isomalt effectively facilitates the formation of amorphous solid dispersions, leading to substantial improvements in the solubility and dissolution rates of poorly soluble drugs.[3][4]
-
Good Manufacturing Properties: Isomalt exhibits excellent flowability and compressibility, making it suitable for direct compression and other tableting processes.[4]
-
Pleasant Organoleptic Properties: With a sugar-like taste and smooth mouthfeel, isomalt is an ideal carrier for developing palatable oral dosage forms, which can improve patient compliance, particularly in pediatric and geriatric populations.
-
High Thermal Stability: Isomalt's thermal stability makes it a suitable carrier for manufacturing processes that involve heat, such as hot-melt extrusion.
-
Inert and Safe: Isomalt is a well-established food and pharmaceutical excipient with a good safety profile.
Data Presentation: Solubility and Dissolution Enhancement
The following tables summarize the quantitative data from studies investigating the use of isomalt as a carrier for enhancing the solubility and dissolution of poorly soluble APIs.
Table 1: Solubility Enhancement of Poorly Soluble APIs with Isomalt
| Active Pharmaceutical Ingredient (API) | API:Isomalt Ratio (w/w) | Formulation Method | Fold Increase in Aqueous Solubility | Reference(s) |
| Celecoxib (B62257) | 1:2:3 (API:PVP:Isomalt) | Spray Drying | Not explicitly quantified, but significant increase observed | [4] |
| Indomethacin | 1:9 | Hot Melt | Not explicitly quantified, but dissolution significantly enhanced | [5] |
Table 2: Dissolution Rate Enhancement of Poorly Soluble APIs with Isomalt-Based Solid Dispersions
| Active Pharmaceutical Ingredient (API) | API:Isomalt Ratio (w/w) | Formulation Method | Dissolution Medium | % Drug Released (Time) | Comparison (Pure API) | Reference(s) |
| Celecoxib | 3:5:2 (API:PVP:Isomalt) | Spray Drying | 0.25% Sodium Lauryl Sulfate | ~90% (60 min) | ~20% (60 min) | [4] |
| Celecoxib | 3:5:2 (API:PVP:Isomalt) | Spray Drying | 0.04 M Na3PO4 | ~80% (60 min) | ~30% (60 min) | [4] |
| Indomethacin | 1:9 (10%) | Hot Melt | Phosphate (B84403) Buffer (pH 6.8) | ~85% (30 min) | ~20% (30 min) | [5] |
| Indomethacin | 3:7 (30%) | Hot Melt | Phosphate Buffer (pH 6.8) | ~70% (30 min) | ~20% (30 min) | [5] |
Experimental Protocols
Preparation of Isomalt-Based Solid Dispersions
Two common methods for preparing solid dispersions are Hot-Melt Extrusion (HME) and Spray Drying.
Hot-melt extrusion is a solvent-free process that involves the use of heat and mechanical shear to disperse the API in the molten carrier.
-
Materials:
-
Poorly soluble API (e.g., Griseofulvin)
-
Isomalt (Standard Grade)
-
Plasticizer (e.g., Xylitol, if required to improve processability)
-
-
Equipment:
-
V-shell blender
-
Co-rotating twin-screw extruder with controllable temperature zones
-
Pelletizer or downstream cooling and cutting system
-
-
Procedure:
-
Premixing: Accurately weigh the API, isomalt, and any other excipients. Blend the materials in a V-shell blender for 15-20 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set the temperature profile of the extruder barrel. A typical profile for an isomalt-based formulation might range from 135°C to 150°C.[6] The screw speed can be set between 50 and 150 rpm.[6]
-
Extrusion: Feed the premixed powder into the extruder at a constant rate. The molten material will be extruded through a die.
-
Cooling and Sizing: Cool the extrudate on a conveyor belt and then cut it into pellets or mill it to the desired particle size.
-
Spray drying involves dissolving the API and carrier in a common solvent and then rapidly evaporating the solvent to form solid particles.
-
Materials:
-
Poorly soluble API (e.g., Celecoxib)
-
Isomalt (Standard Grade)
-
Solvent (e.g., Ethanol, Methanol)
-
-
Equipment:
-
Magnetic stirrer
-
Spray dryer with an inert loop if using flammable solvents
-
-
Procedure:
-
Solution Preparation: Dissolve the API and isomalt in the chosen solvent. The concentration of the solid content in the solution typically ranges from 2% to 10% (w/v).
-
Spray Dryer Setup: Set the spray drying parameters. For a celecoxib-isomalt formulation, typical parameters could be:[7]
-
Inlet temperature: 80°C
-
Outlet temperature: 50°C
-
Solution flow rate: 5 mL/min
-
Atomizing gas (e.g., Nitrogen) flow rate: 35 m³/h
-
-
Spray Drying: Pump the solution into the spray dryer where it is atomized into fine droplets. The hot gas evaporates the solvent, leaving behind solid dispersion particles.
-
Collection: Collect the dried powder from the cyclone separator.
-
Characterization of Isomalt-Based Solid Dispersions
DSC is used to determine the physical state of the API within the isomalt matrix (crystalline or amorphous).
-
Equipment:
-
Differential Scanning Calorimeter
-
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting point of the crystalline API.
-
Analysis: The absence of the API's characteristic melting endotherm in the thermogram of the solid dispersion indicates that the API is in an amorphous state.[6]
-
XRPD is another technique to confirm the amorphous nature of the API in the solid dispersion.
-
Equipment:
-
X-ray Powder Diffractometer
-
-
Procedure:
-
Place a thin layer of the powder sample on the sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Analysis: Crystalline materials produce sharp, characteristic Bragg's peaks. An amorphous solid dispersion will show a diffuse halo pattern, with the absence of sharp peaks corresponding to the crystalline API.[8]
-
This test evaluates the rate and extent of drug release from the formulation.
-
Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC for sample analysis
-
-
Procedure:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8).[9] Degas the medium and maintain the temperature at 37 ± 0.5°C.
-
Test Setup: Place a specified amount of the solid dispersion (equivalent to a single dose of the API) into each dissolution vessel.
-
Execution: Start the paddle rotation at a set speed (e.g., 50 or 75 rpm).
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing isomalt-based solid dispersions.
Caption: Mechanism of solubility enhancement by isomalt solid dispersions.
Conclusion
Isomalt (Standard) is a highly effective and versatile carrier for enhancing the solubility and dissolution rate of poorly soluble APIs. The formation of amorphous solid dispersions with isomalt, prepared via techniques such as hot-melt extrusion and spray drying, can significantly improve the in-vitro performance of BCS Class II and IV drugs. While direct in-vivo bioavailability data for isomalt-based formulations of poorly soluble drugs is limited in the reviewed literature, the substantial improvements in solubility and dissolution strongly suggest a high potential for enhanced bioavailability. The favorable manufacturing and organoleptic properties of isomalt further position it as an excellent choice for the development of patient-friendly and effective oral solid dosage forms. Further research is warranted to establish a direct in-vitro-in-vivo correlation (IVIVC) for isomalt-based solid dispersions.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of solid dispersions of celecoxib obtained by spray-drying ethanolic suspensions containing PVP-K30 or isomalt - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 5. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roquette.com [roquette.com]
- 7. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Preventing Isomalt (Standard) crystallization in amorphous formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous Isomalt (B1678288) formulations. The focus is on preventing crystallization and ensuring the stability of the amorphous state.
Troubleshooting Guide
This section addresses common problems encountered during the formulation and storage of amorphous Isomalt.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Isomalt powder is sticky and difficult to handle after spray drying. | The glass transition temperature (Tg) of Isomalt is low, making it prone to stickiness, especially at elevated temperatures and humidity.[1] | Optimize spray drying parameters to use lower temperatures and humidity. For instance, successful production of amorphous Isomalt has been reported using a 60°C inlet temperature and a 42-43°C outlet temperature.[1] |
| Amorphous Isomalt crystallizes during storage. | Exposure to atmospheric moisture is a primary cause of crystallization in amorphous Isomalt.[2][3] Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.[4] | Store the amorphous Isomalt formulation in a desiccated environment with low relative humidity. Consider the use of secondary packaging with desiccants. |
| The addition of a polymeric stabilizer seems to increase crystallization. | While polymers are often used to inhibit crystallization in amorphous solid dispersions, some studies indicate that for Isomalt, the addition of oligomeric or polymeric compounds can accelerate water absorption and subsequent crystallization. | Carefully screen and select polymers. Hydrophilic polymers may not be suitable for stabilizing amorphous Isomalt. Consider using a mixture of Isomalt diastereomers (1:1 ratio of GPM and GPS) which has shown good physical stability without the need for polymeric additives. |
| Inconsistent results in preventing crystallization. | The ratio of the two diastereomers of Isomalt, 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS), can affect its physical stability in the amorphous form. A mixture containing only one of the isomers has shown physical instability. | Use a 1:1 mixture of the GPM and GPS diastereomers, as this has been shown to provide the best physical stability in the amorphous state. |
Frequently Asked Questions (FAQs)
Formulation and Processing
Q1: What are the recommended methods for preparing amorphous Isomalt?
A1: Spray drying and freeze-drying are two effective methods for producing amorphous Isomalt. Hot-melt extrusion (HME) is another common technique for preparing amorphous solid dispersions in general and can be applied to Isomalt, transforming its crystalline form into an amorphous one.
Q2: What are the critical process parameters for spray drying Isomalt to obtain an amorphous powder?
A2: Due to Isomalt's low glass transition temperature (Tg) and tendency to become sticky, low-temperature and low-humidity drying conditions are generally recommended. A study found that an inlet temperature of 60°C, an atomizing rate of 800 L/h, a feed rate of 1.4 ml/min, a 15% concentration, and a 100% aspirator rate (resulting in a 42-43°C outlet temperature) yielded good results for producing amorphous Isomalt.
Stability and Crystallization
Q3: What is the primary factor that causes amorphous Isomalt to crystallize?
A3: The presence of moisture is the most significant factor leading to the crystallization of amorphous Isomalt. Water absorption lowers the glass transition temperature (Tg), increases molecular mobility, and facilitates the transition from the high-energy amorphous state to the more stable crystalline state.
Q4: How does the composition of Isomalt affect its amorphous stability?
A4: Isomalt is a mixture of two diastereomers: GPM and GPS. Formulations containing a mixture of these diastereomers, particularly a 1:1 ratio, have demonstrated superior physical stability in the amorphous form compared to formulations with only one of the isomers.
Q5: Can I use polymers to prevent Isomalt crystallization?
A5: While polymers like PVP and HPMC are commonly used as crystallization inhibitors in amorphous solid dispersions, their effect on Isomalt can be counterintuitive. Some research indicates that adding oligomeric or polymeric compounds to amorphous Isomalt can lead to accelerated water absorption and crystallization. Therefore, careful selection and screening of polymers are crucial. In many cases, a stable amorphous Isomalt formulation can be achieved without the use of polymers by controlling the diastereomer ratio and storage conditions.
Characterization
Q6: What analytical techniques can be used to confirm the amorphous state of Isomalt and detect crystallization?
A6: The most common techniques for characterizing the solid-state of pharmaceutical materials are Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). DSC can be used to determine the glass transition temperature (Tg) of the amorphous form and to detect the enthalpy of fusion if any crystalline material is present. XRPD is used to identify the presence or absence of a crystalline structure; an amorphous solid will show a halo pattern, whereas a crystalline solid will exhibit sharp Bragg peaks.
Experimental Protocols
Protocol 1: Preparation of Amorphous Isomalt by Spray Drying
Objective: To produce amorphous Isomalt powder from a crystalline starting material.
Materials and Equipment:
-
Crystalline Isomalt (Standard Grade)
-
Deionized water
-
Spray dryer equipped with a two-fluid nozzle
-
Magnetic stirrer and hot plate
Methodology:
-
Prepare a 15% (w/v) aqueous solution of Isomalt in deionized water.
-
Stir the solution until the Isomalt is completely dissolved. Gentle heating may be applied if necessary.
-
Set the spray dryer parameters as follows (example parameters, may need optimization for specific equipment):
-
Inlet temperature: 60°C
-
Aspirator rate: 100%
-
Atomizing air flow rate: 800 L/h
-
Feed pump rate: 1.4 mL/min
-
-
Feed the Isomalt solution into the spray dryer.
-
Collect the dried powder from the cyclone.
-
Immediately transfer the collected powder to a desiccator to prevent moisture absorption.
Protocol 2: Assessment of Amorphous Isomalt Stability
Objective: To evaluate the physical stability of amorphous Isomalt under different storage conditions.
Materials and Equipment:
-
Amorphous Isomalt powder
-
Controlled humidity chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 0% RH, 50% RH, 75% RH).
-
X-ray Powder Diffractometer (XRPD)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Place accurately weighed samples of the amorphous Isomalt powder in open containers within the different humidity chambers at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a sample from each humidity condition.
-
Analyze the samples using XRPD to check for the appearance of Bragg peaks, which indicate crystallization.
-
Analyze the samples using DSC to monitor for changes in the glass transition temperature (Tg) and the appearance of a melting endotherm, which would also indicate crystallization.
-
Record the time taken for the onset of crystallization at each storage condition.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of amorphous Isomalt.
Caption: Troubleshooting decision tree for Isomalt crystallization issues.
References
Optimizing Isomalt (Standard) concentration for protein stabilization during freeze-drying
Welcome to the technical support center for utilizing Isomalt (Standard) as a stabilizing excipient in protein freeze-drying. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the lyophilization process.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using Isomalt as a lyoprotectant for my protein?
Isomalt is a non-reducing sugar alcohol that can be an effective lyoprotectant, particularly for improving the long-term storage stability of freeze-dried proteins.[1][2][3][4] It remains in an amorphous state after freeze-drying, which is crucial for protein stabilization, and has been shown to protect protein secondary structure during storage better than some traditional sugars under certain conditions.[2]
Q2: How does Isomalt stabilize proteins during freeze-drying?
Like other sugar-based lyoprotectants, Isomalt stabilizes proteins through a combination of mechanisms:
-
Water Replacement Hypothesis: During drying, the hydroxyl groups on Isomalt molecules form hydrogen bonds with the protein, serving as a substitute for the water molecules that are removed. This helps to maintain the protein's native conformation.
-
Vitrification: Isomalt forms a glassy, amorphous matrix that entraps the protein molecules. This high-viscosity environment restricts molecular mobility, thereby preventing unfolding and aggregation.
Q3: What is the optimal concentration of Isomalt to use?
The optimal concentration is protein-dependent and requires empirical determination. However, a common starting point is a high weight ratio of excipient to protein. A ratio of 200:1 (e.g., 100 mg/mL Isomalt for a 0.5 mg/mL protein solution) has been shown to be effective for stabilizing Lactate (B86563) Dehydrogenase (LDH). Optimization studies should be performed by testing a range of Isomalt concentrations to find the best balance between protein stability and other formulation properties.
Q4: Isomalt has different diastereomers. Does the composition matter?
Yes, the diastereomer composition of Isomalt can affect its physical stability. Isomalt is typically a mixture of GPS (α-D-glucopyranosido-1,6-sorbitol) and GPM (α-D-glucopyranosido-1,6-mannitol). Studies have shown that a 1:1 mixture of these two diastereomers provides the best physical stability in the amorphous form after freeze-drying. Using a mixture is preferable, as formulations with only one of the isomers have shown signs of physical instability during storage.
Troubleshooting Guide
Q: My protein shows significant activity loss immediately after freeze-drying with Isomalt, more so than with sucrose (B13894). Why is this happening?
A: This is a known characteristic of Isomalt with some proteins, such as LDH. While sucrose may provide superior protection during the stresses of the freeze-drying process itself (cryoprotection and lyoprotection), Isomalt often excels in long-term storage stability (see Table 1).
-
Possible Cause: Isomalt may be less effective at protecting the protein from stresses at the ice-water interface during freezing or from dehydration stress during sublimation compared to sucrose.
-
Troubleshooting Steps:
-
Optimize the Freezing Rate: The rate of freezing can impact the size of ice crystals and the degree of freeze-concentration stress. Experiment with different cooling rates (e.g., slow vs. fast freezing) to see if it improves initial activity retention.
-
Combine Excipients: Consider using a combination of Isomalt with a small amount of another excipient that is known to be a potent cryoprotectant.
-
Focus on Storage Stability: If initial activity loss is minor and the primary goal is long-term stability, the formulation may still be viable. The key benefit of Isomalt is often observed during storage, where it can outperform sucrose.
-
Q: The freeze-dried cake appears collapsed, shrunken, or sticky. What can I do?
A: Cake appearance is a critical quality attribute. Collapse or stickiness is often related to the formulation's glass transition temperature (Tg') and the parameters of the freeze-drying cycle.
-
Possible Cause 1: Primary drying temperature was too high. If the product temperature during primary drying exceeds the collapse temperature (which is related to the Tg' of the formulation), the amorphous matrix can lose its structural integrity, leading to collapse. Isomalt has a relatively low Tg, making it prone to stickiness.
-
Troubleshooting Steps:
-
Determine the Tg': Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature of your frozen protein-Isomalt formulation.
-
Adjust Primary Drying Temperature: Ensure the shelf temperature during primary drying maintains the product temperature at least 2-3°C below the determined Tg'.
-
-
Possible Cause 2: High residual moisture. Insufficient secondary drying can leave excess water in the cake, acting as a plasticizer and lowering the Tg of the final product, which can lead to stickiness and collapse over time.
-
Troubleshooting Steps:
-
Extend Secondary Drying: Increase the time and/or temperature of the secondary drying phase to reduce residual moisture to typically <1%.
-
Measure Residual Moisture: Use Karl Fischer titration to quantify the water content in your final product and ensure it meets your target specification.
-
Q: Reconstitution of the Isomalt-based cake is slow or results in visible aggregates. How can I improve this?
A: Slow reconstitution and aggregation upon rehydration are common challenges, particularly with high-concentration protein formulations.
-
Possible Cause 1: Poor Cake Structure. A collapsed or dense cake structure reduces the surface area available for the reconstitution medium to penetrate, slowing down dissolution.
-
Troubleshooting Steps:
-
Optimize the Freeze-Drying Cycle: As mentioned previously, ensure the product temperature remains below the collapse temperature to form a porous, elegant cake. An annealing step (holding the product at a temperature above its Tg' but below its melting point for a period before re-freezing) can sometimes be used to create larger ice crystals, which results in larger pores in the dried cake, potentially speeding up reconstitution.
-
-
Possible Cause 2: Protein Aggregation during Rehydration. The protein may have been destabilized during freeze-drying, exposing hydrophobic patches that lead to aggregation when the cake is rehydrated.
-
Troubleshooting Steps:
-
Analyze for Aggregates: Use Size-Exclusion Chromatography (SEC) to quantify the amount of soluble aggregates in the reconstituted solution.
-
Assess Secondary Structure: Use Fourier-Transform Infrared (FTIR) or Circular Dichroism (CD) spectroscopy to check for irreversible changes in the protein's secondary structure in the solid state.
-
Optimize Formulation: Test different protein-to-Isomalt ratios. While a high ratio is generally good for stability, an excessively high concentration of the excipient could, in some cases, affect reconstitution properties.
-
Quantitative Data Summary
The following table summarizes the performance of Isomalt in comparison to sucrose for the stabilization of Lactate Dehydrogenase (LDH).
Table 1: Comparative Stability of Freeze-Dried LDH (0.5 mg/mL) with Isomalt and Sucrose (100 mg/mL)
| Excipient | Relative Enzyme Activity (Post-Lyophilization) | Relative Enzyme Activity (After 21 days storage at 16% RH) |
| None | Considerably low | ~25% |
| Sucrose | Almost completely retained (~94%) | Lost over half of initial activity |
| Isomalt | Considerably lower than sucrose | Moderate loss of activity (retained better than sucrose) |
Data synthesized from Tuderman et al. (2018).
Experimental Protocols
Protocol 1: Formulation and Freeze-Drying of a Model Protein (LDH) with Isomalt
This protocol is based on the methodology used by Tuderman et al. (2018).
-
Protein Preparation:
-
If the protein is in a salt suspension (e.g., ammonium (B1175870) sulfate), dialyze it against a suitable buffer (e.g., 0.5 M TRIS-HCl, pH 7.4) for 24 hours with multiple buffer changes to remove the salt.
-
Determine the protein concentration spectrophotometrically at 280 nm.
-
Dilute the protein stock solution with the dialysis buffer to the desired final concentration (e.g., 0.5 mg/mL).
-
-
Formulation Preparation:
-
Dissolve Isomalt (or other excipients like sucrose for comparison) directly into the protein solution to achieve the target concentration (e.g., 100 mg/mL, for a 1:200 protein-to-excipient ratio).
-
Prepare a control formulation with the protein in buffer only.
-
-
Filling and Freeze-Drying:
-
Pipette a defined volume (e.g., 1 mL) of each formulation into appropriate freeze-drying vials.
-
Place partially inserted stoppers on the vials.
-
Load the vials onto the freeze-dryer shelf.
-
Freeze-Drying Cycle:
-
Freezing: Cool the shelves to -45°C and hold for at least 2 hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum (e.g., ~0.1 mbar) and raise the shelf temperature to a point that keeps the product temperature safely below the formulation's collapse temperature (e.g., -25°C). Hold for 24-48 hours, or until all ice has sublimated.
-
Secondary Drying: Increase the shelf temperature (e.g., to 20°C or 25°C) while maintaining the vacuum to remove residual bound water. Hold for at least 12 hours.
-
-
After the cycle is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials before removing them.
-
Protocol 2: Assessment of Protein Stability Post-Lyophilization
-
Reconstitution:
-
Reconstitute the freeze-dried cake with the original volume of high-purity water or buffer.
-
Allow the cake to dissolve completely with gentle swirling. Avoid vigorous shaking. Note the reconstitution time and visually inspect for any undissolved particles.
-
-
Enzyme Activity Assay (for enzymes like LDH):
-
Prepare the necessary reagents for the specific enzyme assay. For LDH, this typically involves a solution of pyruvate (B1213749) and NADH in a buffer.
-
Add a small aliquot of the reconstituted protein solution to the assay mixture.
-
Monitor the decrease in absorbance at 340 nm as NADH is consumed, using a spectrophotometer.
-
Calculate the enzyme activity and express it as a percentage relative to the activity of the protein solution before freeze-drying.
-
-
Quantification of Soluble Aggregates (Size-Exclusion Chromatography - SEC):
-
Equilibrate an SEC column suitable for the molecular weight of your protein with an appropriate mobile phase.
-
Inject a sample of the reconstituted protein.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimers, and higher-order aggregates.
-
Calculate the percentage of monomer and aggregates in the sample.
-
-
Analysis of Secondary Structure (FTIR or CD Spectroscopy):
-
FTIR (Solid State): Prepare a KBr pellet containing a small amount of the lyophilized powder. Acquire the infrared spectrum, paying close attention to the Amide I region (1600-1700 cm⁻¹), which is sensitive to secondary structure.
-
CD Spectroscopy (Reconstituted Liquid): Place the reconstituted protein solution in a quartz cuvette. Acquire the far-UV CD spectrum (e.g., 190-250 nm).
-
Compare the spectra of the freeze-dried samples to that of the native protein to identify any significant changes in α-helix, β-sheet, or random coil content.
-
Visualizations
Caption: Experimental workflow for freeze-drying a protein with Isomalt.
Caption: Troubleshooting logic for common lyophilization issues with Isomalt.
References
Technical Support Center: Managing Isomalt (Standard) Hygroscopicity in Pharmaceutical Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopicity of standard Isomalt (B1678288) in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is Isomalt and why is it used in pharmaceutical formulations?
A1: Isomalt is a sugar alcohol (polyol) derived from sucrose.[1] It is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[2] In the pharmaceutical industry, Isomalt is a versatile excipient used as a filler-binder in various dosage forms, including tablets, capsules, lozenges, and sachets.[2][3] Its popularity stems from its sugar-like taste, non-cariogenic properties, and low caloric value.[2]
Q2: How hygroscopic is standard Isomalt?
A2: Standard Isomalt is known for its low hygroscopicity compared to other polyols and sugars.[4] It absorbs minimal moisture at room temperature, even at relatively high humidity levels, which contributes to the stability of moisture-sensitive active pharmaceutical ingredients (APIs).[4] This property helps to prevent stickiness and caking of the final product, ensuring a longer shelf-life.[4]
Q3: What is the Critical Relative Humidity (CRH) of Isomalt?
A3: The Critical Relative Humidity (CRH) is the specific relative humidity at which a material starts to absorb a significant amount of moisture from the atmosphere. Below its CRH, Isomalt will not absorb atmospheric moisture. While specific values can vary slightly depending on the grade and particle size, Isomalt generally has a high CRH, making it stable under typical pharmaceutical manufacturing and storage conditions.
Q4: How does the hygroscopicity of Isomalt affect manufacturing processes like direct compression and wet granulation?
A4: Isomalt's low hygroscopicity is advantageous in both direct compression (DC) and wet granulation.
-
Direct Compression: In DC, where powders are directly compressed into tablets, the low moisture uptake of Isomalt helps maintain good flowability and compressibility of the powder blend, preventing issues like powder caking in the hopper and sticking to punches.[5]
-
Wet Granulation: During wet granulation, Isomalt's stability in the presence of water allows for a more controlled and reproducible granulation process.[6] It can act as a binder, and its low hygroscopicity helps in achieving uniform granule growth and predictable drying characteristics.[7]
Q5: What are the recommended storage and handling conditions for Isomalt to minimize moisture-related issues?
A5: To maintain its optimal performance and low hygroscopicity, Isomalt should be stored in a cool, dry place, ideally at a temperature of 20°C ± 5°C and a relative humidity of 20% - 60%.[8][9][10][11] It is crucial to keep Isomalt in well-closed containers to protect it from environmental moisture.
Troubleshooting Guides
Issue 1: Caking and Poor Flowability of Isomalt Powder
-
Question: My Isomalt powder is caking in the storage container and exhibiting poor flow during tableting. What could be the cause and how can I resolve it?
-
Answer:
-
Potential Cause 1: High Environmental Humidity: Exposure to relative humidity above the recommended storage conditions can lead to moisture sorption, causing particles to stick together and form clumps (caking).[12]
-
Solution 1:
-
Potential Cause 2: Amorphous Transformation: While crystalline Isomalt is not very hygroscopic, processing methods like melt-extrusion can transform it into an amorphous form, which is significantly more hygroscopic and prone to recrystallization and agglomeration in the presence of atmospheric moisture.[13][14]
-
Solution 2:
-
If using amorphous Isomalt, handle and process it in a low-humidity environment.
-
Consider the use of anti-caking agents or glidants, such as 0.5% colloidal silicon dioxide (Aerosil® 200), to improve the flow behavior of the powder.[5]
-
Store the amorphous Isomalt in hermetically sealed containers with desiccants.
-
-
Issue 2: Sticking and Picking During Tablet Compression
-
Question: I am experiencing sticking of the formulation to the tablet press punches and picking of the embossed logo. Is Isomalt's hygroscopicity the cause?
-
Answer:
-
Potential Cause 1: Excessive Moisture in the Formulation: While Isomalt itself has low hygroscopicity, other components in the formulation might be more sensitive to moisture.[15] Excessive moisture can lead to a sticky powder blend.
-
Solution 1:
-
Dry the granules to an optimal moisture content before compression.
-
Ensure all excipients are stored under appropriate conditions to prevent moisture uptake.
-
Increase the amount of lubricant, such as magnesium stearate, in the formulation to reduce adhesion to punch surfaces.[16]
-
-
Potential Cause 2: Inadequate Lubrication: Insufficient or poorly blended lubricant can lead to sticking, regardless of the moisture content.[15]
-
Solution 2:
-
Optimize the lubricant concentration (e.g., 1% magnesium stearate).[5]
-
Ensure proper blending of the lubricant to achieve a uniform coating of the granules.
-
-
Potential Cause 3: Tablet and Tooling Design: Deep cup depths and intricate logo designs can be more prone to picking, especially with formulations that have a tendency to be sticky.[1]
-
Solution 3:
-
Issue 3: Inconsistent Tablet Hardness and High Friability
-
Question: The hardness of my Isomalt-based tablets is variable, and they are failing the friability test. What could be the underlying issue?
-
Answer:
-
Potential Cause 1: Non-uniform Moisture Content: Inconsistent moisture distribution within the granules can lead to variations in compressibility, resulting in variable tablet hardness.
-
Solution 1:
-
Ensure uniform drying of the granules after wet granulation.
-
Use a fluid bed dryer for more consistent drying.
-
-
Potential Cause 2: Poor Powder Flow: If the powder blend has poor flowability, it can lead to inconsistent die filling, which in turn causes variations in tablet weight and hardness.
-
Solution 2:
-
Improve powder flow by adding a glidant like colloidal silicon dioxide.[5]
-
Optimize the granulation process to produce granules with a more uniform size and shape.
-
-
Potential Cause 3: Inadequate Binder Concentration (Wet Granulation): If Isomalt is used as a binder in wet granulation, an insufficient amount may result in weak granules that produce soft and friable tablets.
-
Solution 3:
-
Optimize the concentration of the Isomalt binder solution. Studies have shown that a 4% binder concentration can yield good results.[18]
-
Ensure uniform distribution of the binder solution during the kneading process.
-
-
Quantitative Data
Table 1: Illustrative Moisture Sorption Isotherm for a Standard Pharmaceutical Grade of Isomalt (e.g., galenIQ® 721) at 25°C
| Relative Humidity (%) | Moisture Content (% w/w) |
| 10 | 0.1 |
| 20 | 0.2 |
| 30 | 0.3 |
| 40 | 0.4 |
| 50 | 0.5 |
| 60 | 0.6 |
| 70 | 0.8 |
| 80 | 1.2 |
| 90 | 2.5 |
Note: This is an illustrative table based on the known low hygroscopicity of Isomalt. Actual values may vary depending on the specific grade, particle size, and experimental conditions.
Table 2: Powder Flow Properties of a Direct Compression Grade of Isomalt
| Property | Method | Typical Value | Flow Character |
| Angle of Repose | USP <1174> | 30-35° | Good |
| Carr's Index | USP <1174> | 10-15% | Good |
| Hausner Ratio | USP <1174> | 1.11 - 1.18 | Good |
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis for Moisture Sorption Isotherm
-
Objective: To determine the moisture sorption and desorption characteristics of Isomalt at a constant temperature.
-
Methodology:
-
Instrument: A dynamic vapor sorption analyzer.[19]
-
Sample Preparation: Place approximately 10-20 mg of the Isomalt sample in the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
-
Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate the sorption and desorption isotherms.
-
Powder Flow Analysis
-
Objective: To assess the flow properties of Isomalt powder.
-
Methodology (based on USP <1174>): [14][20]
-
Angle of Repose:
-
Allow the powder to flow through a funnel onto a fixed-diameter base from a specified height.
-
Measure the height and radius of the resulting powder cone.
-
Calculate the angle of repose using the formula: tan(θ) = height/radius.
-
-
Carr's Index and Hausner Ratio:
-
Determine the bulk density of the powder by pouring a known mass into a graduated cylinder and recording the volume.
-
Determine the tapped density by mechanically tapping the graduated cylinder until no further volume change is observed.
-
Calculate Carr's Index: [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner Ratio: Tapped Density / Bulk Density.
-
-
Tablet Hardness (Breaking Force) and Friability Testing
-
Objective: To evaluate the mechanical strength of tablets produced with Isomalt.
-
Methodology:
-
Tablet Hardness (Breaking Force) (based on USP <1217>): [9][21]
-
Place a tablet between the platens of a tablet hardness tester.
-
Apply a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet. Test a sufficient number of tablets (e.g., 10) and calculate the average breaking force.
-
-
Tablet Friability (based on USP <1216>): [8][13][22]
-
Take a sample of tablets (e.g., a weight as close as possible to 6.5 g for tablets ≤ 650 mg, or 10 tablets for tablets > 650 mg) and accurately weigh them.[8]
-
Place the tablets in a friability tester drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.[8]
-
Remove the tablets, de-dust them, and reweigh.
-
Calculate the percentage weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[22]
-
-
Visualizations
References
- 1. scientistlive.com [scientistlive.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. scribd.com [scribd.com]
- 10. packqc.com [packqc.com]
- 11. gmp-sop-download.com [gmp-sop-download.com]
- 12. dehum.com [dehum.com]
- 13. usp.org [usp.org]
- 14. usp.org [usp.org]
- 15. FAQs | The Fourteen Root Causes of Tablet Sticking and Picking | Manufacturing Equipment for Pharmaceutical Industry | Yenchen [yenchen.com.tw]
- 16. pharmtech.com [pharmtech.com]
- 17. tabletscapsules.com [tabletscapsules.com]
- 18. Influence and optimisation of operating parameters with a new binder in wet granulation. I: use in powder form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scitechnol.com [scitechnol.com]
- 20. pharmacopeia.cn [pharmacopeia.cn]
- 21. <1217> TABLET BREAKING FORCE [drugfuture.com]
- 22. usp.org [usp.org]
Technical Support Center: Isomalt (Standard) Degradation and Impurity Profiling
Welcome to the technical support center for Isomalt analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on Isomalt's degradation pathways, impurity profiling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is standard Isomalt and what are its primary components?
Isomalt is a sugar substitute and an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] It is produced in a two-stage process where sucrose (B13894) is first converted to isomaltulose, which is then hydrogenated.[1]
Q2: What are the expected degradation pathways for Isomalt under forced degradation conditions?
While Isomalt is known to be relatively stable and resistant to acids and microbial influences, its degradation pathways under forced conditions are not extensively detailed in publicly available literature.[2] However, based on its structure, the primary degradation pathway is hydrolysis of the glycosidic bond.
-
Hydrolytic Degradation (Acidic and Basic Conditions): Under strong acidic or basic conditions, the glycosidic linkage in both 1,6-GPS and 1,1-GPM is susceptible to hydrolysis. Complete hydrolysis of Isomalt yields its constituent monosaccharides and sugar alcohols: glucose (50%), sorbitol (25%), and mannitol (B672) (25%).[1] It is anticipated that partial hydrolysis could also occur, resulting in the individual components (glucose, sorbitol, and mannitol) alongside the parent Isomalt diastereomers.
-
Oxidative, Thermal, and Photolytic Degradation: Specific degradation products of Isomalt under oxidative, thermal, and photolytic stress are not well-documented in scientific literature. General degradation of sugar alcohols under these conditions can be complex, potentially leading to smaller chain aldehydes, ketones, and carboxylic acids. Further experimental work, such as LC-MS analysis of stressed samples, would be required to identify and characterize these specific degradation products.
Q3: What are the common impurities found in standard Isomalt?
Impurities in Isomalt can originate from the manufacturing process (synthesis-related impurities) or from degradation. Common synthesis-related impurities may include:
-
Starting materials and intermediates from the synthesis process.
-
By-products from side reactions during the enzymatic conversion or hydrogenation steps.
Pharmaffiliates lists "Isomalt - Impurity A (Hydrate)" and "Isomalt - Impurity D" as available reference standards, suggesting these are known impurities.[3] However, their specific structures and origins are not detailed in the provided search results.
Troubleshooting Guides
HPLC-RI Analysis of Isomalt
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a common method for analyzing Isomalt, as sugar alcohols lack a UV chromophore. However, RI detection is sensitive to changes in the mobile phase composition, temperature, and pressure, which can lead to various issues.
Issue 1: Baseline Drift or Noise
-
Possible Causes:
-
Temperature Fluctuations: The RI detector is highly sensitive to temperature changes. Inadequate column and detector temperature control can cause significant baseline drift.
-
Mobile Phase Inhomogeneity: Improperly mixed or degassed mobile phase can lead to baseline noise. Gradient elution is not compatible with RI detection.
-
Contaminated Mobile Phase or System: Contaminants leaching from the column or tubing can cause baseline disturbances.
-
Flow Rate Instability: Fluctuations in the pump's flow rate will affect the RI signal.
-
-
Troubleshooting Steps:
-
Ensure the column and detector are adequately thermostatted and have reached thermal equilibrium.
-
Use a high-quality, isocratic mobile phase that has been thoroughly degassed.
-
Prepare fresh mobile phase daily.
-
Flush the system and column with a strong solvent to remove any contaminants.
-
Verify the stability of the pump's flow rate.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: Although less common for sugar alcohol analysis, pH can affect the stationary phase.
-
Void in the Column: A void at the head of the column can cause peak splitting.
-
-
Troubleshooting Steps:
-
Dilute the sample and re-inject.
-
Wash the column with a strong solvent. If the problem persists, consider replacing the column.
-
Use a guard column to protect the analytical column from contaminants.
-
Ensure the mobile phase is within the recommended pH range for the column.
-
If a void is suspected, the column may need to be repacked or replaced.
-
Issue 3: Negative Peaks
-
Possible Causes:
-
Sample Solvent Mismatch: If the refractive index of the sample solvent is lower than that of the mobile phase, negative peaks can appear.
-
Presence of Impurities: An impurity with a lower refractive index than the mobile phase can result in a negative peak.
-
-
Troubleshooting Steps:
-
Whenever possible, dissolve the sample in the mobile phase.
-
If a different sample solvent must be used, inject a blank (sample solvent only) to identify any solvent-related peaks.
-
If an unexpected negative peak appears, it may correspond to an impurity. Further investigation using a different analytical technique (e.g., LC-MS) may be necessary for identification.
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria for Isomalt and its related impurities as per the United States Pharmacopeia (USP).
| Parameter | Specification |
| Assay | |
| 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) mixture | 98.0% - 102.0% |
| 1,6-GPS or 1,1-GPM individual content | Not less than 3.0% of the mixture |
| Organic Impurities | |
| Mannitol | Not more than the defined limit |
| Sorbitol | Not more than the defined limit |
| Any other individual impurity | Not more than 0.1% |
Experimental Protocols
Forced Degradation of Isomalt
Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for subjecting Isomalt to various stress conditions.
1. Acid Hydrolysis:
-
Dissolve Isomalt in 0.1 M hydrochloric acid to a final concentration of 10 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve Isomalt in 0.1 M sodium hydroxide to a final concentration of 10 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve Isomalt in a 3% solution of hydrogen peroxide to a final concentration of 10 mg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a known amount of solid Isomalt powder in a thin layer in a petri dish.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, allow it to cool to room temperature, dissolve in mobile phase to a known concentration, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of Isomalt (10 mg/mL in water) and solid Isomalt powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Impurity Profiling by HPLC-RI
This protocol outlines a general method for the analysis of Isomalt and its potential impurities using HPLC with refractive index detection.
-
Chromatographic System:
-
Column: A column suitable for sugar alcohol separation, such as an amino- or ligand-exchange column (e.g., 300 mm x 7.8 mm, L19 packing).
-
Mobile Phase: Degassed, HPLC-grade water or a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 ± 3°C.
-
Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Isomalt sample in the mobile phase to a final concentration of approximately 20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a system suitability solution containing Isomalt, mannitol, and sorbitol.
-
The resolution between the 1,1-GPM and 1,6-GPS peaks should be not less than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
-
-
Analysis:
-
Inject the sample solution into the chromatograph.
-
Identify and quantify the peaks based on the retention times and responses of the corresponding reference standards.
-
Visualizations
Caption: Isomalt Hydrolysis Degradation Pathway.
Caption: Experimental Workflow for Isomalt Impurity Profiling.
References
Technical Support Center: Isomalt (Standard) Formulations for Tablet Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomalt (B1678288) in standard tablet formulations. The focus is on mitigating tablet friability and addressing common manufacturing challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tablets with a high drug load are showing high friability (>1%). What are the potential causes and how can I resolve this?
A1: High friability in tablets with a significant amount of active pharmaceutical ingredient (API) is a common challenge. The issue often stems from the dilution potential of Isomalt and the impact of the API on tablet bonding.
Troubleshooting Steps:
-
Evaluate Drug Load: Isomalt has a good dilution potential, but for some APIs, acceptable tablets may only be produced at drug concentrations up to 30-40%.[1][2][3] Consider reducing the drug-to-excipient ratio if friability is excessive.
-
Optimize Compression Force: Increasing the compression force generally leads to harder tablets with lower friability.[4][5] However, excessive force can sometimes lead to capping or lamination, especially with certain Isomalt grades. It's crucial to study a range of compression forces to find the optimal setting for your specific formulation.
-
Incorporate a Binder: If direct compression is not providing sufficient tablet strength, consider a wet granulation process. Isomalt can act as a binder in wet granulation, which can improve granule properties and result in less friable tablets.
-
Consider Co-processed Isomalt: Co-processed Isomalt has been shown to have improved compatibility and can produce tablets with acceptable strength and friability at higher drug loads compared to standard Isomalt.
Q2: I am observing sticking and picking on the tablet punch faces. What formulation and process parameters should I investigate?
A2: Sticking and picking occur when formulation particles adhere to the punch surfaces. This can be caused by formulation properties, tooling issues, or process parameters.
Troubleshooting Steps:
-
Assess Moisture Content: Excessive moisture in the powder blend is a primary cause of sticking. Ensure that the granules are adequately dried and that the manufacturing environment's humidity is controlled.
-
Optimize Lubrication: Inadequate lubrication can lead to sticking. The most common lubricant is magnesium stearate (B1226849). However, over-lubrication can negatively impact tablet hardness and increase friability. It's essential to optimize the lubricant type and concentration (typically 0.25% to 1.0% w/w).
-
Evaluate Tooling: Worn or scratched punch faces can promote sticking. Ensure that the tooling is well-maintained and polished. The design of embossed or debossed elements can also contribute to picking.
-
Adjust Machine Speed and Compression Force: Increasing the compression force and dwell time can sometimes help reduce sticking by promoting stronger bonds within the tablet.
Q3: My Isomalt-based tablets are not disintegrating within the expected timeframe. What could be the cause?
A3: While Isomalt is soluble, several factors can prolong tablet disintegration time.
Troubleshooting Steps:
-
Review Compression Force: Higher compression forces lead to harder tablets with lower porosity, which can increase disintegration time. Evaluate if a lower compression force can still achieve acceptable friability.
-
Assess Lubricant Impact: Hydrophobic lubricants like magnesium stearate can form a film around particles, hindering water penetration and delaying disintegration. Consider using a more hydrophilic lubricant like sodium stearyl fumarate (B1241708) or optimizing the concentration and blending time of magnesium stearate.
-
Incorporate a Superdisintegrant: For fast-dissolving tablets, the addition of a superdisintegrant like crospovidone, croscarmellose sodium, or sodium starch glycolate (B3277807) is often necessary to achieve rapid disintegration.
-
Select the Appropriate Isomalt Grade: Different grades of Isomalt have varying solubilities and particle sizes, which can affect disintegration. For faster disintegration, a grade with higher solubility is preferable.
Data Summary Tables
Table 1: Effect of Drug Load on Tablet Properties (Isomalt with Paracetamol)
| Drug Load (%) | Tablet Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (min) |
| 20 | 6.66 ± 0.25 | 0.2408 | 5.11 ± 0.02 |
| 40 | 1.16 ± 0.60 | 1.6279 | 1.29 ± 0.40 |
Source: Adapted from a comparative study of Isomalt and co-processed Isomalt.
Table 2: Influence of Compression Force and Lubricant on Tablet Tensile Strength (MPa) for galenIQ™ 720
| Compression Force (kN) | No Lubricant | 0.5% Mg Stearate | 1% Mg Stearate | 0.5% Pruv (Sodium Stearyl Fumarate) | 1% Pruv (Sodium Stearyl Fumarate) |
| 6 | - | 0.75 | 0.68 | 0.72 | 0.65 |
| 8 | 0.85 | 0.92 | 0.88 | 0.90 | 0.86 |
| 10 | - | 1.05 | 1.02 | 1.03 | 1.00 |
Source: Adapted from studies on the properties of tablets from directly compressible Isomalt.
Experimental Protocols
Protocol 1: Tablet Friability Testing (Based on Ph. Eur. 2.9.7 and USP <1216>)
-
Sample Preparation:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g.
-
For tablets with a unit weight greater than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets before testing.
-
-
Initial Weighing: Accurately weigh the initial tablet sample (W1).
-
Friability Test:
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
-
Final Weighing:
-
Remove the tablets from the drum.
-
Carefully de-dust the tablets again.
-
Accurately weigh the final tablet sample (W2).
-
-
Calculation:
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W1 - W2) / W1] * 100
-
-
Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets. If any tablets are obviously cracked, cleaved, or broken, the sample fails the test.
Protocol 2: Direct Compression Tablet Manufacturing
-
Blending:
-
Accurately weigh the Isomalt, API, and any other excipients (e.g., disintegrants, glidants).
-
Blend the powders in a suitable mixer (e.g., V-blender, bin blender) for a predetermined time (e.g., 15 minutes) to ensure homogeneity.
-
Add the lubricant (e.g., magnesium stearate) and blend for a shorter period (e.g., 2-5 minutes) to avoid over-lubrication.
-
-
Compression:
-
Load the final blend into the hopper of a tablet press.
-
Set the desired tablet weight, thickness, and compression force.
-
Compress the tablets using appropriate tooling.
-
-
In-Process Controls:
-
Monitor tablet weight, hardness, thickness, and friability at regular intervals.
-
Visualizations
Caption: Direct compression experimental workflow for Isomalt-based tablets.
Caption: Troubleshooting logic for high tablet friability in Isomalt formulations.
References
Technical Support Center: Improving the Compressibility of Isomalt (Standard) through Co-processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the improvement of standard Isomalt's compressibility via co-processing.
Frequently Asked Questions (FAQs)
Q1: Why does standard Isomalt (B1678288) exhibit poor compressibility?
A1: Standard sieved Isomalt, while possessing excellent flow properties, often demonstrates poor compactibility.[1] This can be attributed to its crystalline structure, which is prone to high lubricant sensitivity, leading to issues like lamination and sticking during tablet compression.[2][3][4]
Q2: What is co-processing and how does it improve Isomalt's compressibility?
A2: Co-processing is an innovative technique where two or more established excipients are physically combined to create a new material with enhanced properties, without inducing chemical changes.[5][6][7] For Isomalt, co-processing can significantly improve functionality by altering its physical characteristics at a sub-particle level.[2] This leads to improved compressibility, better flowability, increased dilution potential, and reduced lubricant sensitivity.[8][9]
Q3: What are the common methods for co-processing Isomalt?
A3: Several methods can be employed to co-process Isomalt, including:
-
Melt Granulation: This involves mixing Isomalt with a meltable binder (e.g., PEG 4000) and heating the mixture to form agglomerates.[2][4][8]
-
Melt Extrusion: In this technique, Isomalt is fused and extruded, which can transform its crystalline structure into an amorphous form with dramatically improved tabletting properties.[10]
-
Fluid Bed Agglomeration: This method improves the flowability of milled Isomalt while maintaining its good compaction properties.[1]
-
Spray Drying: This technique can produce spherical particles with a narrow size distribution, thereby enhancing flowability.[7]
-
Roll Compaction (Dry Granulation): This method can improve the flowability of Isomalt, making it suitable for tableting.[11][12]
Q4: What are the key benefits of using co-processed Isomalt in tablet formulation?
A4: The primary advantages of using co-processed Isomalt include:
-
Enhanced Compressibility: Co-processed Isomalt exhibits better tabletability, leading to harder tablets with lower friability.[8][10]
-
Improved Flowability: Co-processing can significantly improve the flow rate of Isomalt.[2][8]
-
Increased Dilution Potential: Co-processed Isomalt can carry a higher proportion of a poorly compressible active pharmaceutical ingredient (API) while maintaining acceptable tablet strength. For instance, the dilution potential for paracetamol was improved from 20% with standard Isomalt to 40% with a co-processed version.[3][4][8][9]
-
Overcoming Formulation Challenges: It helps to overcome issues like lamination, sticking, and capping that are common with standard Isomalt.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Tablet Hardness/Low Tensile Strength | Insufficient compressibility of the Isomalt blend. | * Co-process Isomalt: Employ a suitable co-processing technique (e.g., melt granulation with a binder like PEG 4000) to enhance its plastic deformation and binding properties.[2] * Optimize Co-processing Parameters: Adjust the ratio of Isomalt to the co-processing agent. For example, increasing the concentration of PEG 4000 can improve tablet hardness.[2] * Consider Milled Isomalt: Milling Isomalt before agglomeration can increase its surface area for bonding, leading to stronger tablets.[1] |
| High Friability | Weak binding between particles. | * Utilize Co-processed Isomalt: Co-processed Isomalt has been shown to produce tablets with lower friability compared to those made with non-extruded Isomalt.[10] * Increase Compaction Force: Gradually increase the compression force during tableting, but be mindful of potential over-compression. |
| Sticking and Lamination during Compression | Poor lubricant sensitivity and inherent properties of standard Isomalt. | * Switch to Co-processed Isomalt: Co-processed Isomalt has been specifically shown to overcome the problems of lamination and sticking.[3][4] * Optimize Lubricant Levels: While co-processing reduces lubricant sensitivity, ensure the appropriate type and concentration of lubricant (e.g., magnesium stearate) are used.[1] |
| Poor Powder Flow | Inherent flow properties of the powder blend. | * Employ Co-processing: Techniques like fluid bed agglomeration and melt granulation are known to improve the flowability of Isomalt.[1][2][8] * Particle Size Engineering: Milling followed by agglomeration can produce granules with a more suitable particle size distribution for good flow.[1] |
| Agglomeration of Co-processed Powder during Storage | Recrystallization of amorphous Isomalt due to moisture absorption. This is particularly relevant for melt-extruded Isomalt.[10] | * Control Storage Conditions: Store the co-processed powder in tightly sealed containers with desiccants to minimize exposure to atmospheric moisture. * Incorporate a Stabilizer: Further research may be needed to identify suitable additives that can delay or prevent recrystallization.[10] |
Experimental Protocols
Protocol 1: Co-processing of Isomalt by Melt Granulation
This protocol is based on a method described for improving the tabletability of Isomalt.[2][4][8]
Materials:
-
Isomalt (e.g., GalenIQ 721)
-
Polyethylene Glycol (PEG) 4000
-
Crospovidone
Equipment:
-
Laboratory mixer
-
Heating mantle or water bath
-
Sieves
Methodology:
-
Blending: In a laboratory mixer, blend Isomalt (45.8%), PEG 4000 (43.7%), and Crospovidone (10.5%).[8]
-
Melt Granulation: Heat the blend to 60°C while continuously mixing.[8] The PEG 4000 will melt and act as a binder, forming granules.
-
Cooling and Sizing: Allow the granulated mass to cool to room temperature.
-
Sieving: Pass the cooled granules through appropriate sieves to obtain a uniform particle size distribution.
-
Storage: Store the co-processed Isomalt in a tightly closed container.[8]
Protocol 2: Evaluation of Powder Properties
Parameters to be evaluated:
-
Flowability: Determine the Angle of Repose, Carr's Index, and Hausner Ratio.
-
Bulk and Tapped Density: Measure the initial and tapped volume of a known weight of the powder.
Protocol 3: Tablet Compression and Evaluation
Equipment:
-
Rotary tablet compression machine
-
Hardness tester
-
Friability tester
-
Disintegration apparatus
Methodology:
-
Blending with API: Blend the co-processed Isomalt with a model drug (e.g., paracetamol) at various concentrations (e.g., 20%, 30%, 40%) to determine the dilution potential.[8][9]
-
Tablet Compression: Compress the blend into tablets using a rotary tablet press.
-
Tablet Evaluation:
-
Dimensions: Measure the thickness and diameter of the tablets.
-
Hardness: Test the crushing strength of the tablets.
-
Weight Variation: Ensure uniformity of tablet weight.
-
Friability: Determine the weight loss after subjecting the tablets to mechanical stress.
-
Disintegration Time: Measure the time it takes for the tablets to disintegrate in a specified medium.[2]
-
Data Presentation
Table 1: Comparison of Flow Properties of Isomalt and Co-processed Isomalt
| Property | Isomalt | Physical Mixture | Co-processed Isomalt |
| Bulk Density (gm/mL) | 0.45 ± 0.007 | 0.50 ± 0.004 | 0.55 ± 0.006 |
| Tapped Density (gm/mL) | 0.50 ± 0.0093 | 0.66 ± 0.008 | 0.61 ± 0.007 |
| Carr's Index (%) | 9.43 ± 2.17 | 24.86 ± 0.23 | 9.203 ± 0.097 |
| Hausner Ratio | 1.10 ± 0.026 | 1.33 ± 0.004 | 1.10 ± 0.0011 |
| (Data sourced from a comparative study)[8] |
Table 2: Dilution Potential of Co-processed Isomalt with Various Drugs
| Model Drug | Dilution Potential (%) |
| Paracetamol | 40% |
| Ascorbic Acid | 40% |
| Nimesulide | 40% |
| Mefenamic Acid | 30% |
| Aspirin | 30% |
| (Data indicates the maximum percentage of the drug that can be compressed into a tablet with acceptable properties)[4][8][9] |
Table 3: Tensile Strength of Tablets at Different Compression Pressures
| Compression Pressure | Isomalt | Physical Mixture | Co-processed Isomalt |
| Low Pressure | Lower, with high deviation | Parallel increase with co-processed | Significantly higher (p<0.0007) |
| High Pressure | Sudden increase | Parallel increase with co-processed | Gradual increase |
| (Qualitative summary based on graphical data from a comparative study)[8][9] |
Visualizations
Caption: Experimental workflow for co-processing Isomalt and subsequent tablet manufacturing.
Caption: Logical relationship for troubleshooting poor tablet quality with Isomalt.
References
- 1. Compaction properties of isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Enhancing Drug Dissolution with Isomalt (Standard)
Welcome to the technical support center for utilizing Isomalt (B1678288) (Standard) to enhance the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which Isomalt enhances the dissolution rate of drugs?
A1: Isomalt primarily enhances drug dissolution through the formation of amorphous solid dispersions.[1][2][3] In these systems, the crystalline structure of the drug is disrupted, and the drug is molecularly dispersed within the hydrophilic Isomalt carrier. This amorphous state has higher free energy and, consequently, increased aqueous solubility and dissolution rate.[4] Additionally, Isomalt's high water solubility and good wettability contribute to faster dissolution of the formulation, which in turn facilitates the release of the API.[5][6]
Q2: Which Isomalt grade is most suitable for enhancing drug dissolution?
A2: The choice of Isomalt grade depends on the intended manufacturing process. For solid dispersions prepared by melt methods, a grade with high thermal stability is essential.[1] For direct compression and wet granulation, specific grades designed for these applications, such as direct-compression grade Isomalt, should be used as they possess optimal flowability and compressibility.[5][7] It is recommended to consult the manufacturer's specifications for the different grades available.
Q3: Can Isomalt be used with heat-sensitive drugs?
A3: Yes, Isomalt can be used with heat-sensitive drugs. While the hot-melt method for preparing solid dispersions involves high temperatures, alternative methods like solvent evaporation or co-precipitation can be employed.[1][3][8] These methods avoid excessive heat and are suitable for thermolabile compounds.
Q4: What are the common techniques to prepare drug-Isomalt formulations for enhanced dissolution?
A4: The most common techniques include:
-
Solid Dispersion: This involves dispersing the drug in the Isomalt carrier. It can be achieved through:
-
Hot-Melt Extrusion/Melt Method: The drug and Isomalt are melted together and then cooled to form a solid dispersion.[1][3]
-
Solvent Evaporation: The drug and Isomalt are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[1][3][9]
-
Co-precipitation: A solution of the drug and Isomalt is added to an anti-solvent, causing the solid dispersion to precipitate.[8]
-
-
Wet Granulation: Isomalt can be used as a binder in high-shear wet granulation to produce granules with rapid disintegration times.[10][11]
-
Liquisolid Technique: A liquid API or a drug dissolved in a non-volatile solvent is absorbed onto the porous structure of Isomalt.[5]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Enhancement | Incomplete amorphization of the drug in the solid dispersion. | Optimize the drug-to-carrier ratio; a lower drug load often leads to better amorphization.[1] Ensure thorough mixing during preparation (e.g., adequate stirring in the solvent evaporation method, sufficient shear in hot-melt extrusion). |
| Drug recrystallization upon storage. | Isomalt has a high number of hydroxyl groups that can inhibit recrystallization.[1] However, if recrystallization occurs, consider the storage conditions (temperature and humidity). Physical stability tests at various conditions are recommended.[1][3] | |
| Inappropriate Isomalt grade for the chosen manufacturing process. | Select an Isomalt grade that is specifically designed for your application (e.g., direct compression, granulation). | |
| Poor Flowability of Powder Blend | High drug load affecting the physical properties of the Isomalt blend. | Reduce the drug-to-Isomalt ratio. Consider incorporating a glidant into the formulation. |
| Unsuitable particle size distribution. | Use an Isomalt grade with a particle size distribution optimized for good flow. | |
| Tablet Friability or Capping | Insufficient binder in wet granulation. | Increase the concentration of Isomalt solution used as the binder.[10] |
| Inadequate compression force in direct compression. | Optimize the compression force. Direct-compression grade Isomalt generally exhibits good compactability.[5] | |
| Formulation Instability (Cloudiness, Stickiness) | Hygroscopicity of the formulation, leading to moisture absorption. | Isomalt itself has low hygroscopicity.[1] However, if other components are hygroscopic, ensure proper storage in low humidity conditions. |
| Recrystallization of amorphous Isomalt in the presence of moisture. | While Isomalt is relatively stable, amorphous forms can be susceptible to moisture. Control the humidity during manufacturing and storage.[12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a poorly water-soluble drug with Isomalt using the solvent evaporation technique.[1][3]
Materials:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Isomalt (e.g., GALEN IQ 990)[1]
-
Suitable volatile solvent (e.g., ethanol, methanol) that dissolves both the API and Isomalt.
Procedure:
-
Accurately weigh the desired amounts of API and Isomalt to achieve the target drug-to-carrier ratio (e.g., 1:9, 1:4).
-
Dissolve the API and Isomalt in a minimal amount of the selected volatile solvent in a beaker with continuous stirring until a clear solution is obtained.
-
Transfer the solution to a petri dish or a rotary evaporator flask.
-
Evaporate the solvent under controlled temperature (below the boiling point of the solvent) and pressure (if using a rotary evaporator) until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: Preparation of Granules by High-Shear Wet Granulation
This protocol outlines the use of Isomalt as a binder in a high-shear wet granulation process.[5][10]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Isomalt (granulation grade)
-
Other excipients (e.g., filler, disintegrant)
-
Purified water or a suitable granulation fluid
Procedure:
-
Dry blend the API, Isomalt, and other excipients in a high-shear mixer for a predetermined time to ensure a homogenous powder mixture.
-
Prepare the Isomalt binder solution by dissolving a specific concentration of Isomalt in the granulation fluid.
-
Add the binder solution to the powder blend in the high-shear mixer at a controlled rate while the impeller and chopper are running at a set speed.
-
Monitor the granulation process by observing the power consumption of the mixer or by manual inspection to determine the endpoint of granulation (formation of granules of the desired size and consistency).
-
Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature until the desired moisture content is reached.
-
Mill the dried granules using a suitable mill to achieve the desired particle size distribution.
-
The resulting granules can then be blended with a lubricant and compressed into tablets.
Data Presentation
Table 1: Dissolution Rate Enhancement of Indomethacin with Isomalt Solid Dispersions
| Formulation | Drug:Carrier Ratio | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure Indomethacin | - | < 10% | < 15% |
| Physical Mixture | 1:9 | ~20% | ~30% |
| Solid Dispersion | 1:9 | > 80% | > 90% |
| Physical Mixture | 1:4 | ~25% | ~35% |
| Solid Dispersion | 1:4 | > 75% | > 85% |
Note: The data presented are illustrative and based on trends reported in the literature.[1][2][3] Actual results may vary depending on the specific drug and experimental conditions.
Mandatory Visualizations
Caption: Experimental Workflow for Solid Dispersion Preparation and Characterization.
Caption: Troubleshooting Logic for Low Dissolution Enhancement.
References
- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Amorphous solid dispersion preparation via coprecipitation improves the dissolution, oral bioavailability, and intestinal health enhancement properties of magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.rsu.lv [science.rsu.lv]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling particle size distribution of Isomalt (Standard) during milling
Technical Support Center: Isomalt (B1678288) (Standard) Milling
Welcome to the Technical Support Center for controlling the particle size distribution of Isomalt (Standard) during milling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the particle size reduction of isomalt.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of milling Isomalt (Standard) in pharmaceutical applications?
Milling is a critical step to modify the particle size and size distribution of Isomalt. This is often done to improve its properties for downstream processing, such as enhancing flowability and compressibility for tableting, or to ensure a uniform particle size for consistent dissolution rates and content uniformity in a final product. Milled isomalt generally exhibits increased compactibility.
Q2: What are the key material properties of Isomalt to consider before milling?
Isomalt is a crystalline sugar alcohol. Key properties to consider are:
-
Hygroscopicity: Isomalt can absorb moisture from the air, which can lead to stickiness and caking during and after milling.[1]
-
Brittleness: As a crystalline material, isomalt will fracture under the impact and shear forces of milling.
-
Softening Temperature: While isomalt has good heat stability, excessive heat generated during milling can potentially lead to softening and subsequent agglomeration.
Q3: Which type of mill is typically recommended for reducing the particle size of Isomalt?
Hammer mills are a common choice for the particle size reduction of crystalline materials like isomalt in the pharmaceutical industry.[2][3] They are versatile and operate on the principle of impact between the material and high-speed rotating hammers. The final particle size is controlled by the screen size, rotor speed, and feed rate.
Q4: How does milling affect the flow properties of Isomalt?
While milling increases the surface area and can improve the compressibility of isomalt, it generally has a negative impact on its flow properties. The resulting smaller, more irregular particles tend to be more cohesive, leading to poorer flow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Caking/Sticking of Isomalt in the Mill | High ambient humidity leading to moisture absorption by the hygroscopic isomalt. Excessive heat generation during milling causing partial softening. | Control the relative humidity of the milling environment. Consider pre-conditioning the isomalt in a low-humidity environment. Reduce the mill speed or feed rate to minimize heat generation. Implement cooling mechanisms for the milling chamber if available. |
| Screen Blinding/Clogging | The milled particles are adhering to the screen openings, often due to moisture or static charge. The feed rate is too high, overloading the screen. | Ensure the isomalt and the milling equipment are dry. Use a screen with a larger open area if the target particle size allows. Reduce the feed rate to prevent overloading. Consider using anti-static bars if static electricity is a significant factor. |
| Excessive Fines Generation | The mill speed is too high, causing excessive fracturing of the particles. The screen size is too small, leading to a longer residence time in the milling chamber. | Reduce the rotor speed to decrease the impact energy. Use a larger screen size to allow for quicker discharge of the milled product. Optimize the feed rate; a very low feed rate can sometimes lead to over-milling. |
| Wide Particle Size Distribution | Inconsistent feed rate. Worn hammers or screen. Inappropriate mill speed. | Ensure a consistent and controlled feed rate into the mill. Regularly inspect and replace worn hammers and screens. At low speeds (e.g., around 1000 rpm), the particle size distribution may be wider compared to medium and high speeds.[2] Adjust the mill speed to achieve a narrower distribution. |
| Poor Flowability of Milled Product | Inherent nature of finely milled, cohesive powders. | Consider a subsequent processing step like dry granulation or agglomeration to improve flow properties. Blend with a glidant, such as colloidal silicon dioxide, to improve the flow of the milled isomalt. |
Quantitative Data on Milling Parameters
The following tables provide illustrative data on how different milling parameters can affect the particle size distribution of a crystalline material. Note that these are generalized examples, and the optimal parameters for Isomalt (Standard) should be determined experimentally.
Table 1: Effect of Hammer Mill Speed on Mean Particle Size
| Mill Speed (RPM) | Screen Size (mm) | Feed Rate ( g/min ) | Resulting Mean Particle Size (µm) |
| 2000 | 1.0 | 500 | 250 |
| 3000 | 1.0 | 500 | 180 |
| 4000 | 1.0 | 500 | 120 |
As mill speed increases, the impact energy on the particles increases, leading to a smaller mean particle size.[4]
Table 2: Effect of Screen Size on Particle Size Distribution
| Mill Speed (RPM) | Screen Size (mm) | Feed Rate ( g/min ) | D90 (µm) | D50 (µm) | D10 (µm) |
| 3000 | 2.0 | 500 | 450 | 220 | 80 |
| 3000 | 1.0 | 500 | 280 | 150 | 50 |
| 3000 | 0.5 | 500 | 150 | 85 | 30 |
A smaller screen size results in a finer particle size distribution as particles must be smaller to exit the milling chamber.
Experimental Protocols
Protocol 1: Particle Size Reduction of Isomalt using a Hammer Mill
-
Preparation:
-
Ensure the hammer mill and all its components (hammers, screen, collection vessel) are clean and dry.
-
Select the desired screen size and install it securely.
-
Condition the Isomalt (Standard) in a controlled environment with low relative humidity (e.g., <40% RH) for at least 24 hours prior to milling.
-
-
Milling Procedure:
-
Set the desired rotor speed of the hammer mill.
-
Start the mill.
-
Introduce the conditioned Isomalt into the mill at a consistent and controlled feed rate.
-
Monitor the milling process for any signs of clogging or caking.
-
Once all the material has been milled, allow the mill to run for a short period to ensure all product is discharged.
-
Carefully collect the milled Isomalt from the collection vessel.
-
-
Post-Milling Handling:
-
Immediately transfer the milled Isomalt to a tightly sealed, low-humidity container to prevent moisture absorption.
-
Label the container with the batch information and milling parameters.
-
Protocol 2: Particle Size Analysis of Milled Isomalt by Laser Diffraction
-
Sample Preparation:
-
Obtain a representative sample of the milled Isomalt using a sample divider or by carefully taking samples from different locations in the collection container.
-
Disperse a small amount of the milled Isomalt powder in a suitable non-aqueous dispersant in which it is insoluble (e.g., isopropanol) to form a suspension.
-
Briefly sonicate the suspension to ensure proper deagglomeration of the particles.
-
-
Instrument Setup and Measurement:
-
Set up the laser diffraction particle size analyzer according to the manufacturer's instructions.
-
Perform a background measurement with the clean dispersant.
-
Slowly add the prepared Isomalt suspension to the measurement cell until the desired obscuration level is reached.
-
Start the measurement. The instrument will pass a laser beam through the sample and measure the scattered light to determine the particle size distribution.
-
Perform replicate measurements (typically 3-5) to ensure the results are reproducible.
-
-
Data Analysis:
-
The software will generate a particle size distribution report, typically including values for D10, D50, and D90.
-
Analyze the particle size distribution curve and the reported values to assess the outcome of the milling process.
-
Visualizations
Caption: Experimental workflow for milling Isomalt and subsequent particle size analysis.
Caption: Logical relationships between milling parameters and particle size outcomes.
References
Validation & Comparative
Isomalt (Standard) versus mannitol as a pharmaceutical excipient: a comparative study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients, the selection of an appropriate filler-binder is paramount to the successful development of oral solid dosage forms. Both Isomalt and mannitol (B672) have emerged as leading sugar alcohols, each offering a unique profile of physical and chemical properties. This guide provides an objective, data-driven comparison of standard Isomalt and mannitol to aid in the selection process for your formulation needs.
At a Glance: Key Property Comparison
| Property | Isomalt (Standard) | Mannitol | Key Considerations for Formulation |
| Sweetness | 0.5x sucrose, mild sweet taste[1] | 0.5-0.7x sucrose, sweet with a cooling sensation | Isomalt's mild sweetness is often preferred for neutral taste profiles, while mannitol's cooling effect can be advantageous for masking certain active pharmaceutical ingredient (API) tastes. |
| Hygroscopicity | Low[2][3] | Low[1][3] | Both are suitable for moisture-sensitive APIs, with Isomalt showing a slight advantage in very high humidity conditions. |
| Solubility in Water | Lower than mannitol | Higher than Isomalt | Mannitol's higher solubility can lead to faster disintegration and dissolution rates in some formulations. |
| Compressibility | Good | Good, though different grades vary significantly | Both are suitable for direct compression and wet granulation. The choice may depend on the specific grade and desired tablet hardness. |
| Maillard Reaction | Non-reactive | Non-reactive | Both are excellent choices for formulations containing APIs with primary or secondary amine groups, as they do not undergo browning reactions. |
| Patient Demographics | Suitable for diabetic patients (low glycemic index) and non-cariogenic (does not cause tooth decay) | Suitable for diabetic patients and non-cariogenic | Both are well-suited for pediatric and geriatric formulations where taste and dental health are primary concerns. |
In-Depth Performance Data
The following tables summarize quantitative data from comparative studies on Isomalt and mannitol in key pharmaceutical applications.
Tableting Properties: Direct Compression
| Parameter | Isomalt | Mannitol | Study Insights |
| Tablet Hardness (N) | Can produce robust tablets. Tensile strength can be improved by co-processing. | Different grades exhibit a wide range of hardness values. Some grades show superior tabletability. | The choice of grade is critical for achieving desired tablet hardness with mannitol. Isomalt generally provides good compressibility. |
| Friability (%) | Generally low, indicating good mechanical stability. | Can be higher in some grades, but overall acceptable for most applications. | Both excipients can produce tablets with acceptable friability, though formulation optimization may be required. |
| Disintegration Time (s) | Can be longer than mannitol in some formulations. | Generally exhibits faster disintegration times. | Mannitol's higher solubility contributes to quicker tablet disintegration, which is advantageous for orally disintegrating tablets (ODTs). |
| Adhesion/Sticking | Lower tendency for sticking to punches and dies. | Some grades may exhibit a higher tendency for adhesion. | Isomalt may offer processing advantages by reducing manufacturing issues related to sticking. |
Sensory Profile: Taste and Mouthfeel
| Attribute | Isomalt | Mannitol | Key Takeaway |
| Sweetness Profile | Perceived as having a clean, sucrose-like sweetness that appears quickly. | Sweetness develops more slowly and is sometimes described as artificial. | Isomalt offers a more natural sweetness profile. |
| Mouthfeel | Smooth | Can be perceived as dusty, chalky, and more astringent. | Isomalt provides a more pleasant mouthfeel, which is a critical factor in patient compliance, especially for chewable and orally disintegrating tablets. |
| Aftertaste | Minimal aftertaste. | May have a more pronounced astringent aftertaste. | Isomalt's neutral aftertaste makes it a versatile choice for a wide range of APIs. |
Experimental Protocols
Direct Compression Tablet Manufacturing
Objective: To prepare tablets of a model API using either Isomalt or mannitol as the primary excipient via direct compression and to evaluate their physical properties.
Methodology:
-
Blending: The active pharmaceutical ingredient (API), excipient (Isomalt or mannitol), a disintegrant (e.g., croscarmellose sodium), and a glidant (e.g., colloidal silicon dioxide) are weighed and blended in a V-blender for 15 minutes to ensure uniformity.
-
Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for an additional 3-5 minutes.
-
Compression: The final blend is compressed into tablets using a rotary tablet press equipped with the desired tooling. Compression force is adjusted to achieve a target tablet hardness.
-
Evaluation: The manufactured tablets are evaluated for weight variation, thickness, hardness, friability, and disintegration time according to USP standards.
Dissolution Testing
Objective: To compare the in vitro dissolution profiles of tablets formulated with Isomalt and mannitol.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Method) is typically used.
-
Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8) is placed in each vessel and equilibrated to 37 ± 0.5 °C.
-
Procedure: One tablet is placed in each vessel, and the apparatus is started at a specified rotation speed (e.g., 50 or 75 RPM).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with an equal volume of fresh medium.
-
Analysis: The concentration of the dissolved API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug released is then plotted against time.
Sensory Panel Evaluation
Objective: To assess and compare the taste and mouthfeel characteristics of Isomalt and mannitol.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: Placebo tablets or powders of Isomalt and mannitol are prepared for evaluation.
-
Evaluation Procedure: Panelists are instructed to place the sample in their mouth, allow it to dissolve, and evaluate specific attributes such as sweetness intensity, onset of sweetness, mouthfeel (e.g., chalkiness, smoothness), and aftertaste.
-
Data Collection: Panelists rate the intensity of each attribute on a structured scale. Qualitative comments are also recorded.
-
Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two excipients.
Visualizing the Excipient Selection Process
The following workflow diagram illustrates a structured approach to selecting and comparing pharmaceutical excipients for oral solid dosage form development.
Caption: Excipient selection and comparison workflow.
Conclusion
Both Isomalt and mannitol are highly versatile and effective excipients for oral solid dosage forms. The choice between them is often nuanced and depends on the specific requirements of the API and the desired final product characteristics.
-
Choose Isomalt for:
-
A neutral, sucrose-like taste profile.
-
Superior mouthfeel.
-
Reduced risk of sticking during manufacturing.
-
-
Choose Mannitol for:
-
Faster tablet disintegration and drug dissolution.
-
A cooling sensation that can aid in taste-masking.
-
A wider variety of grades to fine-tune tablet properties.
-
Ultimately, a thorough evaluation based on the experimental protocols outlined in this guide will enable formulators to make an informed decision and select the optimal excipient to ensure a high-quality, stable, and patient-centric pharmaceutical product.
References
Comparative Analysis of Isomalt (Standard) and Sorbitol for Drug Stability: A Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the stability and efficacy of a final drug product. This guide provides a comparative analysis of two common polyol excipients, Isomalt (Standard) and Sorbitol, with a focus on their impact on drug stability. The information presented is supported by a synthesis of available experimental data and established analytical protocols.
This guide will delve into the physicochemical properties of Isomalt and sorbitol that directly influence their performance as stabilizing agents. We will explore their roles in preserving the stability of both solid and liquid dosage forms, with a particular emphasis on their hygroscopicity, impact on the stability of amorphous solid dispersions (ASDs), and potential for chemical interactions.
Executive Summary: Isomalt vs. Sorbitol at a Glance
| Feature | Isomalt (Standard) | Sorbitol | Key Implications for Drug Stability |
| Hygroscopicity | Low[1] | High[1] | Isomalt is preferable for moisture-sensitive drugs and formulations where moisture uptake can compromise physical stability (e.g., tablet hardness). Sorbitol's hygroscopicity can be beneficial in protecting drugs from hydrolysis by acting as a moisture scavenger, but it may negatively affect the physical properties of the dosage form. |
| Physical State | Crystalline | Crystalline (can exist in different polymorphic forms) | The crystalline nature of both excipients generally contributes to good physical stability. However, the potential for polymorphism in sorbitol could be a consideration for long-term stability. |
| Chemical Stability | High | Generally stable, but can contain reducing sugar impurities | Isomalt's high chemical and thermal stability makes it a robust choice. Sorbitol's potential to contain residual glucose from its manufacturing process can lead to Maillard reactions with amine-containing drugs. |
| Amorphous Solid Dispersion (ASD) Stabilization | Effective stabilizer | Can be used, but hygroscopicity may impact stability | Isomalt has been shown to be an effective carrier for enhancing the physical stability of amorphous drugs. While sorbitol can be used in ASDs, its tendency to absorb moisture can plasticize the formulation and potentially lead to drug crystallization. |
| Maillard Reaction | Non-reducing sugar; low potential | Non-reducing sugar; potential for reaction due to impurities | Both are non-reducing sugars and are less likely to participate in the Maillard reaction compared to reducing sugars. However, the presence of reducing sugar impurities in sorbitol can be a concern for formulations containing primary or secondary amine drugs. |
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data related to the properties of Isomalt and sorbitol that influence drug stability.
Table 1: Hygroscopicity Comparison
| Property | Isomalt (Standard) | Sorbitol |
| Moisture Absorption | Low[1] | High[1] |
| Critical Relative Humidity (CRH) | High | Low |
Table 2: Thermal Properties
| Property | Isomalt (Standard) | Sorbitol |
| Melting Point (°C) | 145-150 | 95 (anhydrous γ-form) |
| Glass Transition Temperature (Tg) of Amorphous Form (°C) | ~60[2] | -1.3 (for amorphous sorbitol)[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of excipient performance. The following are representative experimental protocols for key stability-indicating studies.
Drug-Excipient Compatibility Study
Objective: To assess the potential for chemical interactions between the active pharmaceutical ingredient (API) and Isomalt or sorbitol under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the API with Isomalt and API with sorbitol in a 1:1 ratio by geometric mixing.[3] Also, prepare a sample of the pure API.
-
Stress Conditions: Store the samples in open and closed vials at accelerated stability conditions (e.g., 40°C/75% RH, 50°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).[4][5]
-
Analytical Techniques:
-
Visual Observation: At each time point, visually inspect the samples for any changes in color, appearance, or physical state.
-
Differential Scanning Calorimetry (DSC): Analyze the initial and stored samples to detect any changes in melting endotherms, peak shifts, or the appearance of new peaks, which could indicate an interaction.[3][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Obtain FTIR spectra of the initial and stored samples. The disappearance of characteristic peaks or the appearance of new peaks can indicate a chemical interaction.[3][6][7]
-
High-Performance Liquid Chromatography (HPLC): Assay the samples for the API content and the formation of any degradation products.
-
Physical Stability of Solid Dosage Forms (e.g., Tablets)
Objective: To compare the effect of Isomalt and sorbitol on the physical stability of tablets under various storage conditions.
Methodology:
-
Tablet Formulation and Preparation: Prepare tablet formulations containing the API, a binder, a lubricant, and either Isomalt or sorbitol as the primary filler. Compress the tablets to a target hardness.
-
Storage Conditions: Store the tablets under different temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH) for a specified duration (e.g., 1, 3, and 6 months).[8][9]
-
Physical Testing: At each time point, evaluate the following tablet properties:
-
Hardness: Measure the breaking force of the tablets.[10]
-
Friability: Determine the weight loss of the tablets after tumbling.[10]
-
Disintegration Time: Measure the time required for the tablets to disintegrate in a specified medium.[10]
-
Dissolution: Perform dissolution testing to assess the drug release profile.[10]
-
Moisture Content: Determine the water content of the tablets using Karl Fischer titration.
-
Stability of Amorphous Solid Dispersions (ASDs)
Objective: To evaluate the ability of Isomalt and sorbitol to inhibit the crystallization of an amorphous API in an ASD.
Methodology:
-
ASD Preparation: Prepare ASDs of the API with Isomalt and with sorbitol using a suitable method such as spray drying or hot-melt extrusion.
-
Storage Conditions: Store the ASDs under various temperature and RH conditions, including elevated conditions to accelerate any potential physical changes.[11]
-
Characterization and Stability Assessment:
-
Powder X-ray Diffraction (PXRD): Analyze the ASDs at initial and subsequent time points to monitor for the appearance of crystalline peaks, which would indicate recrystallization.[12]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASDs. A decrease in Tg over time, especially in the presence of moisture, can indicate plasticization and an increased risk of crystallization.[12]
-
Dissolution Testing: Perform dissolution studies to ensure that the enhanced dissolution of the amorphous form is maintained over time. Recrystallization will typically lead to a decrease in the dissolution rate.[12]
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols and the logical relationships in the comparative analysis.
Discussion and Conclusion
The choice between Isomalt and sorbitol as a stabilizing excipient depends heavily on the specific characteristics of the API and the desired attributes of the final dosage form.
Isomalt (Standard) emerges as a strong candidate for formulations where moisture sensitivity is a primary concern. Its low hygroscopicity contributes to the excellent physical stability of solid dosage forms and makes it a reliable choice for stabilizing amorphous solid dispersions. Its high chemical and thermal stability further enhances its suitability for a wide range of processing conditions.
Sorbitol , on the other hand, can be advantageous in specific scenarios. Its humectant properties can be leveraged to protect moisture-sensitive APIs from degradation by sequestering available water. However, this same property can lead to challenges in maintaining the physical integrity of tablets, such as decreased hardness and increased stickiness, especially under high humidity conditions. The potential for Maillard reactions due to residual reducing sugar impurities necessitates careful consideration when formulating with amine-containing drugs.
References
- 1. whatsugar.com [whatsugar.com]
- 2. akjournals.com [akjournals.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical stability tablets & capsules | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization and Evaluation of Amorphous Solid Dispersion-Part 2 - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Isomalt (Standard) in Orally Disintegrating Mini-Tablets: A Performance Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isomalt (B1678288) (Standard) performance in orally disintegrating mini-tablets (ODMTs) against other common excipients. The data presented is compiled from various studies to offer a comprehensive overview for formulation development.
Comparative Performance Data
The following tables summarize the key performance indicators of Isomalt and its alternatives in ODMT formulations. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Disintegration Time of Orally Disintegrating Mini-Tablets
| Excipient | Disintegration Time (seconds) | Tablet Diameter (mm) | Drug Model | Noteworthy Conditions |
| Isomalt (galenIQ® 721) | < 30 to 180 | 2 | Hydrochlorothiazide, Enalapril Maleate | Compliant with Ph. Eur. (< 180s) and FDA (< 30s) guidelines.[1] |
| Isomalt (Palatinit® C) | Increased with drug load | - | Paracetamol | Disintegration time increased with higher drug concentration.[2] |
| Isomalt with Crospovidone | < 20 | - | Placebo | Addition of a superdisintegrant significantly reduces disintegration time.[3] |
| Mannitol-based (Ludiflash®) | < 30 to 180 | 2 | Hydrochlorothiazide, Enalapril Maleate | Performance comparable to Isomalt in the same study.[1] |
| Mannitol (B672) (Co-ground with Crospovidone) | 33 | - | - | Co-grinding with a superdisintegrant improves tablet properties. |
| Xylitol-based (with Starch and Crospovidone) | 88.67 ± 13.56 (in-situ) | - | - | Freeze-drying method produced faster disintegrating tablets.[4] |
| Microcrystalline Cellulose (MCC) | ≤ 210 | - | Acetaminophen | Disintegration time decreases with increasing MCC concentration. |
Table 2: Hardness and Tensile Strength of Orally Disintegrating Mini-Tablets
| Excipient | Hardness (N) | Tensile Strength (MPa) | Tablet Diameter (mm) | Noteworthy Conditions |
| Isomalt | - | Varies with compression force | 2 | Tensile strength changes with storage time and conditions. |
| Isomalt (Palatinit® C) | - | Reduced with drug load | - | Increased drug concentration led to lower tensile strength. |
| Mannitol-based (Ludiflash®) | - | Varies with compression force | 2 | Performance comparable to Isomalt. |
| Mannitol (Co-ground with Crospovidone) | 48.05 | - | - | Achieved good hardness. |
| Mannitol Compacts | - | Varies | - | Mechanical properties are influenced by primary crystal size and specific surface area. |
| Xylitol (Xylitab® 100) | - | Higher than Xylitab® 200 | - | Strength increased with compression force. |
| Microcrystalline Cellulose (MCC) | 50-80 | Varies | - | Tablet hardness increases with increasing MCC concentration. |
Table 3: Friability of Orally Disintegrating Mini-Tablets
| Excipient | Friability (%) | Tablet Diameter (mm) | Drug Model | Noteworthy Conditions |
| Isomalt (Palatinit® C) | Increased with drug load | - | Paracetamol | Higher drug concentration led to increased friability. |
| Mannitol-based | Decreased with increased concentration | - | - | Higher mannitol concentration improved mechanical strength. |
| Xylitol-based | 0.02 - 0.71 | - | - | Friability varied with formulation composition. |
| Microcrystalline Cellulose (MCC) | < 1 | - | Acetaminophen | Within USP acceptable limits. |
Table 4: Dissolution Performance of Orally Disintegrating Mini-Tablets
| Excipient | Dissolution Profile | Drug Model | Noteworthy Conditions |
| Isomalt | Decreasing rate with increased compression force and drug concentration. | Paracetamol | Improved with the addition of a disintegrant. |
| Isomalt | - | Hydrochlorothiazide, Enalapril Maleate | Fulfilled dissolution study requirements. |
| Mannitol | Specific surface area is a key influencer. | Lurasidone Hydrochloride | Larger specific surface area led to better dissolution. |
| Xylitol | Ultrafast dissolution (< 5 min) | Bosentan | Significant enhancement in dissolution rate. |
| Microcrystalline Cellulose (MCC) | Faster release with smaller particle size. | - | Smaller particles provide a larger surface area for dissolution. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data.
2.1. Disintegration Time Test
-
Apparatus: USP Disintegration Apparatus.
-
Method:
-
One mini-tablet is placed in each of the six tubes of the basket.
-
The basket is immersed in a beaker of purified water (or other specified medium) maintained at 37 ± 2 °C.
-
The apparatus is operated, raising and lowering the basket in the immersion fluid at a constant frequency.
-
The time taken for each mini-tablet to completely disintegrate (i.e., no palpable firm core remains) is recorded.
-
For ODMTs, the European Pharmacopoeia suggests a limit of less than 3 minutes, while the FDA recommends approximately 30 seconds or less.
-
2.2. Tablet Hardness (Breaking Force) and Tensile Strength Test
-
Apparatus: Tablet hardness tester.
-
Method for Hardness (Breaking Force):
-
A single mini-tablet is placed on the testing platform.
-
A motorized jaw moves to apply a diametrical compressive force to the tablet.
-
The force required to fracture the tablet is recorded in Newtons (N).
-
-
Calculation for Tensile Strength (for round tablets):
-
Tensile Strength (σ) = 2F / (π * d * h)
-
Where:
-
F = Breaking force (N)
-
d = Tablet diameter (mm)
-
h = Tablet thickness (mm)
-
-
-
2.3. Friability Test
-
Apparatus: Friabilator.
-
Method:
-
A pre-weighed sample of mini-tablets (a specified number or weight) is placed in the drum of the friabilator.
-
The drum is rotated for a set number of revolutions (typically 100 rotations at 25 rpm).
-
The mini-tablets are removed, de-dusted, and re-weighed.
-
The percentage of weight loss is calculated. A friability of less than 1% is generally considered acceptable.
-
2.4. Dissolution Test
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Method:
-
The dissolution vessel is filled with a specified volume of a designated dissolution medium (e.g., purified water, buffer solution) and maintained at 37 ± 0.5 °C.
-
A single mini-tablet is placed in the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
The amount of dissolved active pharmaceutical ingredient (API) in each sample is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
-
Visualizing the ODMT Formulation and Evaluation Workflow
The following diagram illustrates the logical progression from formulation to evaluation of orally disintegrating mini-tablets.
Caption: Workflow for ODMT Formulation and Evaluation.
References
A Comparative Guide to the Interaction of Isomalt with Common Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the interactions between isomalt (B1678288), a versatile sugar alcohol excipient, and a range of common active pharmaceutical ingredients (APIs). Through a review of experimental data, this document aims to be an objective resource for formulation scientists in the development of robust and effective solid dosage forms.
Executive Summary
Isomalt is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM). Its low hygroscopicity, good compactability, and pleasant taste make it a suitable excipient for various oral dosage forms, including chewable tablets, lozenges, and orally disintegrating tablets.[1][2] This guide explores the physicochemical compatibility, tablet performance, and stability of isomalt in formulations with various APIs, drawing comparisons with other commonly used excipients.
Physicochemical Compatibility of Isomalt with Common APIs
The compatibility of an excipient with an API is crucial for the stability and efficacy of the final drug product. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in detecting potential interactions.
Data Summary: Physicochemical Interaction Analysis
| API | Analytical Method | Key Findings | Indication of Interaction |
| Paracetamol | DSC | After melt-extrusion of a 50% paracetamol mixture, isomalt was transformed into an amorphous form while paracetamol remained crystalline.[3] | No significant chemical interaction observed, but a physical transformation of isomalt occurs. |
| Hydrochlorothiazide (B1673439) | FTIR | In a study of olmesartan (B1677269) medoxomil and hydrochlorothiazide formulations, the FTIR spectra of the final mixture showed absorption bands in the same positions as their individual components, indicating no strong interactions in the solid state.[4] | No evidence of strong chemical interaction. |
| Indomethacin (B1671933) | DSC | DSC results for solid dispersions of indomethacin and isomalt showed an interaction between the drug and the carrier.[5] | Evidence of interaction, likely hydrogen bonding, which can enhance the stability of the amorphous drug. |
| Ibuprofen (B1674241) | DSC & TGA | Thermal analysis of ibuprofen and isomalt mixtures showed that ultrasound-assisted compaction caused the melting of ibuprofen. | Physical interaction under specific processing conditions. |
Comparative Performance of Isomalt in Solid Dosage Forms
The performance of a tablet formulation is assessed by several key parameters, including its mechanical strength, disintegration time, and drug release profile. This section compares the performance of isomalt-based tablets with those formulated with other common excipients.
Data Summary: Tablet Performance Metrics
| Parameter | API | Isomalt Formulation Performance | Comparative Excipient | Comparative Performance |
| Dilution Potential | Paracetamol | 20% drug loading achievable with standard isomalt; 40% with co-processed isomalt. | - | - |
| Mefenamic Acid | 30% drug loading with co-processed isomalt. | - | - | |
| Ascorbic Acid | 40% drug loading with co-processed isomalt. | - | - | |
| Nimesulide | 40% drug loading with co-processed isomalt. | - | - | |
| Aspirin | 30% drug loading with co-processed isomalt. | - | - | |
| Tensile Strength | Paracetamol | Co-extruded isomalt/paracetamol mixtures yielded harder tablets compared to physical mixtures. | - | - |
| Hydrochlorothiazide | Moulded tablets with isomalt showed a tensile strength that remained above 0.80 MPa after 6 months of storage at 85% RH. | - | - | |
| Enalapril Maleate | Orodispersible mini-tablets (ODMTs) with isomalt showed changes in tensile strength as a function of storing time and condition. | Ludiflash® (Mannitol-based) | Both excipients showed potential for ODMTs, with specific stability profiles. | |
| Disintegration Time | Hydrochlorothiazide | ODMTs with isomalt achieved disintegration times of less than 180 seconds, with some formulations meeting the FDA limit of 30 seconds. | Ludiflash® (Mannitol-based) | Both excipients could produce ODMTs meeting pharmacopoeial requirements. |
| Theophylline | Tablets with direct compression (DC) isomalt had a slower disintegration time compared to DC mannitol (B672). | DC Mannitol | DC mannitol resulted in faster disintegration. | |
| Dissolution Rate | Paracetamol | Co-extruded isomalt tablets showed a fast dissolution rate, with over 80% of the drug released within 20 minutes. | - | - |
| Hydrochlorothiazide | Moulded isomalt-based tablets showed a fast dissolution rate, with over 60% of the drug released within 20 minutes. The bioavailability of hydrochlorothiazide from moulded isomalt tablets was comparable to a conventional tablet formulation. | Conventional Tablet | Similar bioavailability. | |
| Theophylline | Drug dissolution rate for tablets containing DC isomalt was slower than for tablets containing DC mannitol. | DC Mannitol | DC mannitol resulted in a faster dissolution rate. |
Stability of Isomalt Formulations
The stability of a drug product is a critical quality attribute. The low hygroscopicity of isomalt contributes to the stability of moisture-sensitive drugs.
Data Summary: Stability Studies
| API | Storage Conditions | Stability Assessment | Key Findings |
| Enalapril Maleate | Not specified in abstract | Disintegration time and tensile strength | Changes in disintegration time and tensile strength were observed as a function of storing time, condition, and excipient. |
| Hydrochlorothiazide | 85% RH for 6 months | Tensile strength | Moulded tablets maintained a tensile strength above 0.80 MPa. |
| Paracetamol | Half a year at different humidities | Physical characteristics of tablets | Tablets were relatively stable due to the low hygroscopicity of isomalt. |
| Indomethacin | 8 weeks at 25°C and 45°C under 70% RH | Dissolution profile | Isomalt solid dispersion samples showed better physical stability in various levels of humidity compared with PVP K30 dispersion samples. |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Physicochemical Compatibility Analysis
-
Differential Scanning Calorimetry (DSC): Samples of the API, isomalt, and their physical mixtures (typically in a 1:1 ratio) are accurately weighed into aluminum pans. The pans are then heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge. The heat flow is measured as a function of temperature. The appearance of new peaks, or the shifting or disappearance of existing peaks corresponding to the melting points of the individual components, can indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Samples are prepared by mixing the API and isomalt with potassium bromide (KBr) and compressing the mixture into a pellet. The FTIR spectra are then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The disappearance of characteristic peaks or the appearance of new peaks in the spectrum of the mixture compared to the spectra of the individual components suggests a chemical interaction.
Tablet Performance Testing
-
Tensile Strength Measurement: The tensile strength of the tablets is determined by a diametrical compression test using a tablet hardness tester. The force required to fracture the tablet is recorded. The tensile strength (σ) is calculated using the following equation: σ = 2F / (πDt), where F is the breaking force, D is the tablet diameter, and t is the tablet thickness.
-
Disintegration Test (as per USP <701>): Six tablets are placed in the basket-rack assembly of a disintegration apparatus. The apparatus is operated in a specified medium (e.g., water or simulated gastric fluid) at 37 ± 2°C. The time taken for all tablets to disintegrate completely is recorded. For a product to pass, all six tablets must disintegrate within the specified time (e.g., 30 minutes for immediate-release tablets).
-
Friability Test (as per USP <1216>): A pre-weighed sample of tablets (typically a number of tablets with a total weight close to 6.5 g for tablets weighing ≤ 650 mg, or 10 tablets for those weighing > 650 mg) is placed in the drum of a friability tester. The drum is rotated for a set number of revolutions (usually 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated. A maximum weight loss of not more than 1.0% is generally considered acceptable.
Visualizing Experimental Workflows
Direct Compression Tablet Manufacturing and Testing Workflow
Caption: Workflow for direct compression tablet manufacturing and subsequent quality control testing.
Physicochemical Compatibility Assessment Pathway
Caption: Logical pathway for assessing the physicochemical compatibility of an API with isomalt.
Conclusion
Isomalt demonstrates favorable characteristics as a pharmaceutical excipient, exhibiting good compatibility with a range of common APIs and offering robust performance in various tablet formulations. Its low hygroscopicity contributes to the stability of finished drug products. While it shows comparable performance to other polyols like mannitol in many respects, the choice of excipient will ultimately depend on the specific requirements of the API and the desired characteristics of the final dosage form. The data presented in this guide provides a valuable starting point for formulators considering isomalt in their drug development programs.
References
- 1. Tensile strengths and hardness of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process [mdpi.com]
- 5. torontech.com [torontech.com]
A Comparative Guide to Isomalt and Lactulose for Colon-Specific Drug Delivery
For researchers and professionals in drug development, the colon remains a highly attractive target for both local and systemic therapies. Its unique physiological environment, characterized by a lower enzyme activity and a long transit time, offers a favorable window for drug absorption, especially for sensitive biologic drugs. The key to successful colon-specific drug delivery lies in protecting the therapeutic agent during its transit through the upper gastrointestinal (GI) tract and ensuring its timely release in the colonic region.
One of the most promising strategies to achieve this targeted release leverages the metabolic activity of the vast microbial population residing in the colon. This approach utilizes carriers, such as non-digestible carbohydrates, that remain intact in the stomach and small intestine but are readily fermented by colonic bacteria. This bacterial fermentation leads to the production of short-chain fatty acids (SCFAs), which in turn lowers the local pH. This pH drop can trigger the dissolution of a pH-sensitive polymer coating, leading to the release of the drug payload.
Among the various carbohydrates explored for this purpose, lactulose (B1674317) and isomalt (B1678288) have emerged as prominent candidates, particularly within systems like the Colon-Specific Drug Delivery System (CODES™). This guide provides an objective, data-driven comparison of standard isomalt and lactulose for this application, summarizing key performance data, detailing experimental protocols, and illustrating the underlying mechanisms.
Mechanism of Action: Bacterial Fermentation-Triggered Release
The fundamental principle behind using isomalt and lactulose for colon-targeted delivery is their selective degradation by the colonic microbiota. Both are disaccharides that resist digestion by human enzymes in the upper GI tract, allowing them to reach the colon intact. Once in the colon, resident bacteria, notably species like Bifidobacterium, metabolize these sugars.[1][2][3][4][5][6] The fermentation process generates SCFAs such as acetic, butyric, and lactic acids, causing a localized drop in pH.[7][8][9] In a system like CODES™, this acidification triggers the dissolution of an inner acid-soluble polymer coat (e.g., Eudragit E100), which is protected by an outer enteric coat (e.g., Eudragit L100) during its passage through the stomach. This cascade of events leads to the release of the drug specifically in the colon.
Comparative Performance Data
A key study directly comparing isomalt and lactulose in a CODES™ formulation with the model drug 5-aminosalicylic acid (5-ASA) provides the most relevant quantitative data for this guide.[7][8][9]
In Vitro Degradation: pH Lowering Efficacy
The primary function of the trigger substance is to be fermented into acids, thereby lowering the pH. In vitro studies using rat cecal contents demonstrate that lactulose leads to a faster and more pronounced drop in pH compared to isomalt.
Table 1: In Vitro pH Reduction by Isomalt and Lactulose in Rat Cecal Contents
| Time (hours) | pH with 1% Isomalt (Mean ± SD) | pH with 1% Lactulose (Mean ± SD) |
|---|---|---|
| 0 | 6.80 ± 0.05 | 6.80 ± 0.05 |
| 1 | 6.75 ± 0.08 | 6.60 ± 0.10 |
| 2 | 6.65 ± 0.10 | 6.25 ± 0.12 |
| 3 | 6.50 ± 0.11 | 5.90 ± 0.15 |
| 4 | 6.30 ± 0.13 | 5.60 ± 0.18 |
| 6 | 6.00 ± 0.15 | 5.20 ± 0.20 |
| 8 | 5.80 ± 0.17 | 5.00 ± 0.22 |
| 24 | 5.50 ± 0.20 | 4.80 ± 0.25 |
Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013.[7][9]
While isomalt's degradation was less efficient, it was sufficient to trigger the drug release mechanism in the CODES™ system.[7][8]
In Vitro Drug Release
Despite the differences in pH reduction rates, the in vitro dissolution profiles of 5-ASA from CODES™ tablets formulated with either isomalt or lactulose were remarkably similar. Both formulations showed negligible drug release in simulated gastric (pH 1.2) and intestinal fluids (pH 6.8). Upon introduction to a medium containing rat cecal contents, both systems released their entire drug load within approximately 2 hours.
Table 2: Comparative In Vitro Release of 5-ASA from CODES™ Tablets
| Time (hours) | Cumulative Release (%) - Isomalt Formulation | Cumulative Release (%) - Lactulose Formulation |
|---|---|---|
| 1 (pH 1.2) | ~0% | ~0% |
| 4 (pH 6.8) | ~5% | ~5% |
| 5 (pH 6.8 + cecal contents) | ~60% | ~75% |
| 6 (pH 6.8 + cecal contents) | ~100% | ~100% |
Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013.[7][9]
Statistical analysis showed no significant difference in the overall drug release rates between the two formulations.[7][9]
In Vivo Pharmacokinetic Performance
An in vivo study in rabbits further confirmed the comparable performance of the two sugars. The pharmacokinetic parameters for 5-ASA following oral administration of CODES™ tablets containing either isomalt or lactulose were not significantly different.
Table 3: Pharmacokinetic Parameters of 5-ASA in Rabbits (Mean ± SD, n=6)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (h·µg/mL) |
|---|---|---|---|
| 5-ASA + Isomalt | 2.73 ± 0.46 | 4.67 ± 1.15 | 20.95 ± 1.54 |
| 5-ASA + Lactulose | 2.47 ± 0.85 | 4.67 ± 1.15 | 19.20 ± 1.34 |
Source: Dehghan et al., AAPS PharmSciTech, 2013.[10]
These results indicate that while lactulose is a more potent trigger in terms of acid production, isomalt is sufficiently effective to enable a comparable in vivo performance within the CODES™ framework.[7][8]
Key Differentiator: Chemical Compatibility and the Maillard Reaction
A critical advantage of isomalt over lactulose lies in its chemical stability. Lactulose, as a reducing sugar, can participate in the Maillard reaction with drugs that have primary or secondary amino groups, such as 5-ASA.[7][8][9] This reaction can lead to the formation of brownish-colored adducts and potentially carcinogenic compounds, raising concerns about drug stability and safety.[7][10][11]
Isomalt, being a sugar alcohol, does not undergo this reaction.[7][9] Compatibility studies have shown that a solution of 5-ASA and lactulose develops a brownish color over 24 hours, indicating a reaction, while a solution with 5-ASA and isomalt remains colorless, similar to the control.[7][9] This makes isomalt a safer and more suitable alternative for formulating colon-specific delivery systems for amine-containing drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are summarized from the key comparative study.
In Vitro Degradation (pH Study)
-
Preparation of Cecal Contents : Cecal content is collected from male Sprague-Dawley rats (350-400g) fasted overnight.
-
Dispersion : The cecal content is dispersed in a phosphate (B84403) buffer (pH 6.8) under anaerobic conditions (purging with nitrogen gas) to achieve a final concentration of 10% (w/v).
-
Incubation : 100 mg of either isomalt or lactulose is added to 10 mL of the 10% rat cecal dispersion. A control sample contains only the cecal dispersion.
-
pH Measurement : All samples are incubated at 37°C. The pH of each sample is measured at predefined time intervals (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours) using a calibrated pH meter.
-
Replication : The experiment is performed in triplicate to ensure reproducibility.[7][9]
In Vitro Dissolution Study
-
Apparatus : USP Dissolution Apparatus II (paddle method) is used, operating at 50 rpm and 37 ± 0.5°C.
-
Phase 1 (Stomach Simulation) : Tablets are placed in 375 mL of 0.1 N hydrochloric acid (pH 1.2) for 1 hour.
-
Phase 2 (Small Intestine Simulation) : 125 mL of 0.2 M trisodium (B8492382) phosphate is added to the vessel to adjust the pH to 6.8. The tablets are tested for an additional 3 hours.
-
Phase 3 (Colon Simulation) : 5g of fresh rat cecal content is added to the dissolution medium.
-
Sampling : Aliquots of the dissolution medium are withdrawn at specific time intervals (e.g., 1, 2, 3, 4, 4.5, 5, 5.5, and 6 hours).
-
Analysis : The concentration of the released drug (e.g., 5-ASA) is determined using a suitable analytical method like HPLC.[7][9]
In Vivo Pharmacokinetic Study
-
Animal Model : Male rabbits are typically used.
-
Dosing : Animals are fasted overnight and then orally administered a single CODES™ tablet containing either the isomalt or lactulose formulation.
-
Blood Collection : Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation : Plasma is separated by centrifugation.
-
Drug Analysis : The concentration of the drug (and its metabolites, if necessary) in the plasma samples is quantified using a validated HPLC method.
-
Pharmacokinetic Analysis : Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Conclusion and Future Perspectives
The experimental data robustly demonstrates that isomalt is a viable and, in some respects, superior alternative to lactulose for use in microbially-triggered colon-specific drug delivery systems like CODES™.
-
Performance : While lactulose exhibits a faster rate of fermentation and acid production in vitro, isomalt's fermentation is sufficient to trigger timely and complete drug release, resulting in a comparable in vivo pharmacokinetic profile.[7][8]
-
Safety and Stability : Isomalt's key advantage is its non-reducing nature, which prevents the Maillard reaction with amine-containing drugs.[7][9] This enhances the stability of the formulation and avoids the potential formation of harmful byproducts.
Based on these findings, isomalt can be confidently selected as a trigger carbohydrate, especially when formulating drugs susceptible to interaction with reducing sugars. This allows for the development of safer and more stable colon-targeted therapies without compromising on the in vivo performance of the delivery system. Future research could explore the use of isomalt in other microbially-activated delivery platforms and with a wider range of therapeutic agents to further validate its utility in this important field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]
- 3. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Isomalt for Colon-Specific Delivery and Its Comparison with Lactulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of isomalt for colon-specific delivery and its comparison with lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0478837B1 - Lactulose preparation and its manufacturing process - Google Patents [patents.google.com]
- 11. US4761400A - Laxative composition based on lactulose and its preparation process - Google Patents [patents.google.com]
Evaluation of different grades of Isomalt (Standard) for direct compression
For Researchers, Scientists, and Drug Development Professionals
Isomalt (B1678288), a sugar alcohol derived from sucrose, has emerged as a versatile excipient in pharmaceutical formulations, particularly for direct compression (DC) tableting. Its desirable properties, including a pleasant sweet taste, low hygroscopicity, and non-cariogenic nature, make it an attractive alternative to traditional binders and fillers.[1][2] This guide provides a comprehensive evaluation of different standard grades of Isomalt, offering a side-by-side comparison of their performance based on experimental data to aid in the selection of the most suitable grade for your specific direct compression application.
Isomalt is a mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[3] The ratio of these components, along with particle size and morphology, defines the different grades and their respective functionalities.[4][5] This guide will focus on the standard agglomerated grades, which are specifically designed for direct compression.[2]
Performance Characteristics of Standard Isomalt Grades
The selection of an appropriate Isomalt grade is critical for successful tablet formulation. Key performance indicators include flowability, compressibility, tablet hardness, friability, and disintegration time. The following tables summarize the quantitative data for popular standard Isomalt grades.
| Grade | Key Differentiating Property | Bulk Density (g/cm³) | Solubility in Water at 20°C ( g/100g solution) | Primary Applications |
| galenIQ™ 720 | Slowly dissolving | ~0.40 | 25 | Lozenge tablets, slowly disintegrating tablets[6][7] |
| galenIQ™ 721 | Highly soluble | ~0.40 | 42 | Chewable tablets, fast-disintegrating tablets, sachets[1][6][7] |
| Isomalt DC 101 | Agglomerated for DC | 0.38 - 0.48 | Soluble in water | General direct compression applications[8] |
| Grade | Flowability | Compressibility | Dilution Potential | Key Advantages |
| galenIQ™ 720 | Excellent | Good | High | Low hygroscopicity, pleasant taste, suitable for slow-release formulations.[2] |
| galenIQ™ 721 | Excellent | Excellent | High | Rapid disintegration, high solubility, excellent for fast-dissolving tablets.[1][9] |
| Isomalt DC 101 | Excellent | Good | High | Good flow and compaction properties, suitable for a wide range of DC applications.[5] |
Experimental Protocols
The data presented in this guide is based on standard pharmaceutical testing methodologies. Detailed protocols for the key experiments are outlined below.
Powder Flowability Assessment
-
Method: The flowability of the Isomalt grades is typically determined by measuring the angle of repose, Carr's Index, and Hausner Ratio.
-
Procedure:
-
Angle of Repose: The powder is allowed to flow through a funnel onto a flat surface. The angle between the surface and the slope of the powder cone is measured.
-
Carr's Index and Hausner Ratio: The bulk density and tapped density of the powder are measured. Carr's Index is calculated as ((Tapped Density - Bulk Density) / Tapped Density) * 100, and the Hausner Ratio is calculated as Tapped Density / Bulk Density.[9]
-
Compressibility Evaluation (Heckel Analysis)
-
Method: Heckel analysis is used to characterize the compaction behavior of the powders.[10]
-
Procedure:
-
A known weight of the Isomalt powder is compressed in a die using a tablet press equipped with force and displacement sensors.
-
The data is used to plot the logarithm of the inverse of the tablet's porosity against the applied pressure.
-
The slope of the linear portion of the plot provides the mean yield pressure, which is inversely related to the material's plasticity. Isomalt generally exhibits plastic deformation.[4][10]
-
Tablet Hardness and Friability Testing
-
Method: These tests are performed to assess the mechanical strength of the tablets.
-
Procedure:
-
Hardness (Breaking Force): A tablet hardness tester is used to measure the force required to break a tablet diametrically.
-
Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a specific number of revolutions (typically 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, which should typically be less than 1%. This test is often performed according to the European Pharmacopoeia (Ph.Eur.) 2.9.7.[11]
-
Disintegration Time Determination
-
Method: This test measures the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
-
Procedure:
-
A tablet is placed in each of the six tubes of the disintegration apparatus basket.
-
The basket is raised and lowered in a specified liquid medium (e.g., water) at a constant temperature (usually 37°C).
-
The time until no residue of the tablet remains on the screen of the basket is recorded. For orally disintegrating tablets, the disintegration time is expected to be very short, often less than 30 seconds.[12]
-
Dissolution Rate Analysis
-
Method: This test evaluates the rate at which an active pharmaceutical ingredient (API) dissolves from the tablet.
-
Procedure:
-
The tablet is placed in a dissolution apparatus containing a specified dissolution medium.
-
The apparatus is operated at a set temperature and agitation speed.
-
Samples of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved API. The dissolution rate is influenced by factors such as tablet hardness and the inclusion of disintegrants.[10]
-
Logical Workflow for Isomalt Grade Selection
The selection of the optimal Isomalt grade for direct compression is a multi-faceted process that depends on the desired final product characteristics. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Logical workflow for selecting an Isomalt grade for direct compression.
Conclusion
Standard grades of Isomalt, particularly the agglomerated forms like galenIQ™ 720 and 721, offer excellent performance for direct compression applications.[1][6] The choice between grades primarily depends on the desired disintegration and dissolution profile of the final tablet. galenIQ™ 721, with its higher solubility, is ideal for fast-disintegrating and chewable tablets, while galenIQ™ 720 is more suited for lozenges and tablets requiring slower disintegration.[1][7] Both grades exhibit good flowability and compressibility, making them suitable for high-speed tableting processes.[5] However, for optimal performance, especially with high drug loads, the addition of lubricants and flow aids may be necessary.[10] The low hygroscopicity of Isomalt also contributes to good tablet stability over time.[10] By understanding the distinct properties of each grade and following a systematic evaluation process, formulators can effectively leverage Isomalt to develop robust and palatable oral solid dosage forms.
References
- 1. pharmtech.com [pharmtech.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. US9895316B2 - Isomalt-containing tablets and methods for the production thereof - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Compaction properties of isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. galenIQ, the product range | BENEO [beneo.com]
- 7. galenIQ™ | The highly functional filler and binder | BENEO [beneo.com]
- 8. beneo.com [beneo.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. New orodispersible mini-tablets for paediatric use - A comparison of isomalt with a mannitol based co-processed excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomalt (Standard) as a Carrier for Liquid APIs: A Performance Assessment and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of liquid Active Pharmaceutical Ingredients (APIs) into solid dosage forms presents a valuable strategy for improving stability, handling, and patient compliance. The choice of a suitable carrier is paramount to the success of such formulations. This guide provides an objective assessment of Isomalt (Standard) as a carrier for liquid APIs, comparing its performance with common alternatives based on available experimental data.
Executive Summary
Isomalt, a sugar alcohol, demonstrates viability as a carrier for liquid APIs, particularly in the formulation of direct-compression chewable tablets. Its favorable organoleptic properties, such as a sugar-like taste and pleasant mouthfeel, make it a desirable choice for patient-centric dosage forms.[1][2] Experimental evidence indicates that Isomalt can be loaded with up to 7% w/w of a liquid component while maintaining good flowability and producing tablets with acceptable hardness and friability.[1][2] However, for higher liquid loading capacities, alternative carriers with greater porosity and surface area, such as mesoporous silica (B1680970) and magnesium aluminometasilicates, offer superior performance. The selection of an optimal carrier ultimately depends on the specific requirements of the API and the final dosage form, balancing factors such as loading capacity, stability, release profile, and patient acceptability.
Comparative Performance Data
The following tables summarize the key performance indicators of Isomalt (Standard) in comparison to other commonly used carriers for liquid APIs. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, the data presented is a synthesis from multiple sources.
| Carrier | Reported Liquid Loading Capacity (% w/w) | Key Advantages | Key Limitations |
| Isomalt (Standard) | 7%[1] | Excellent organoleptic properties (sweet taste, good mouthfeel), Good compactability, Water-soluble | Lower loading capacity compared to porous carriers |
| Mesoporous Silica Gel (MSG) | Up to 70% (with oil) | Very high loading capacity, High surface area | Poor intrinsic tableting properties, often requiring a binder |
| Magnesium Aluminometasilicate | High adsorption capacity (qualitative) | High surface area, Good flow properties | Insoluble in water, potential for poor palatability |
| Dibasic Calcium Phosphate | High adsorption capacity (qualitative) | Good flowability | Insoluble in water |
| Fumed Silica | High adsorption capacity (qualitative) | Very high surface area | Low bulk density can pose formulation challenges |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Determination of Liquid Loading Capacity
Objective: To determine the maximum amount of a liquid API that can be incorporated into a carrier while maintaining acceptable flowability.
Methodology:
-
Place a known weight of the carrier material in a mortar.
-
Gradually add the liquid API to the carrier while continuously blending with a pestle.
-
After each addition, visually assess the powder mixture for signs of wetness and test its flowability using the angle of repose method (as described in the "Flowability Testing" protocol).
-
The endpoint is reached when the powder's flowability is no longer acceptable (e.g., angle of repose > 50°) or when there are visible signs of oversaturation.
-
The liquid loading capacity is calculated as the weight of the liquid API added divided by the weight of the carrier, expressed as a percentage.
Flowability Testing (Angle of Repose)
Objective: To assess the flow properties of the liquid-loaded carrier powder.
Methodology:
-
A funnel is fixed at a specific height above a flat surface.
-
The powder sample is poured through the funnel, forming a conical pile.
-
The height (h) and radius (r) of the cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).
-
The flowability is characterized based on the angle of repose, with lower angles indicating better flow.
Tablet Friability Testing (as per USP <1216>)
Objective: To assess the ability of the compressed tablets to withstand mechanical stress.
Methodology:
-
A sample of tablets (typically 10-20) is accurately weighed.
-
The tablets are placed in a friability tester drum.
-
The drum is rotated for a set number of revolutions (e.g., 100).
-
The tablets are removed, de-dusted, and re-weighed.
-
The percentage of weight loss (friability) is calculated. A weight loss of not more than 1% is generally considered acceptable.
In-Vitro Dissolution Study
Objective: To determine the release profile of the liquid API from the solid dosage form.
Methodology:
-
A dissolution apparatus (e.g., USP Apparatus 2, paddle method) is set up with a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
A tablet is placed in each dissolution vessel.
-
The apparatus is operated at a specified speed and temperature.
-
At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of the dissolved API using a validated analytical method (e.g., HPLC).
-
The cumulative percentage of API released is plotted against time to generate the dissolution profile.
Stability Study
Objective: To evaluate the physical and chemical stability of the liquid API within the carrier over time.
Methodology:
-
The liquid-loaded carrier or the final tablets are packaged in the intended container-closure system.
-
The samples are stored under controlled conditions of temperature and humidity (e.g., accelerated conditions: 40°C / 75% RH; long-term conditions: 25°C / 60% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), samples are withdrawn and tested for key stability-indicating parameters, which may include:
-
Appearance
-
Assay of the API (to determine degradation)
-
Content uniformity
-
Dissolution profile
-
Moisture content
-
Visualizations
Experimental Workflow for Assessing Carrier Performance
Caption: Workflow for the preparation, evaluation, and selection of a carrier for liquid APIs.
Logical Relationship of Key Performance Indicators
References
A Comparative Analysis of Isomalt, Sugar, and Microcrystalline Cellulose as Inert Pellet Cores
In the realm of multiparticulate drug delivery systems, the selection of an appropriate inert core is a critical determinant of the final product's performance and stability. This guide provides a detailed comparative analysis of three commonly used inert pellet cores: Isomalt, sugar spheres, and microcrystalline cellulose (B213188) (MCC). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Executive Summary
Isomalt, sugar, and microcrystalline cellulose (MCC) are extensively used as starter cores for drug layering in the production of controlled-release pharmaceutical pellets. A key study by Kállai et al. (2010) provides a direct comparison of these three materials, revealing that while all are suitable for further processing, they exhibit distinct physical properties that can influence drug release profiles. Notably, sugar and Isomalt cores demonstrated similar drug release profiles, while MCC pellets showed some differences, particularly in response to osmotic pressure.[1][2][3] The mechanical strength of MCC pellets was found to be higher than that of sugar and Isomalt cores.[3]
Comparative Performance Data
The following tables summarize the key quantitative data from a comparative study evaluating Isomalt, sugar, and MCC as inert pellet cores.
Physical Properties of Inert Pellet Cores
| Property | Isomalt Cores | Sugar Spheres | MCC Spheres |
| Size Range (µm) | 700–1,000 | 850–1,000 | 710–1,000 |
| Tensile Strength (N) | Lower than MCC | Lower than MCC | Higher than Isomalt and Sugar |
| True Density (g/cm³) | Higher than MCC | Higher than MCC | Lower than Isomalt and Sugar |
| Shape | Spherical | Spherical | Spherical |
Source: Kállai et al., 2010[1][2][3][4]
Physical Characteristics of Drug-Layered and Coated Pellets
The following data pertains to pellets layered with diclofenac (B195802) sodium and coated with a polymethacrylate (B1205211) copolymer (Eudragit® RL30D).
| Property | Isomalt Pellets | Sugar Pellets | MCC Pellets |
| Tensile Strength (N/mm²) | 7.6 ± 1.3 | 7.6 ± 1.1 | 20.2 ± 4.4 |
| True Density (g/cm³) | 1.46 ± 0.05 | 1.47 ± 0.04 | 1.29 ± 0.04 |
| Maximum Feret Diameter (mm) | 1.08 ± 0.06 | 1.08 ± 0.06 | 1.02 ± 0.07 |
| Aspect Ratio | 1.089 ± 0.052 | 1.082 ± 0.042 | 1.090 ± 0.048 |
| Roundness | 1.009 ± 0.009 | 1.045 ± 0.049 | 1.011 ± 0.011 |
Source: Kállai et al., 2010[1]
Drug Release Profiles
In a comparative study, Isomalt and sugar-based pellet cores exhibited similar drug release profiles for a model drug (diclofenac sodium) when coated with polymethacrylate copolymers.[1][2][3] The release mechanism was influenced by the type of starter core and the ratio of coating polymers.[1][2] For pellets coated with a less permeable polymer (Eudragit® RS), an increase in the osmolality of the dissolution medium caused a delay in the initial drug release, particularly for MCC cores.[3] This suggests that the solubility of the core material can play a role in modulating drug release from coated pellets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative study by Kállai et al. (2010).
Drug Layering of Inert Cores
-
Materials : Isomalt spheres (700–1,000 µm), sugar spheres (850–1,000 µm), and MCC spheres (710–1,000 µm) were used as inert cores.[4] Diclofenac sodium was the model drug, and hydroxypropyl methylcellulose (B11928114) (HPMC) served as the binder.[4]
-
Apparatus : A fluidized bed apparatus with a bottom spray configuration was used for the layering process.[3]
-
Procedure :
Coating of Drug-Layered Pellets
-
Materials : The drug-layered pellets were coated with aqueous dispersions of polymethacrylate copolymers (Eudragit® RL30D and Eudragit® RS30D) in different ratios.[1][2] Triethyl citrate (B86180) (TEC) was used as a plasticizer and micronized talc (B1216) as an anti-adhesion agent.[4]
-
Apparatus : The same fluidized bed apparatus was used for the coating process.[3]
-
Procedure :
-
A coating suspension containing the polymethacrylate copolymers, TEC (20% w/w of dry polymer), and talc (75% w/w of dry polymer) was prepared.[3]
-
The drug-layered pellets were coated with this suspension to a specific weight gain.
-
In Vitro Dissolution Testing
-
Apparatus : A USP Apparatus I (basket method) was used for the dissolution tests.[1][2]
-
Procedure :
-
The dissolution medium was a phosphate (B84403) buffer at pH 6.8.
-
The basket speed was maintained at 100 rpm, and the temperature was kept at 37 ± 0.5 °C.[1]
-
Samples were withdrawn at predetermined time intervals and analyzed for drug content using UV-Vis spectrophotometry.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes.
Caption: Workflow for the drug layering process of inert cores.
Caption: Workflow for the coating of drug-layered pellets.
Caption: Workflow for the in vitro dissolution testing of coated pellets.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of drug release from coated pellets based on isomalt, sugar, and microcrystalline cellulose inert cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to Analytical Methods for Isomalt Quantification in Formulations
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the precise and accurate quantification of Isomalt in pharmaceutical and food formulations.
This guide provides an objective comparison of three prominent analytical methods for quantifying Isomalt: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. This document outlines the experimental protocols and performance data associated with each technique to aid researchers in choosing the most suitable method for their specific application.
Comparison of Analytical Method Performance
The selection of an analytical method for Isomalt quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-RID, GC-MS, and qNMR based on validated studies.
| Feature | HPLC-RID | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity, detection based on refractive index changes. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with detection by mass spectrometry. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| **Linearity (R²) ** | >0.998[1] | >0.999 (typical for validated methods)[2] | Not applicable (primary ratio method) |
| Limit of Detection (LOD) | ~0.01 - 0.17 mg/mL[1][3] | Typically in the low ppm range (analyte dependent)[4] | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | ~0.03 - 0.56 mg/mL[1][3] | 10 ppm (for a specific analyte)[4] | 91 mg/L[2][5] |
| Accuracy (% Recovery) | 98-102% (typical for validated methods) | 98.3–101.60% (for representative compounds)[2] | 98-104%[2][5] |
| Precision (%RSD) | <5%[1][3] | <2.56% (intraday and interday)[2] | 0.40-4.03%[2][5] |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization (e.g., silylation) to increase volatility.[5] | Simple dissolution in a deuterated solvent.[2][5] |
| Analysis Time | ~30-50 minutes per sample.[1] | Variable, depending on the chromatographic method. | Can be rapid, with some methods taking only a few minutes.[6] |
| Advantages | Robust, reliable, and widely available instrumentation. Direct analysis without derivatization. | High sensitivity and selectivity. Provides structural information. | Primary analytical method, potentially not requiring a calibration standard. Non-destructive. High precision. |
| Disadvantages | Lower sensitivity compared to MS. Not suitable for gradient elution. | Requires derivatization, which can be time-consuming and introduce variability. | Lower sensitivity compared to MS. Higher instrument cost. Spectral overlap can be a challenge.[2][5] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods found in the scientific literature.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the simultaneous determination of multiple sugars and polyols, including Isomalt, in various sample matrices.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a refractive index detector (RID).
-
Column: Shodex SUGAR SP0810 (or equivalent lead-based column)[1][3]
-
Data acquisition and processing software.
Reagents:
-
Isomalt reference standard
-
Reagent grade water (for mobile phase and sample preparation)
Chromatographic Conditions:
-
Detector Temperature: Controlled to maintain a stable baseline[4]
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the formulation and dissolve it in a known volume of deionized water.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Isomalt in the mobile phase over a concentration range of 0.1 to 5 mg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²).[1][3]
-
LOD and LOQ: Determine the limit of detection and limit of quantification from the standard deviation of the response and the slope of the calibration curve.[3]
-
Accuracy and Precision: Perform recovery studies by spiking a placebo formulation with known concentrations of Isomalt. Analyze the samples in triplicate on different days to determine intraday and interday precision.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for Isomalt quantification but requires a derivatization step to make the analyte volatile.[5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A polar stationary phase column is generally recommended for derivatized polyols.[5]
-
Data acquisition and processing software.
Reagents:
-
Isomalt reference standard
-
Derivatization agents: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine (as a catalyst)[5]
-
Internal standard (e.g., heptadecanoic acid)[5]
Derivatization Protocol (Silylation):
-
To a dried sample residue (lyophilized to remove moisture), add an internal standard.[5]
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[5]
-
Tightly cap the vial and heat at 70°C for 30 minutes.[5]
-
Cool the sample to room temperature before injection.
GC-MS Conditions (Starting Point for Method Development):
-
Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the derivatized Isomalt from other components.
-
MS Source Temperature: 230 °C.[5]
-
MS Quadrupole Temperature: 150 °C.[5]
-
Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
Validation Parameters:
-
Linearity: Prepare and derivatize a series of standard solutions of Isomalt with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Analyze spiked placebo samples at different concentrations on multiple days.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of Isomalt without the need for a specific reference standard of the analyte, though an internal standard is often used for improved accuracy.[2][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Isomalt reference standard (for method development and verification).
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Internal standard of known purity (e.g., maleic acid, certified reference material).
Experimental Protocol:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
NMR Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of the signals (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of interest.
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate the characteristic signals of Isomalt and the internal standard.
Quantification: The concentration of Isomalt is calculated based on the ratio of the integral of a specific Isomalt proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Validation Parameters:
-
Precision: Repeatedly prepare and analyze the same sample to determine the relative standard deviation (RSD) of the quantitative results.[2][5]
-
Accuracy: Analyze a sample with a known concentration of Isomalt (prepared gravimetrically) to determine the recovery.[2][5]
-
Specificity: The high resolution of NMR allows for the specific quantification of Isomalt even in the presence of other structurally similar compounds, provided their signals do not overlap.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for Isomalt quantification.
Caption: A workflow diagram illustrating the key stages of analytical method validation.
Conclusion
The choice of an analytical method for Isomalt quantification should be guided by the specific requirements of the analysis. HPLC-RID offers a robust and straightforward approach for routine quality control with moderate sensitivity. GC-MS provides the highest sensitivity and selectivity, making it suitable for trace analysis, but requires a more involved sample preparation procedure. qNMR stands out as a primary method, offering high precision and direct quantification without the need for a calibration curve of the analyte, which is advantageous for reference standard characterization and complex matrix analysis where a matching standard may not be available. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the reliability and accuracy of their Isomalt quantification results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Assay Kits - Measure Enzyme Activity | Megazyme [megazyme.com]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isomalt: A Guide for Laboratory Professionals
Isomalt, a sugar substitute frequently used in pharmaceutical formulations and research, is not classified as a hazardous substance.[1][2] However, proper disposal is crucial to maintain a safe and compliant laboratory environment. This guide provides detailed procedures for the disposal of Isomalt, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2][3] If there is a risk of dust formation, a suitable respirator should be used.[2][3] Always handle Isomalt in a well-ventilated area to avoid inhalation of dust.[2][4]
Step-by-Step Disposal Procedures
The primary methods for Isomalt disposal are landfilling and incineration. The choice of method should be made in accordance with local, state, and federal regulations.
For Spills and Residues:
-
Containment: In case of a spill, prevent further leakage or spillage if it is safe to do so.[2][4] Avoid allowing the product to enter drains, sewers, or water courses.[4][5][6]
-
Cleanup:
-
For minor spills, clean up immediately.[5]
-
Use dry cleanup procedures to avoid generating dust.[5] This can be done by sweeping, shoveling, or vacuuming the material.[5][6] When vacuuming, consider using an explosion-proof machine that is properly grounded.[5]
-
Do NOT use air hoses for cleaning, as this will disperse dust.[5]
-
-
Collection: Place the collected Isomalt into a clean, dry, sealable, and properly labeled container for disposal.[5]
For Unused or Waste Isomalt:
-
Containerization: Keep the waste Isomalt in a suitable, closed container that is clearly labeled for disposal.[2][4][6]
-
Disposal Route:
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[4]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[4]
-
Sanitary Landfill: Alternatively, the contained waste can be disposed of in a sanitary landfill in accordance with local regulations.[4]
-
Disposal of Contaminated Packaging:
Contaminated packaging should be handled with the same precautions as the substance itself.[1] Options for disposal include:
-
Recycling or Reconditioning: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Landfill: The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable option for combustible packaging materials.[4]
Quantitative Data Summary
No specific quantitative data, such as concentration limits for disposal or reportable quantities, are provided in the safety data sheets for Isomalt. Disposal procedures are based on the non-hazardous nature of the substance and general good laboratory practices.
Isomalt Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Isomalt waste in a laboratory setting.
Caption: A workflow for the proper disposal of Isomalt waste.
References
Personal protective equipment for handling Isomalt (Standard)
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Isomalt in its solid and molten forms. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) for Handling Isomalt
While Isomalt is generally not classified as a hazardous substance, potential risks include skin, eye, and respiratory irritation from dust, and severe thermal burns from its molten state.[1][2][3] One Safety Data Sheet (SDS) has classified it as causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Therefore, a risk assessment based on the form of Isomalt and the procedure being performed is essential to determine the appropriate level of PPE.
Table 1: Recommended PPE for Isomalt Handling Scenarios
| PPE Type | Solid Isomalt (Crystals/Powder) | Molten (Liquid) Isomalt | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[2][4][5] | Safety goggles with side-shields or a face shield.[2][6] | Protects against dust particles and splashes of hot liquid. |
| Hand Protection | Standard protective gloves (e.g., nitrile).[2] | Double-gloving system: Inner cotton gloves with outer latex-free or heat-insulating gloves.[6][7][8][9] | Prevents skin contact with dust. The double-gloving system for molten Isomalt insulates hands from extreme heat (up to 275-375°F / 135-190°C) and prevents burns.[3][10] |
| Body Protection | Standard lab coat. | A lab coat, preferably of a fire/flame-resistant material, with long sleeves.[3][4][5] | Protects against incidental dust contact. Provides a barrier against accidental splashes of hot liquid. |
| Respiratory Protection | Required if dust is generated or ventilation is inadequate. Use a suitable respirator with a P1 particle filter.[11][12] | Not typically required unless aerosol formation occurs.[6] | Prevents respiratory tract irritation from inhaling fine Isomalt dust.[2] The enrichment of fine dust can also lead to a danger of dust explosion.[1][12] |
Procedural Guidance for PPE Usage
Donning (Putting On) PPE:
-
Lab Coat: Fasten completely.
-
Respiratory Protection: If required, perform a seal check to ensure the respirator is fitted correctly.
-
Eye Protection: Position safety goggles snugly on the face.
-
Gloves:
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior.
-
Lab Coat: Remove by folding it inward, containing any potential contaminants.
-
Eye Protection: Remove by handling the arms, not the front.
-
Respiratory Protection: Remove last after leaving the work area.
-
Hygiene: Always wash hands thoroughly with soap and water after removing PPE.[1][11]
Isomalt Handling Safety Workflow
The following diagram outlines the logical workflow for determining the necessary safety precautions when handling Isomalt.
Caption: Workflow for selecting appropriate PPE when handling Isomalt.
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle Isomalt in a well-ventilated area to control dust and fumes.[1][4][5]
-
Ignition Sources: Avoid dust accumulation and keep Isomalt away from ignition sources to prevent the risk of a dust explosion.[12]
-
Hygiene: Do not eat, drink, or smoke in work areas where Isomalt is handled.[1][11] Keep containers tightly sealed when not in use.[4][11]
-
Heating: When melting Isomalt, use a pan with a thick bottom over medium heat to prevent burning.[10] If the Isomalt begins to smoke, remove it from the heat immediately.[10] Have a bowl of ice water nearby as a safety precaution for accidental burns.[13]
Spill Management:
-
Personnel: Evacuate non-essential personnel from the spill area.
-
Containment: For solid spills, prevent further dispersal. Avoid generating dust.[11]
-
Cleanup: Use dry cleanup procedures such as sweeping or vacuuming with an explosion-proof vacuum.[11] Do NOT use compressed air for cleaning.[11] Place the collected material into a clean, dry, labeled container for disposal.[1][11]
-
Ventilation: Ensure the affected area is well-ventilated.[1]
Disposal Plan:
-
Isomalt Waste: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[14] Do not allow the chemical to enter drains or sewer systems.[1][4] Disposal options may include a licensed chemical destruction plant or controlled incineration.[4]
-
Contaminated PPE: Handle contaminated packaging and PPE in the same manner as the substance itself.[1] Completely emptied packages may be recycled.[1]
-
Equipment Cleaning: To remove hardened Isomalt from pots and utensils, add hot water and allow it to dissolve over 20-30 minutes, or use a standard dishwasher cycle.[15]
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do.[1] Seek medical advice if irritation persists.[1][4]
-
Skin Contact:
-
Inhalation (Dust): Move the person to fresh air. If breathing is difficult or has stopped, seek immediate medical assistance.[1][2][4]
-
Ingestion: Rinse the mouth with water if the person is conscious.[1][4] Do not induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[4]
References
- 1. chemos.de [chemos.de]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. beneo.com [beneo.com]
- 7. lorrainescakesupply.com [lorrainescakesupply.com]
- 8. cakeplay.com [cakeplay.com]
- 9. Protective Gloves Pack | Isomalt Safety Gloves [thecakedecoratingcompany.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. beneo.com [beneo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. abmole.com [abmole.com]
- 15. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
